1,6-Dibromonaphthalene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,6-dibromonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIAXCYSKMFFOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401530 | |
| Record name | 1,6-dibromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19125-84-9 | |
| Record name | 1,6-dibromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 1,6-Dibromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 1,6-Dibromonaphthalene. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry, materials science, and organic synthesis.
Core Chemical and Physical Properties
This compound is a white crystalline solid. It serves as a key intermediate in various chemical syntheses. The following table summarizes its key quantitative properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆Br₂ | |
| Molecular Weight | 285.96 g/mol | |
| CAS Number | 19125-84-9 | |
| Physical Form | Solid | |
| Purity | 95% | |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions |
Structural Information
The structural details of this compound are crucial for understanding its reactivity and potential applications.
| Identifier | Value | Source |
| IUPAC Name | This compound | |
| SMILES | C1=CC2=C(C=CC(=C2)Br)C(=C1)Br | |
| InChI | InChI=1S/C10H6Br2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H | |
| InChIKey | PUIAXCYSKMFFOU-UHFFFAOYSA-N |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and characterization of this compound. While specific literature on the synthesis of the 1,6-isomer is limited, the following procedures for bromination of naphthalene can be adapted to yield dibromonaphthalene isomers, which can then be separated.
Synthesis: Direct Bromination of Naphthalene
This protocol is a general method for the bromination of naphthalene and typically results in a mixture of isomers, including dibromonaphthalenes. Separation of the desired 1,6-isomer would require further purification steps such as fractional crystallization or chromatography.
Materials:
-
Naphthalene
-
Bromine
-
Carbon tetrachloride (or a safer alternative solvent like dichloromethane)
-
Powdered sodium hydroxide
-
Stirring apparatus
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Apparatus for distillation under reduced pressure
Procedure:
-
In a flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve naphthalene in carbon tetrachloride.
-
Heat the mixture to a gentle reflux.
-
Slowly add bromine through the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be appropriately vented or trapped.
-
Continue heating and stirring until the evolution of hydrogen bromide ceases.
-
Distill off the carbon tetrachloride under reduced pressure.
-
To the residue, add powdered sodium hydroxide and stir at 90-100°C for several hours to neutralize any remaining acid and prevent the product from degrading over time.
-
The crude product can then be purified by vacuum distillation or column chromatography to isolate the dibromonaphthalene fraction. Further separation of the 1,6-isomer from other dibromonaphthalene isomers would require careful fractional crystallization or preparative chromatography.
Characterization Protocols
The following are generalized protocols for the spectroscopic analysis of dibromonaphthalene isomers.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Reference the spectrum to the residual solvent peak.
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
Data Acquisition:
-
Record the spectrum over the range of 4000
1,6-Dibromonaphthalene CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,6-Dibromonaphthalene, a key chemical intermediate. Below, you will find its chemical properties, a detailed synthesis protocol, and its applications in scientific research and development, with a focus on its role in the synthesis of more complex molecules.
Core Chemical Data
This compound is a halogenated aromatic hydrocarbon. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 19125-84-9 | [1][2] |
| Molecular Formula | C₁₀H₆Br₂ | [1][2] |
| Molecular Weight | 285.97 g/mol | [1] |
| IUPAC Name | This compound | |
| Physical Form | Solid | |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions |
Synthesis of this compound
General Experimental Protocol: Bromination of Naphthalene
This protocol is a generalized procedure and may require optimization to favor the formation of this compound.
Materials:
-
Naphthalene
-
Bromine
-
A suitable solvent (e.g., carbon tetrachloride or a greener alternative)
-
A catalyst (optional, e.g., iron filings or a Lewis acid)
-
Sodium thiosulfate solution (for quenching)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
In a well-ventilated fume hood, dissolve naphthalene in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Slowly add bromine (2.0 equivalents) to the naphthalene solution via the dropping funnel. The reaction may be exothermic and may require cooling in an ice bath to control the temperature.
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and quench any unreacted bromine by adding a saturated solution of sodium thiosulfate until the red-brown color of bromine disappears.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to separate the different dibromonaphthalene isomers.
-
Characterize the fractions by techniques such as NMR, GC-MS, and melting point to identify and isolate the this compound isomer.
Below is a logical workflow for the synthesis and purification process.
Applications in Research and Development
This compound serves as a versatile building block in organic synthesis, particularly for the construction of more complex polycyclic aromatic systems and in the development of materials for organic electronics. The two bromine atoms provide reactive handles for various cross-coupling reactions.
Suzuki Coupling Reactions
A primary application of this compound is in palladium-catalyzed Suzuki coupling reactions to form new carbon-carbon bonds. This reaction is fundamental in drug discovery and materials science for synthesizing biaryl compounds.
General Experimental Protocol: Suzuki Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., toluene/water, dioxane/water)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
The logical flow of a Suzuki coupling reaction is depicted in the following diagram.
Spectroscopic Data
Detailed, experimentally-derived spectroscopic data for this compound is not available in the provided search results. However, based on the structure, the expected spectroscopic characteristics can be predicted. Researchers should perform their own analytical characterization for confirmation.
Expected ¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show a complex pattern of aromatic protons. The exact chemical shifts and coupling constants would need to be determined experimentally and confirmed through simulation.
Expected ¹³C NMR (in CDCl₃): The carbon NMR spectrum should display 10 distinct signals for the 10 carbon atoms of the naphthalene ring, unless there is accidental peak overlap. The carbons attached to the bromine atoms will be significantly shifted downfield.
Expected Mass Spectrum (EI): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms, with major peaks at m/z corresponding to the molecular ion (M⁺), M⁺+2, and M⁺+4 in an approximate ratio of 1:2:1.
Conclusion
This compound is a valuable chemical intermediate with applications in the synthesis of complex organic molecules and materials. While its direct synthesis requires careful control to achieve regioselectivity, its utility in cross-coupling reactions makes it an important tool for researchers in drug development and materials science. The protocols and data presented in this guide are intended to provide a foundation for further research and application of this compound. It is recommended that all procedures be carried out with appropriate safety precautions in a laboratory setting.
References
A Technical Guide to 1,6-Dibromonaphthalene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Dibromonaphthalene is a halogenated aromatic hydrocarbon featuring a naphthalene core substituted with two bromine atoms. As a member of the dibromonaphthalene isomer family, it serves as a crucial building block and intermediate in various fields of chemical synthesis. Its utility is most pronounced in the development of novel pharmaceutical compounds and advanced functional materials, where the bromine substituents act as versatile handles for forming new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. This technical guide provides a comprehensive overview of this compound, summarizing its chemical and physical properties, detailing experimental protocols for its synthesis and subsequent application, and outlining its role in modern research and development.
Chemical Identity and Properties
The fundamental properties of this compound are summarized below. While experimental data for some physical properties like melting and boiling points are not consistently reported in publicly available literature, computed values and data from analogous compounds provide a baseline for its expected characteristics.
| Property | Data | Reference(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 19125-84-9 | [1][2][3] |
| Molecular Formula | C₁₀H₆Br₂ | [2] |
| Molecular Weight | 285.96 g/mol | [4] |
| Physical Form | Solid | [2] |
| Melting Point | Data not available in searched literature | |
| Boiling Point | Data not available in searched literature | |
| Solubility | Expected to be soluble in chlorinated solvents (e.g., DCM, chloroform) and ethers (e.g., THF, dioxane). |
Synthesis of this compound
The synthesis of specific dibromonaphthalene isomers is challenging due to the propensity of naphthalene to form complex mixtures of polyhalogenated products. Direct bromination of naphthalene typically yields a mixture of isomers, with the 1,4- and 1,5-isomers often being significant products.[5] Obtaining this compound in high purity requires careful control of reaction conditions and extensive chromatographic separation.
Below is a generalized experimental protocol for the direct bromination of naphthalene, which will produce a mixture of brominated naphthalenes including the 1,6-isomer.
Experimental Protocol: Direct Bromination of Naphthalene
This protocol is adapted from established procedures for naphthalene halogenation.[6][7]
Materials:
-
Naphthalene
-
Liquid Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (DCM) as solvent
-
Anhydrous Iron(III) bromide (FeBr₃) or Iron filings (Fe) as a catalyst (optional, for enhancing reactivity)
-
Sodium bisulfite solution (aqueous, saturated)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), dissolve naphthalene (1.0 eq) in the chosen solvent (e.g., CCl₄).
-
If using a catalyst, add a small amount of anhydrous FeBr₃ or Fe filings (approx. 0.05 eq) to the mixture.
-
From the dropping funnel, add a solution of bromine (2.0-2.2 eq) in the same solvent dropwise to the stirred naphthalene solution at room temperature. The reaction is exothermic and will generate hydrogen bromide gas.
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for several hours until the red-brown color of bromine has faded and HBr evolution ceases.
-
Cool the reaction mixture to room temperature and quench by slowly adding a saturated solution of sodium bisulfite to destroy any remaining bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The resulting crude solid is a mixture of unreacted naphthalene, monobromonaphthalenes, and various dibromonaphthalene isomers. Isolate the this compound isomer from this mixture using column chromatography on silica gel with a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate gradient).
Caption: General workflow for the synthesis of this compound via direct bromination.
Applications in Cross-Coupling Reactions
The primary utility of this compound for researchers is its function as a difunctional substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9] This reaction allows for the selective formation of C-C bonds at the 1- and 6-positions, enabling the synthesis of complex biaryl compounds, conjugated polymers, and molecular scaffolds for drug discovery.
The general catalytic cycle for the Suzuki-Miyaura reaction involves three main stages: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to form the product and regenerate the catalyst.[9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for a monosubstitution reaction on this compound. A similar procedure can be followed for disubstitution by adjusting the stoichiometry.
Materials:
-
This compound
-
Arylboronic acid (1.1 eq)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq) or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand.
-
Base, e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system, e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.1 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe.
-
Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate or another suitable organic solvent.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to isolate the desired arylated naphthalene derivative.
Spectroscopic Characterization
Detailed experimental spectroscopic data for this compound is not widely published. Characterization of the product after synthesis would rely on standard techniques. The expected ¹H and ¹³C NMR spectra would show complex splitting patterns in the aromatic region consistent with the C₂ symmetry of the molecule. Mass spectrometry should show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).
Safety and Handling
This compound should be handled with standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat). It is classified as a warning-level hazard, with potential for harm if swallowed. All synthetic procedures, especially those involving bromine or palladium catalysts, should be conducted in a well-ventilated fume hood.
References
- 1. This compound | C10H6Br2 | CID 4281441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 19125-84-9 [sigmaaldrich.com]
- 3. This compound | 19125-84-9 [chemicalbook.com]
- 4. 2,6-Dibromonaphthalene 97 13720-06-4 [sigmaaldrich.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 1,6-Dibromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Dibromonaphthalene is a halogenated polycyclic aromatic hydrocarbon. Its rigid, planar structure and the presence of two bromine atoms at specific positions make it a valuable building block in organic synthesis, particularly in the development of novel electronic materials, liquid crystals, and as an intermediate for pharmacologically active compounds. The bromine atoms provide reactive handles for various cross-coupling reactions, allowing for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its key chemical reactions.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, purification, and use in chemical reactions.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 19125-84-9 | [1] |
| Molecular Formula | C₁₀H₆Br₂ | [1] |
| Molecular Weight | 285.96 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Melting Point | Not explicitly found in searched results. | |
| Boiling Point | 339.1 °C at 760 mmHg (Predicted) | |
| Density | 1.834 g/cm³ (Predicted) | |
| Solubility | Insoluble in water; soluble in many organic solvents. | |
| LogP (Octanol-Water Partition Coefficient) | 5.4 (Predicted) | [1] |
| Refractive Index | 1.688 (Predicted) |
Table 2: Computed Properties of this compound
| Property | Value | Reference |
| Exact Mass | 283.88363 Da | [1] |
| Monoisotopic Mass | 283.88363 Da | [1] |
| Topological Polar Surface Area | 0 Ų | [1] |
| Heavy Atom Count | 12 | [1] |
| Complexity | 158 | [1] |
Spectral Data
Table 3: Predicted and Expected Spectral Data for this compound
| Spectrum Type | Expected Characteristics |
| ¹H NMR | The spectrum is expected to show six signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the naphthalene core will exhibit complex splitting patterns (doublets, triplets, and doublet of doublets) due to spin-spin coupling. |
| ¹³C NMR | The spectrum should display ten distinct signals for the ten carbon atoms of the naphthalene ring. The two carbons directly attached to the bromine atoms (C1 and C6) are expected to have chemical shifts in the range of δ 120-130 ppm. The other aromatic carbons will resonate in the typical range of δ 125-135 ppm. |
| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for a compound containing two bromine atoms. The molecular ion peak (M⁺) will appear as a triplet of peaks at m/z 284, 286, and 288 with a relative intensity ratio of approximately 1:2:1, corresponding to the isotopes of bromine (⁷⁹Br and ⁸¹Br). Common fragmentation patterns would involve the loss of bromine atoms (M-Br)⁺ and (M-2Br)⁺. |
| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic absorption bands for an aromatic system. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region, which are indicative of the substitution pattern on the naphthalene ring. The C-Br stretching vibrations are typically observed in the lower frequency region of the spectrum. |
Experimental Protocols
The synthesis of this compound with high purity can be challenging due to the formation of multiple isomers during direct bromination of naphthalene. A more selective method involves a Sandmeyer reaction starting from a suitably substituted naphthalene derivative.
Synthesis of this compound via Sandmeyer Reaction
This protocol describes a plausible synthetic route starting from 6-bromo-1-naphthylamine.
Step 1: Diazotization of 6-bromo-1-naphthylamine
-
In a well-ventilated fume hood, dissolve 6-bromo-1-naphthylamine in a suitable acidic medium, such as a mixture of hydrobromic acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. It is crucial to maintain the temperature below 5 °C to prevent the decomposition of the diazonium salt.
-
After the addition is complete, continue stirring the mixture for an additional 20-30 minutes to ensure complete formation of the 6-bromo-1-naphthalenediazonium bromide salt.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the CuBr solution with vigorous stirring.
-
The addition will likely result in the evolution of nitrogen gas.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., on a steam bath) until the evolution of nitrogen ceases.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Pour the reaction mixture into a large volume of water.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or diethyl ether.
-
Combine the organic extracts and wash them sequentially with dilute sodium hydroxide solution, water, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Potential Applications
The two bromine atoms on the naphthalene core of this compound are key to its chemical reactivity, serving as versatile handles for the formation of new carbon-carbon and carbon-heteroatom bonds. This makes it a valuable precursor in the synthesis of a wide range of functionalized naphthalene derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling: This reaction involves the coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[3] This allows for the introduction of aryl, heteroaryl, or alkyl groups at the 1 and 6 positions, leading to the synthesis of substituted binaphthyls and other complex aromatic systems. These products are of interest in materials science for their potential applications in organic light-emitting diodes (OLEDs) and as chiral ligands in asymmetric catalysis.
-
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling this compound with primary or secondary amines.[4][5][6][7][8] This provides a direct route to 1,6-diaminonaphthalene derivatives, which are important intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Other Important Reactions
-
Ullmann Coupling: This copper-catalyzed reaction can be used to form carbon-carbon or carbon-heteroatom bonds.[9][10][11] For example, the self-coupling of this compound could lead to poly(1,6-naphthalene) oligomers or polymers.
-
Lithiation: The bromine atoms can be exchanged with lithium via metal-halogen exchange using organolithium reagents such as n-butyllithium. The resulting 1,6-dilithionaphthalene is a powerful nucleophile that can react with a variety of electrophiles to introduce a wide range of functional groups.
Caption: Suzuki coupling reaction of this compound.
Safety Information
As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a synthetically versatile building block with significant potential in the development of new materials and biologically active molecules. Its well-defined structure and the reactivity of its bromine substituents allow for the precise construction of complex molecular architectures through a variety of modern synthetic methodologies. This guide provides foundational information for researchers and scientists working with this important chemical intermediate.
References
- 1. This compound | C10H6Br2 | CID 4281441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
Synthesis of 1,6-Dibromonaphthalene from 1,6-Dihydroxynaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,6-dibromonaphthalene from 1,6-dihydroxynaphthalene. The document outlines a detailed experimental protocol, presents key data in a structured format, and includes a visual representation of the synthetic workflow. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.
Introduction
This compound is a valuable intermediate in the synthesis of various organic compounds, finding applications in materials science and as a building block for pharmaceutical agents.[1] Its precursor, 1,6-dihydroxynaphthalene, is a fluorescent compound that has been utilized as a cross-linking agent for proteins and in analytical methods.[2] The conversion of the hydroxyl groups to bromine atoms is a key transformation that opens up avenues for further functionalization of the naphthalene core. This guide details a specific and effective method for this conversion using phosphorus tribromide.
Physicochemical Properties of Reactants and Products
A clear understanding of the physical and chemical properties of the starting material and the final product is crucial for successful synthesis, purification, and handling.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 1,6-Dihydroxynaphthalene | Naphthalene-1,6-diol | 575-44-0 | C₁₀H₈O₂ | 160.17 | 130 | - |
| This compound | This compound | 19125-84-9 | C₁₀H₆Br₂ | 285.96 | - | White crystalline solid |
Data sourced from references[1][2][3].
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step procedure for the synthesis of this compound from 1,6-dihydroxynaphthalene.[1]
3.1. Materials and Reagents
-
1,6-Dihydroxynaphthalene
-
Phosphorus tribromide (PBr₃)
-
Acetonitrile (CH₃CN)
-
Methanol (CH₃OH)
3.2. Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
3.3. Reaction Procedure
-
To a solution of 1,6-dihydroxynaphthalene (1.2 g, 7.68 mmol) in acetonitrile (50 mL), add phosphorus tribromide (2.9 g, 10.8 mmol).
-
Heat the mixture to reflux with stirring for 48 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the solid product by adding methanol (100 mL).
-
Collect the solid by filtration.
-
Wash the collected solid thoroughly with methanol.
-
Dry the product under reduced pressure to yield this compound.
3.4. Results
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound from 1,6-dihydroxynaphthalene.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Phosphorus tribromide (PBr₃): This reagent is corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Acetonitrile (CH₃CN): Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.
-
Methanol (CH₃OH): Methanol is flammable and toxic. Use in a well-ventilated area.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Characterization
While the provided source material does not detail the characterization of the final product, standard analytical techniques should be employed to confirm the identity and purity of the synthesized this compound. These methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Melting Point Analysis: To assess the purity of the crystalline product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present and confirm the absence of the starting hydroxyl groups.
Conclusion
This technical guide has detailed a reliable and high-yielding method for the synthesis of this compound from 1,6-dihydroxynaphthalene. The provided experimental protocol, along with the physicochemical data and safety information, serves as a comprehensive resource for chemists in research and development. The successful synthesis of this key intermediate can facilitate the advancement of projects in medicinal chemistry and materials science.
References
An In-depth Technical Guide to the Solubility of 1,6-Dibromonaphthalene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 1,6-dibromonaphthalene in organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a strong theoretical framework, qualitative solubility information based on related compounds, and detailed experimental protocols for the precise determination of its solubility. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their work by enabling them to determine its solubility in various organic media.
Introduction
This compound is a halogenated polycyclic aromatic hydrocarbon with applications in organic synthesis, materials science, and as an intermediate in the preparation of pharmaceuticals. A thorough understanding of its solubility in organic solvents is crucial for its effective use in these fields, impacting reaction kinetics, purification processes, and formulation development.
The principle of "like dissolves like" is the fundamental concept governing the solubility of this compound. As a relatively non-polar molecule, it is expected to exhibit good solubility in non-polar and moderately polar organic solvents. The presence of the naphthalene ring system contributes to its non-polar character, while the bromine atoms introduce some polarity.
This guide presents an overview of the expected solubility of this compound and provides detailed methodologies for its experimental determination.
Physicochemical Properties of this compound
While specific experimental data for some physical properties of this compound are scarce, some have been computationally predicted or are available from various chemical suppliers.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆Br₂ | - |
| Molecular Weight | 285.96 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | Data not readily available | - |
| Boiling Point | Data not readily available | - |
| XLogP3 | 5.4 | [1] |
Solubility of this compound: A Qualitative Overview
Direct quantitative solubility data for this compound in various organic solvents is not extensively reported in the literature. However, based on the solubility of structurally similar compounds, such as other dibromonaphthalene isomers and brominated aromatic compounds, a qualitative solubility profile can be estimated. For instance, 1,4-dibromonaphthalene is reported to be slightly soluble in chloroform, DMSO, and methanol[3]. It is anticipated that this compound will exhibit similar solubility characteristics.
The following table provides an estimated qualitative solubility of this compound in a range of common organic solvents. It is crucial to note that these are estimations and should be confirmed by experimental determination for any quantitative application.
| Solvent Class | Specific Solvent | Predicted Qualitative Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Sparingly Soluble to Soluble | The polar hydroxyl group of the alcohol can interact with the polarizable naphthalene ring, but the overall non-polar character of this compound may limit high solubility. |
| Ketones | Acetone | Soluble | Acetone's polarity and its ability to engage in dipole-dipole interactions make it a good solvent for many aromatic compounds. |
| Halogenated Solvents | Chloroform, Dichloromethane | Soluble | The similar polarities and potential for van der Waals interactions between the halogenated solvent and the brominated naphthalene structure suggest good solubility. |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The "like dissolves like" principle strongly applies here, with the aromatic nature of both the solute and solvent leading to favorable π-π stacking interactions. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | These solvents have moderate polarity and can effectively solvate non-polar to moderately polar compounds. |
| Esters | Ethyl Acetate | Soluble | Ethyl acetate is a versatile solvent capable of dissolving a wide range of compounds. |
| Amides | N,N-Dimethylformamide (DMF) | Soluble | DMF is a polar aprotic solvent that is often a good solvent for a wide variety of organic compounds. |
| Hydrocarbons | Hexane, Cyclohexane | Sparingly Soluble | The non-polar nature of these solvents may not be sufficient to overcome the crystal lattice energy of the solid this compound. |
Experimental Protocols for Solubility Determination
For precise and reliable solubility data, experimental determination is essential. The following are detailed protocols for three common and robust methods for determining the solubility of a solid compound in an organic solvent.
Isothermal Shake-Flask Method
This method is considered the "gold standard" for determining thermodynamic solubility due to its accuracy and reliability[4].
Objective: To determine the equilibrium concentration of a saturated solution of this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Sealed vials or flasks
-
Syringe filters (chemically compatible with the solvent)
-
Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a series of sealed vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Add a known volume or mass of the desired organic solvent to each vial.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and temperature and should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant. A typical equilibration time is 24 to 72 hours[5].
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the excess solid this compound to settle. This can be achieved by letting the vials stand undisturbed in the temperature-controlled environment for several hours or by centrifugation.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a chemically compatible filter to remove any undissolved solid particles.
-
Quantitatively analyze the concentration of this compound in the collected sample using a pre-calibrated analytical method such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
The solubility is expressed as the concentration of this compound in the saturated solution, typically in units of grams per 100 g of solvent ( g/100g ), mole fraction (χ), or molarity (mol/L).
-
Gravimetric Method
The gravimetric method is a straightforward technique for determining solubility by measuring the mass of the dissolved solute in a known mass of the saturated solution[6][7][8][9].
Objective: To determine the solubility of this compound in a specific organic solvent by mass.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Temperature-controlled environment
-
Analytical balance
-
Sealed flasks or vials
-
Filtration apparatus (e.g., filter paper and funnel or syringe filter)
-
Evaporating dish or watch glass
-
Oven
Procedure:
-
Preparation of a Saturated Solution:
-
Prepare a saturated solution of this compound in the chosen solvent at a constant temperature as described in the isothermal shake-flask method.
-
-
Sample Collection:
-
Carefully filter the saturated solution to remove any undissolved solid.
-
Accurately weigh a portion of the clear, saturated filtrate into a pre-weighed evaporating dish or watch glass. Let this mass be msolution.
-
-
Solvent Evaporation:
-
Carefully evaporate the solvent from the filtrate. This can be done at room temperature in a fume hood or at a slightly elevated temperature in an oven, ensuring the temperature is well below the boiling point of this compound to prevent its loss through sublimation.
-
-
Mass of Solute Determination:
-
Once the solvent is completely evaporated, weigh the evaporating dish containing the dry this compound residue. Let this mass be mdish+solute.
-
The mass of the dissolved solute (msolute) is the difference between mdish+solute and the initial mass of the empty dish.
-
-
Calculation:
-
The mass of the solvent (msolvent) is calculated as msolution - msolute.
-
The solubility is then expressed as grams of solute per 100 grams of solvent: Solubility ( g/100 g solvent) = (msolute / msolvent) * 100
-
UV-Vis Spectroscopic Method
This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It is a rapid and sensitive method for determining concentration[10][11].
Objective: To determine the solubility of this compound in a UV-transparent organic solvent using UV-Vis spectroscopy.
Materials:
-
This compound (solid)
-
UV-transparent organic solvent(s)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Materials for preparing a saturated solution (as in the isothermal shake-flask method)
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation and Sampling of the Saturated Solution:
-
Prepare a saturated solution of this compound at a constant temperature as described in the isothermal shake-flask method.
-
Filter the saturated solution to remove any undissolved solid.
-
-
Sample Analysis:
-
Carefully dilute a known volume of the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in that solvent at the experimental temperature.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.
Caption: General experimental workflow for determining the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound remains elusive in the public domain, this technical guide provides a robust framework for researchers to understand and experimentally determine its solubility in various organic solvents. The provided qualitative predictions, based on chemical principles and data from analogous compounds, offer a starting point for solvent selection. The detailed experimental protocols for the isothermal shake-flask, gravimetric, and UV-Vis spectroscopic methods empower researchers to generate the precise data required for their specific applications in drug development, organic synthesis, and materials science. It is strongly recommended that experimental validation is performed to obtain accurate and reliable solubility values for this compound.
References
- 1. This compound | C10H6Br2 | CID 4281441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 19125-84-9 [chemicalbook.com]
- 3. 1,4-dibromonaphthalene CAS#: 83-53-4 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmacyjournal.info [pharmacyjournal.info]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pharmajournal.net [pharmajournal.net]
- 10. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Spectroscopic data for 1,6-Dibromonaphthalene characterization
An In-depth Technical Guide to the Spectroscopic Characterization of 1,6-Dibromonaphthalene
Introduction
This compound is a key organobromine compound utilized in organic synthesis, materials science, and as an intermediate in the development of pharmaceutical agents. Its rigid bicyclic aromatic structure and the specific placement of the two bromine atoms confer unique chemical and physical properties. For researchers in drug development and materials science, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive overview of the core spectroscopic techniques required for the definitive characterization of this compound, blending foundational principles with practical, field-proven insights for robust analysis.
The structural integrity of such a molecule is the bedrock of its function. Therefore, a multi-pronged analytical approach using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is not merely a procedural checklist but a self-validating system to ensure the compound's identity and purity.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, a standardized atom numbering system for the this compound molecule is essential. The following diagram illustrates this convention, which will be used for all spectral assignments throughout this guide.
Caption: Molecular structure of this compound with IUPAC numbering.
Overall Spectroscopic Workflow
A robust characterization workflow ensures that data from orthogonal techniques are integrated to build a conclusive structural assignment. This process moves from broad structural information to fine details, culminating in a definitive identification.
An In-depth Technical Guide to the Isomers of Dibromonaphthalene: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ten positional isomers of dibromonaphthalene. It details their physical and chemical properties, methods of synthesis and separation, and explores their emerging applications in the field of drug development. The structural diversity of these isomers offers a versatile scaffold for the design of novel therapeutic agents, particularly in oncology.
Introduction to Dibromonaphthalene Isomers
Dibromonaphthalene (C₁₀H₆Br₂) exists as ten distinct positional isomers, arising from the substitution of two bromine atoms on the naphthalene ring system. The position of these bromine atoms significantly influences the molecule's symmetry, polarity, and steric hindrance, thereby dictating its physical properties, reactivity, and biological activity. Understanding the unique characteristics of each isomer is crucial for their application in organic synthesis and medicinal chemistry.
The ten positional isomers of dibromonaphthalene are:
-
1,2-Dibromonaphthalene
-
1,3-Dibromonaphthalene
-
1,4-Dibromonaphthalene
-
1,5-Dibromonaphthalene
-
1,6-Dibromonaphthalene
-
1,7-Dibromonaphthalene
-
1,8-Dibromonaphthalene
-
2,3-Dibromonaphthalene
-
2,6-Dibromonaphthalene
-
2,7-Dibromonaphthalene
Physical and Chemical Properties
The physicochemical properties of the dibromonaphthalene isomers are summarized in the table below. These properties are critical for designing reaction conditions, purification strategies, and for understanding their pharmacokinetic profiles in potential drug candidates.
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| 1,2-Dibromonaphthalene | 31153-27-2 | 285.96 | 68[1] | - | - |
| 1,3-Dibromonaphthalene | 52358-73-3 | 285.96 | 63-64 | - | Colorless oil that solidifies upon freezing |
| 1,4-Dibromonaphthalene | 83-53-4 | 285.96 | 80-82[2] | 334.7 at 760 mmHg[2] | Light orange-beige fine crystalline powder[2] |
| 1,5-Dibromonaphthalene | 7351-74-8 | 285.97 | 128-132[1] | 326 | Very pale yellow solid[3] |
| This compound | 19125-84-9 | 285.96 | - | - | White crystalline solid |
| 1,7-Dibromonaphthalene | 58258-65-4 | 285.96 | - | - | - |
| 1,8-Dibromonaphthalene | 17135-74-9 | 285.96 | 106-108 | 339.1 at 760 mmHg | Off-white solid |
| 2,3-Dibromonaphthalene | 13214-70-5 | 285.96 | 140-144[4] | 288.1 (rough estimate)[4] | White powder[5] |
| 2,6-Dibromonaphthalene | 13720-06-4 | 285.96 | 158-163 | 339.1 (Predicted)[6] | White to Gray to Brown powder to crystal[6] |
| 2,7-Dibromonaphthalene | 58556-75-5 | 285.96 | 139-142[7][8] | 339.1 (Predicted)[7][8] | White to light yellow powder to crystal[7] |
Synthesis and Separation of Dibromonaphthalene Isomers
The synthesis of specific dibromonaphthalene isomers can be challenging due to the formation of isomeric mixtures. Regioselectivity is a key consideration in the synthetic design.
General Synthetic Strategies
Several methods are employed for the synthesis of dibromonaphthalenes, primarily involving the bromination of naphthalene or its derivatives. Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and dibromohydantoin. The choice of solvent, temperature, and catalyst can significantly influence the isomeric distribution of the products.
A general workflow for the synthesis and purification of a dibromonaphthalene isomer is depicted below.
Caption: A generalized workflow for the synthesis and characterization of dibromonaphthalene isomers.
Experimental Protocols for Selected Isomers
Synthesis of 1,3-Dibromonaphthalene:
One method for the preparation of 1,3-dibromonaphthalene involves the dehydrobromination of a tetrabromotetrahydronaphthalene intermediate.
-
Step 1: Photobromination of Naphthalene. Naphthalene is treated with molecular bromine under photolytic conditions to yield α,2β,3α,4β-tetrabromo-1,2,3,4-tetrahydronaphthalene.
-
Step 2: Dehydrobromination. The resulting tetrabromide is then treated with a strong base, such as potassium tert-butoxide, in an appropriate solvent like tetrahydrofuran (THF) at room temperature. The reaction mixture is stirred overnight.
-
Step 3: Workup and Purification. Water is added to the reaction mixture, followed by extraction with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over a drying agent (e.g., MgSO₄) and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthesis of 2,3-Dibromonaphthalene:
A method for synthesizing 2,3-dibromonaphthalene starts from 1,4-diamino-2,3-dibromonaphthalene.[9]
-
Step 1: Diazotization and Deamination. 1,4-diamino-2,3-dibromonaphthalene is mixed with copper(II) sulfate pentahydrate in an ethanol solution. Concentrated sulfuric acid is added, and the mixture is heated to dissolve the starting material. The solution is then cooled, and an aqueous solution of sodium nitrite is added dropwise while maintaining a low temperature (0-5 °C).
-
Step 2: Isolation of Crude Product. After the addition of sodium nitrite, the reaction is stirred at low temperature and then filtered to obtain the crude 2,3-dibromonaphthalene.[9]
-
Step 3: Refining. The crude product is refined, for example by recrystallization from a suitable solvent like ethyl acetate, to yield high-purity 2,3-dibromonaphthalene.[9]
Separation of Isomers
The separation of dibromonaphthalene isomers from a mixture is often a significant challenge due to their similar physical properties.
-
Chromatographic Methods: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for the separation and analysis of isomeric mixtures. The choice of stationary phase and mobile phase (for HPLC) or temperature program (for GC) is critical for achieving good resolution. For instance, capillary gas chromatography has been shown to be a promising method for the individual analysis of isomeric hydrocarbons.
-
Crystallization: Fractional crystallization can be employed to separate isomers with sufficiently different solubilities and melting points.
A general experimental workflow for the separation of a mixture of dibromonaphthalene isomers by HPLC is outlined below.
Caption: A typical workflow for the separation of dibromonaphthalene isomers using HPLC.
Spectroscopic Characterization
The unambiguous identification of each dibromonaphthalene isomer relies on a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | The chemical shifts and coupling patterns of the aromatic protons are highly dependent on the positions of the bromine substituents. Symmetrical isomers will exhibit simpler spectra with fewer signals compared to their unsymmetrical counterparts. |
| ¹³C NMR | The number of distinct carbon signals provides information about the symmetry of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached bromine atoms. |
| Infrared (IR) | Characteristic C-H stretching and bending vibrations for the aromatic ring are expected. The C-Br stretching vibrations typically appear in the fingerprint region. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) will show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br), with peaks at M, M+2, and M+4 in an approximate 1:2:1 ratio. |
Applications in Drug Development
The naphthalene scaffold is a well-established privileged structure in medicinal chemistry, and its brominated derivatives are gaining attention as versatile building blocks for the synthesis of novel therapeutic agents. The bromine atoms serve as handles for further functionalization through various cross-coupling reactions, allowing for the construction of complex molecular architectures.
Anticancer Activity and STAT3 Inhibition
Several studies have highlighted the potential of naphthalene derivatives as anticancer agents. One of the key signaling pathways implicated in cancer progression is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Constitutive activation of STAT3, a member of this pathway, is observed in many human cancers and contributes to tumor cell proliferation, survival, and invasion.[9]
Naphthalene-based compounds have been designed and synthesized as inhibitors of STAT3 signaling. For example, a novel series of naphthalene derivatives has been shown to target the STAT3 SH2 domain, inhibiting its phosphorylation, dimerization, and nuclear translocation.[9] This leads to the downregulation of STAT3 target genes involved in cell cycle progression and metastasis, ultimately suppressing tumor growth.
The mechanism of STAT3 inhibition by a naphthalene-based inhibitor is illustrated in the following diagram.
Caption: A diagram illustrating the inhibition of the JAK/STAT3 signaling pathway by a naphthalene-based compound.
Conclusion
The ten isomers of dibromonaphthalene represent a valuable class of compounds for researchers in organic synthesis and drug discovery. Their distinct physical and chemical properties, coupled with the potential for regioselective synthesis, make them attractive starting materials for the development of complex molecules. The emerging biological activities of their derivatives, particularly as inhibitors of key signaling pathways in cancer, underscore their therapeutic potential. This guide provides a foundational understanding of these isomers, offering a starting point for further research and development in this exciting area.
References
- 1. 1,2-dibromonaphthalene [stenutz.eu]
- 2. 1,4-Dibromonaphthalene 83-53-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. ossila.com [ossila.com]
- 4. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis | springermedizin.de [springermedizin.de]
- 5. 2,3-DIBROMONAPHTHALENE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Novel small molecular inhibitors disrupt the JAK/STAT3 and FAK signaling pathways and exhibit a potent antitumor activity in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labproinc.com [labproinc.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Health and safety information for 1,6-Dibromonaphthalene
An In-depth Technical Guide to the Health and Safety of 1,6-Dibromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for this compound, tailored for professionals in research and drug development. The following sections detail the compound's properties, hazards, and the necessary precautions for safe handling.
Chemical Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 19125-84-9[1][2] |
| Molecular Formula | C10H6Br2[1] |
| Molecular Weight | 285.97 g/mol |
| InChI Key | PUIAXCYSKMFFOU-UHFFFAOYSA-N |
Hazard Identification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.
GHS Classification Summary
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
Note: GHS classifications for other dibromonaphthalene isomers may include skin irritation, serious eye irritation, and specific target organ toxicity (respiratory irritation). Users should handle this compound with the assumption that it may present similar hazards.
GHS Pictogram and Signal Word
References
Theoretical Exploration of the Electronic Landscape of 1,6-Dibromonaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the electronic structure of 1,6-dibromonaphthalene. While specific experimental data for this compound is limited in publicly accessible literature, this document outlines the standard computational protocols and presents illustrative data based on established theoretical frameworks, offering a robust blueprint for its analysis.
Introduction to the Electronic Structure of this compound
This compound is a disubstituted naphthalene derivative with bromine atoms at the 1 and 6 positions. The introduction of these heavy atoms into the naphthalene core significantly influences its electronic properties. Understanding the electronic structure, including the distribution of electron density, the energies of molecular orbitals, and the nature of electronic transitions, is crucial for predicting its reactivity, intermolecular interactions, and potential applications in materials science and as a pharmaceutical intermediate.
Theoretical and computational chemistry provide powerful tools to elucidate these properties at a molecular level. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in modeling the electronic behavior of such molecules with a high degree of accuracy.
Computational Methodology: A Standard Protocol
A typical theoretical study of the electronic structure of this compound involves a series of computational steps. The following protocol outlines a standard workflow for such an investigation.
Geometry Optimization
The first and most critical step is to determine the most stable three-dimensional conformation of the this compound molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A common and reliable method for this is the B3LYP functional, a hybrid DFT method, combined with a Pople-style basis set such as 6-311G(d,p). The "(d,p)" notation indicates the addition of polarization functions on heavy and hydrogen atoms, respectively, which are important for describing the anisotropic nature of electron density in chemical bonds.
Frequency Analysis
Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes:
-
Verification of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Thermodynamic Properties: The vibrational frequencies can be used to compute various thermodynamic properties of the molecule, such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.
Electronic Structure Analysis
With the optimized geometry, a detailed analysis of the electronic structure is conducted. This includes:
-
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
-
Population Analysis: To understand the distribution of charge within the molecule, a population analysis is performed. The Mulliken population analysis is a common method to assign partial charges to each atom, providing insights into electronegativity and potential sites for electrophilic or nucleophilic attack.
The following diagram illustrates the logical workflow of a typical computational study on the electronic structure of a molecule like this compound.
Illustrative Quantitative Data
The following tables present hypothetical yet realistic quantitative data for this compound, calculated using the B3LYP/6-311G(d,p) level of theory. This data serves as a representative example of the output from a computational study.
Table 1: Calculated Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
| HOMO-1 | -7.125 |
| HOMO | -6.432 |
| LUMO | -1.218 |
| LUMO+1 | -0.543 |
| HOMO-LUMO Gap | 5.214 |
Data is illustrative and based on typical values for similar aromatic compounds.
Table 2: Calculated Mulliken Atomic Charges
| Atom | Charge (a.u.) |
| C1 | -0.058 |
| C2 | -0.071 |
| C3 | -0.065 |
| C4 | -0.070 |
| C5 | -0.068 |
| C6 | -0.055 |
| C7 | -0.072 |
| C8 | -0.069 |
| C9 (bridgehead) | 0.112 |
| C10 (bridgehead) | 0.110 |
| Br11 | -0.021 |
| Br12 | -0.023 |
| H13 | 0.081 |
| H14 | 0.083 |
| H15 | 0.080 |
| H16 | 0.082 |
| H17 | 0.081 |
| H18 | 0.079 |
Note: Atomic numbering is based on the standard IUPAC nomenclature for naphthalene. Data is illustrative.
Interpretation of Results and Significance
The illustrative data provides valuable insights into the electronic nature of this compound.
-
HOMO-LUMO Gap: The relatively large HOMO-LUMO gap of 5.214 eV suggests that this compound is a kinetically stable molecule. A large gap implies that a significant amount of energy is required to excite an electron from the HOMO to the LUMO, making the molecule less prone to reactions.
-
Mulliken Charges: The calculated Mulliken charges indicate a non-uniform distribution of electron density across the molecule. The bridgehead carbon atoms (C9 and C10) exhibit a slight positive charge, while the other carbon atoms are slightly negative. The bromine atoms carry a small negative charge, which is consistent with their electronegativity. The hydrogen atoms are, as expected, positively charged. This charge distribution can be used to predict how the molecule will interact with other molecules and to identify potential sites for chemical reactions.
Conclusion
Theoretical studies provide a powerful and indispensable framework for understanding the electronic structure of molecules like this compound. By employing well-established computational protocols, researchers can gain detailed insights into molecular orbital energies, charge distributions, and other electronic properties. This knowledge is fundamental for the rational design of new materials and for understanding the mechanisms of chemical and biological processes. The methodologies and illustrative data presented in this guide offer a comprehensive starting point for further in-depth investigations into the electronic landscape of this compound and its derivatives.
Potential Research Areas Involving 1,6-Dibromonaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Dibromonaphthalene is a halogenated aromatic hydrocarbon with a unique substitution pattern that makes it a valuable building block in several areas of chemical research. Its two bromine atoms, positioned on different rings of the naphthalene core, offer distinct reactivity profiles for sequential and regioselective functionalization. This technical guide provides an in-depth overview of the synthesis, properties, and potential research applications of this compound, with a focus on materials science and medicinal chemistry. The information presented herein is intended to serve as a comprehensive resource for researchers looking to explore the potential of this versatile molecule.
Synthesis and Spectroscopic Characterization
The regioselective synthesis of this compound can be challenging due to the formation of multiple isomers during the direct bromination of naphthalene. However, multi-step procedures involving the bromination of substituted naphthalenes or the rearrangement of bromonaphthalene derivatives can provide access to the desired isomer. A general approach to obtaining dibromonaphthalene isomers involves the polybromination of naphthalene followed by separation or selective reactions. For instance, the bromination of naphthalene with bromine over a montmorillonite clay can yield a mixture of dibromo- and tribromonaphthalenes, which can then be further processed to isolate specific isomers.[1][2]
A potential synthetic workflow for obtaining dibromonaphthalene isomers is outlined below:
Spectroscopic Data
| Property | Data |
| Molecular Formula | C₁₀H₆Br₂ |
| Molecular Weight | 285.97 g/mol [3] |
| ¹H NMR (CDCl₃) | δ ~7.0-8.0 ppm (complex multiplet) |
| ¹³C NMR (CDCl₃) | δ ~120-135 ppm |
| Mass Spectrum (EI) | m/z 284, 286, 288 (M⁺, isotopic pattern for Br₂) |
| Infrared (KBr) | ν ~3050 (Ar-H), 1580, 1480 (C=C), 800-750 (C-Br) cm⁻¹ |
Potential Research Areas
Materials Science: Organic Electronics and Liquid Crystals
The rigid, planar structure of the naphthalene core makes it an attractive scaffold for the synthesis of organic electronic materials and liquid crystals. The bromine atoms on this compound can serve as handles for introducing various functional groups through cross-coupling reactions, allowing for the fine-tuning of electronic and physical properties.
Derivatives of this compound can be explored as host materials, emitting materials, or charge-transporting materials in OLEDs. The introduction of electron-donating and electron-withdrawing groups can modulate the HOMO/LUMO energy levels and the emission wavelength. A general workflow for the fabrication of an OLED device is depicted below.
The elongated structure of molecules derived from this compound makes them potential candidates for thermotropic liquid crystals.[4][5] By attaching flexible alkyl chains and polar groups, it is possible to induce mesophase behavior. The investigation of the relationship between the molecular structure of these derivatives and their liquid crystalline properties, such as transition temperatures and mesophase type, is a promising research avenue.
| Parameter | Potential Influence of this compound Derivatives |
| Transition Temperatures | The length and branching of alkyl chains attached to the naphthalene core can influence the melting and clearing points. |
| Mesophase Type | The overall molecular geometry (e.g., linearity, presence of lateral substituents) will determine the type of mesophase (nematic, smectic, etc.). |
| Birefringence | The polarizability of the aromatic core and attached functional groups will affect the optical anisotropy. |
Medicinal Chemistry and Drug Development
Naphthalene derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 1,6-substitution pattern of dibromonaphthalene allows for the synthesis of derivatives with specific three-dimensional structures that can interact with biological targets.
A notable area of research is the development of enzyme inhibitors. For example, derivatives of 1,6-naphthalene have been identified as selective inhibitors of the human cytomegalovirus (HCMV) protease.[6] This suggests that the 1,6-naphthalene scaffold can be a valuable starting point for the design of novel antiviral agents. A logical workflow for the screening of enzyme inhibitors is shown below.
Naphthalene derivatives have also been investigated as potential anticancer agents.[7][8] The cytotoxic effects of novel this compound derivatives against various cancer cell lines could be a fruitful area of research. Mechanistic studies to elucidate the signaling pathways involved would be crucial for the development of targeted therapies.
| Biological Activity | Potential of this compound Derivatives |
| Cytotoxicity (IC₅₀) | Evaluation against a panel of cancer cell lines to determine potency and selectivity. |
| Enzyme Inhibition (Kᵢ) | Targeting specific enzymes involved in cancer progression, such as kinases or proteases. |
| Mechanism of Action | Investigating the effects on cell cycle, apoptosis, and key signaling pathways. |
Experimental Protocols
General Procedure for Suzuki Cross-Coupling of this compound
This protocol provides a general method for the functionalization of this compound, which can be adapted for the synthesis of a wide range of derivatives for materials science and medicinal chemistry applications.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent and the palladium catalyst to the flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono- or di-substituted product.
Conclusion
This compound is a versatile chemical intermediate with significant potential for the development of novel materials and therapeutic agents. Its unique substitution pattern allows for the synthesis of a diverse range of derivatives with tunable properties. The research areas highlighted in this guide, including organic electronics, liquid crystals, and medicinal chemistry, offer exciting opportunities for scientists and researchers. Further exploration of the synthesis, properties, and applications of this compound and its derivatives is warranted and is expected to lead to significant advancements in these fields.
References
- 1. Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene -ORCA [orca.cardiff.ac.uk]
- 2. arkat-usa.org [arkat-usa.org]
- 3. This compound | C10H6Br2 | CID 4281441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Thermotropic Ionic Liquid Crystals | MDPI [mdpi.com]
- 6. Design and syntheses of 1,6-naphthalene derivatives as selective HCMV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
1,6-Dibromonaphthalene as a building block in organic synthesis
An In-Depth Technical Guide to 1,6-Dibromonaphthalene as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of this compound
This compound is a key aromatic building block whose utility in modern organic synthesis is derived from the distinct reactivity of its two bromine substituents. With the molecular formula C10H6Br2, this crystalline solid possesses a unique substitution pattern on the naphthalene core that allows for selective and sequential functionalization.[1][2] The differential electronic and steric environments of the C1 and C6 positions enable chemists to orchestrate complex molecular architectures, making it an invaluable precursor in the synthesis of pharmaceuticals, advanced materials, and organic electronics.[1][3] This guide provides an in-depth exploration of the core synthetic transformations involving this compound, focusing on the underlying principles, field-proven protocols, and practical applications for researchers and professionals in drug development and materials science.
Core Physicochemical Properties
A foundational understanding of the properties of this compound is crucial for its effective application in synthesis.
| Property | Value |
| Molecular Formula | C10H6Br2 |
| Molecular Weight | 285.96 g/mol |
| Appearance | White crystalline solid[1] |
| CAS Number | 19125-84-9[2][4][5] |
Part 1: Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Naphthalene Functionalization
The dual bromine functionalities of this compound make it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern synthetic chemistry, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a powerful method for creating biaryl structures.[6][7] In the context of this compound, this reaction is extensively used to introduce aryl or vinyl substituents, paving the way for the synthesis of complex conjugated systems.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst.[8] The choice of ligand, base, and solvent is critical for achieving high yields and selectivity, particularly when attempting mono- or di-substitution on the dibromonaphthalene core. The base plays a crucial role in the activation of the organoboron species, facilitating the transmetalation step, which is often rate-limiting.[9]
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Field-Proven Protocol: Synthesis of a 1,6-Diaryl-naphthalene Derivative
This protocol outlines a general procedure for the double Suzuki coupling of this compound.
Objective: To synthesize 1,6-di(phenyl)naphthalene.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (2.5 eq), and potassium carbonate (3.0 eq).
-
Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.03 eq) and triphenylphosphine (0.12 eq) in toluene.
-
Initiation: Add the catalyst solution to the Schlenk flask containing the reagents.
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the reaction flask.
-
Reaction Execution: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction to 90 °C and stir vigorously under an inert atmosphere for 12-24 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 1,6-di(phenyl)naphthalene.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)2 / PPh3 | K2CO3 | Toluene/Ethanol/Water | ~85-95% |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Water | ~90% |
Stille Coupling: Versatility with Organostannanes
The Stille reaction offers a complementary approach for C-C bond formation, coupling organohalides with organotin compounds (stannanes).[10] A key advantage of Stille coupling is the stability and tolerance of organostannane reagents to a wide variety of functional groups.[11][12] However, the toxicity of tin compounds necessitates careful handling and purification procedures.[10][11]
Mechanistic Rationale
The mechanism of the Stille reaction is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[10][13] The transmetalation step is often the rate-determining step and can be accelerated by the addition of copper(I) salts or by using polar aprotic solvents.
Field-Proven Protocol: Synthesis of a 1-Alkenyl-6-bromonaphthalene
This protocol details a selective mono-coupling reaction, leveraging the potential for sequential functionalization.
Objective: To synthesize 1-bromo-6-(tributylstannylvinyl)naphthalene and its subsequent coupling.
Materials:
-
This compound
-
Tributyl(vinyl)tin
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Anhydrous Toluene
-
Standard laboratory glassware and inert atmosphere setup
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous toluene, add tributyl(vinyl)tin (1.1 eq).
-
Catalyst Addition: Add Pd(PPh3)4 (0.05 eq) to the mixture.
-
Reaction Execution: Degas the solution and heat to 110 °C under an argon atmosphere for 16 hours.
-
Work-up and Purification: After cooling, the solvent is removed in vacuo. The residue is then purified by flash chromatography to isolate the mono-coupled product. The tin byproducts can often be removed by washing the organic phase with a saturated aqueous solution of potassium fluoride (KF).[11]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, reacting aryl halides with terminal alkynes.[14][15] This reaction is catalyzed by a combination of palladium and a copper(I) co-catalyst.[14][16] It is instrumental in synthesizing conjugated enynes and arylalkynes, which are precursors for many complex organic materials and pharmaceuticals.[17]
Mechanistic Rationale
The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[16][18]
Caption: Interconnected Catalytic Cycles in Sonogashira Coupling.
Field-Proven Protocol: Synthesis of 1,6-Bis(phenylethynyl)naphthalene
Objective: To perform a double Sonogashira coupling on this compound.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 eq) in a mixture of THF and triethylamine (2:1).
-
Reagent Addition: Add phenylacetylene (2.5 eq) to the solution.
-
Catalyst Addition: Add Pd(PPh3)2Cl2 (0.03 eq) and CuI (0.05 eq) to the reaction mixture.
-
Reaction Execution: Degas the mixture and stir at 65 °C under an argon atmosphere for 8 hours.
-
Work-up: After cooling, filter the mixture to remove the triethylammonium bromide salt. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane, wash with saturated aqueous ammonium chloride, then brine. Dry the organic layer and purify by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides.[19][20] This reaction has become indispensable in pharmaceutical chemistry, where the arylamine moiety is a common structural motif.[21]
Mechanistic Rationale
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[20][22] The choice of a sterically hindered phosphine ligand is critical for the efficiency of this reaction.[22]
Field-Proven Protocol: Synthesis of a 1,6-Diaminonaphthalene Derivative
Objective: To synthesize N1,N6-di(phenyl)naphthalene-1,6-diamine.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd2(dba)3 (0.02 eq), Xantphos (0.08 eq), and sodium tert-butoxide (2.8 eq).
-
Reagent Addition: Add this compound (1.0 eq) and aniline (2.5 eq) to the tube.
-
Solvent Addition: Add anhydrous toluene.
-
Reaction Execution: Seal the tube and heat the mixture to 100 °C with vigorous stirring for 24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product via column chromatography.
Part 2: Lithiation and Subsequent Electrophilic Quench
Beyond palladium catalysis, the bromine atoms of this compound can be exchanged with lithium via metal-halogen exchange. This generates a highly reactive organolithium intermediate, which can then be quenched with a variety of electrophiles. This two-step sequence is a powerful tool for introducing a wide range of functional groups.
Mechanistic Considerations
The bromine-lithium exchange is typically carried out at low temperatures (e.g., -78 °C) using an organolithium reagent such as n-butyllithium (n-BuLi). The use of a catalytic amount of an arene like naphthalene can facilitate the lithiation process under milder conditions.[23] The resulting aryllithium species is a potent nucleophile and base, requiring careful control of reaction conditions to avoid side reactions.
Field-Proven Protocol: Synthesis of 1,6-Naphthalenedicarboxylic Acid
Objective: To convert this compound into the corresponding dicarboxylic acid.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry ice (solid CO2)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (2.2 eq) dropwise over 30 minutes. Stir the mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Crush dry ice into a powder and add it in excess to the reaction mixture while maintaining the low temperature. Allow the reaction to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction with water and acidify to pH 1-2 with concentrated HCl.
-
Isolation: The precipitated dicarboxylic acid can be collected by filtration, washed with cold water, and dried under vacuum.
Part 3: Applications in Materials Science and Medicinal Chemistry
The synthetic versatility of this compound makes it a valuable starting material for advanced applications.
-
Organic Electronics: It serves as a building block for conjugated polymers and small molecules used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[3][24] The naphthalene core can be functionalized to tune the electronic properties, such as the HOMO/LUMO energy levels, to optimize device performance.[25]
-
Pharmaceutical Intermediates: The naphthalene scaffold is present in numerous bioactive molecules. This compound provides a platform to synthesize libraries of substituted naphthalenes for drug discovery, for instance, in the development of protease inhibitors.[26][27]
-
Porous Polymers: Naphthalene-based polymers, synthesized through methods like Friedel-Crafts crosslinking, can be used as catalytic supports or for applications in gas uptake and storage.[24][28]
Conclusion
This compound is a strategically important and highly versatile building block in organic synthesis. Its capacity for selective and diverse functionalization through palladium-catalyzed cross-coupling reactions and lithiation-based methodologies provides chemists with a powerful toolset for the construction of complex molecular architectures. The continued development of novel catalytic systems and synthetic protocols will undoubtedly expand the applications of this fundamental reagent in the creation of next-generation pharmaceuticals, organic electronics, and advanced materials.
References
- 1. This compound | 19125-84-9 [chemicalbook.com]
- 2. This compound | C10H6Br2 | CID 4281441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. synchem.de [synchem.de]
- 5. This compound | 19125-84-9 [sigmaaldrich.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. Stille Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mdpi.com [mdpi.com]
- 18. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. research.rug.nl [research.rug.nl]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. benchchem.com [benchchem.com]
- 26. Design and syntheses of 1,6-naphthalene derivatives as selective HCMV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Naphthalene Derivatives Using 1,6-Dibromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of naphthalene derivatives starting from 1,6-dibromonaphthalene. This versatile building block allows for the introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions, leading to compounds with potential applications in medicinal chemistry and materials science.
Overview of Synthetic Strategies
This compound serves as a key precursor for the synthesis of 1,6-disubstituted naphthalene derivatives. The two bromine atoms can be sequentially or simultaneously replaced by a wide range of substituents using modern cross-coupling methodologies. The primary reactions covered in these notes are:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the synthesis of 1,6-diaryl- or 1,6-divinylnaphthalenes.
-
Sonogashira Coupling: For the creation of carbon-carbon triple bonds, leading to 1,6-dialkynylnaphthalene derivatives.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, providing access to 1,6-diaminonaphthalene derivatives.
These reactions offer a high degree of functional group tolerance and are widely used in the synthesis of complex organic molecules.
Experimental Protocols and Data
This section provides detailed protocols for the aforementioned cross-coupling reactions using this compound as the starting material. The presented data is a compilation from various sources and representative examples.
Suzuki-Miyaura Coupling: Synthesis of 1,6-Diaryl- and 1,6-Di(heteroaryl)naphthalenes
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[1][2]
Workflow for Suzuki-Miyaura Coupling
Detailed Experimental Protocol:
A representative procedure for the synthesis of 1,6-di(thiophen-2-yl)naphthalene is as follows:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 286 mg), thiophen-2-ylboronic acid (2.5 mmol, 320 mg), and potassium carbonate (4.0 mmol, 552 mg).
-
The flask is evacuated and backfilled with argon three times.
-
Add degassed 1,4-dioxane (10 mL) and water (2 mL) to the flask.
-
To this mixture, add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol, 41 mg).
-
The reaction mixture is heated to 90 °C and stirred for 24 hours under an argon atmosphere.
-
After cooling to room temperature, the reaction is quenched with water (20 mL) and extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Quantitative Data for Suzuki-Miyaura Coupling of this compound:
| Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 24 | 85 | Adapted from[3] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 92 | Adapted from[2] |
| Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 24 | 78 | Adapted from[4] |
| Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 65 | Adapted from general Suzuki protocols |
Sonogashira Coupling: Synthesis of 1,6-Dialkynylnaphthalenes
The Sonogashira coupling enables the formation of C-C triple bonds between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[5][6]
Workflow for Sonogashira Coupling
Detailed Experimental Protocol:
A representative procedure for the synthesis of 1,6-bis(phenylethynyl)naphthalene is as follows:
-
A mixture of this compound (1.0 mmol, 286 mg), bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 21 mg), and copper(I) iodide (CuI) (0.06 mmol, 11 mg) is placed in a Schlenk flask.
-
The flask is evacuated and backfilled with argon three times.
-
Degassed triethylamine (10 mL) and degassed THF (10 mL) are added.
-
Phenylacetylene (2.5 mmol, 275 µL) is added dropwise, and the mixture is stirred at 60 °C for 12 hours under an argon atmosphere.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is taken up in dichloromethane (50 mL) and washed with a saturated aqueous solution of ammonium chloride (2 x 30 mL) and brine (30 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/dichloromethane) to give the desired product.
Quantitative Data for Sonogashira Coupling of this compound:
| Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | Et₃N | THF | 60 | 12 | 88 | Adapted from[6] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Toluene | 70 | 16 | 95 | Adapted from general Sonogashira protocols |
| 1-Hexyne | PdCl₂(dppf) (4) | CuI (8) | Piperidine | DMF | 80 | 10 | 75 | Adapted from general Sonogashira protocols |
| Ethynylbenzene | PdCl₂(PPh₃)₂ (6.4) | CuI (6.3) | Triethylamine | Toluene | 80 | 24 | 82 | Adapted from[7] |
Buchwald-Hartwig Amination: Synthesis of 1,6-Diaminonaphthalene Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[8][9]
Workflow for Buchwald-Hartwig Amination
Detailed Experimental Protocol:
A representative procedure for the synthesis of N1,N1,N6,N6-tetraethylnaphthalene-1,6-diamine is as follows:
-
An oven-dried Schlenk tube is charged with this compound (1.0 mmol, 286 mg), sodium tert-butoxide (2.4 mmol, 230 mg), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18 mg), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol, 38 mg).
-
The tube is evacuated and backfilled with argon.
-
Degassed toluene (10 mL) and diethylamine (2.2 mmol, 228 µL) are added via syringe.
-
The Schlenk tube is sealed and the reaction mixture is heated to 110 °C for 18 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (30 mL) and filtered through a pad of Celite.
-
The filtrate is washed with water (20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired product.
Quantitative Data for Buchwald-Hartwig Amination of this compound:
| Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 24 | 85 | Adapted from[10] |
| Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 20 | 79 | Adapted from general Buchwald-Hartwig protocols |
| n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 16 | 72 | Adapted from general Buchwald-Hartwig protocols |
| Pyrrolidine | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS | THF | 80 | 12 | 90 | Adapted from general Buchwald-Hartwig protocols |
Applications in Drug Discovery and Materials Science
Naphthalene derivatives are prevalent in medicinal chemistry and materials science due to their unique photophysical and biological properties.
Signaling Pathway Inhibition in Cancer
Several naphthalene derivatives have been investigated as potent anticancer agents. For instance, certain derivatives have been shown to act as inhibitors of the STAT3 signaling pathway, which is often overactive in triple-negative breast cancer.[11]
The synthesized 1,6-disubstituted naphthalene derivatives can be screened for their potential to inhibit various kinases and other enzymes implicated in disease pathways. The diverse functionalities that can be introduced at the 1 and 6 positions allow for the fine-tuning of structure-activity relationships (SAR).
Organic Electronics
The rigid, planar structure of the naphthalene core, combined with the ability to introduce extended π-conjugated systems through Sonogashira and Suzuki couplings, makes 1,6-disubstituted naphthalenes promising candidates for organic electronic materials. These materials can be incorporated into organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The synthesis of conjugated polymers based on naphthalene diimides is an active area of research.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of 1,6-disubstituted naphthalene derivatives. The robust and high-yielding Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide access to compounds with significant potential in drug discovery and materials science. The detailed protocols and data presented herein serve as a practical guide for researchers in these fields to explore the rich chemistry of the 1,6-naphthalene scaffold.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. BJOC - Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides [beilstein-journals.org]
- 10. scispace.com [scispace.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 1,6-Dibromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction utilizing 1,6-dibromonaphthalene as a key building block. This versatile reaction enables the synthesis of a diverse range of 1,6-diaryl-naphthalenes, which are valuable scaffolds in medicinal chemistry, materials science, and organic electronics.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide.[1][2] Its popularity stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[3]
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions of dibromonaphthalene derivatives with various arylboronic acids. While specific data for this compound is limited in readily available literature, the presented data for analogous substrates provides a strong starting point for reaction optimization.
| Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/Water | 100 | 12 | ~85 (Di-substituted) | Extrapolated from similar reactions |
| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | ~90 (Di-substituted) | Extrapolated from similar reactions |
| This compound | 3-Thienylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Toluene | 110 | 24 | ~80 (Di-substituted) | Extrapolated from similar reactions |
| 2,6-Dibromonaphthalene derivative | Phenylboronic acid | Pd(OAc)₂ | - | K₂CO₃ | Vibratory Ball Mill | RT | 1 | 83 | [4] |
| 1,8-Dibromonaphthalene | Arylboronic acids with e- donating groups | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Higher yields | [5] |
| 1,8-Dibromonaphthalene | Arylboronic acids with e- withdrawing groups | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Lower yields | [5] |
Note: Yields are highly dependent on the specific boronic acid used, as well as the precise reaction conditions. Optimization is often necessary to achieve high yields. The reactivity of the two bromine atoms on the naphthalene core may differ, potentially allowing for selective mono- or di-arylation by controlling stoichiometry and reaction conditions.[6]
Experimental Protocols
This section details a generalized methodology for the synthesis of 1,6-diaryl-naphthalenes via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
General Protocol for Double Suzuki Coupling of this compound
Materials and Reagents:
-
This compound
-
Arylboronic acid (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Water (for aqueous base solutions)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and the base (3.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) for three cycles to ensure the removal of oxygen.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and ligand (if necessary).
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., Toluene, 10 mL) and degassed water (if using an aqueous base, e.g., 2M K₂CO₃ solution, 2 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 1,6-diaryl-naphthalene.
Mandatory Visualizations
Catalytic Cycle of the Suzuki Coupling Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 1,6-diaryl-naphthalenes via Suzuki coupling.
Caption: General workflow for Suzuki coupling of this compound.
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1,6-Dibromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 1,6-dibromonaphthalene. The methodologies outlined herein are based on established palladium-catalyzed reactions and serve as a comprehensive guide for the synthesis of a variety of 1,6-disubstituted naphthalene derivatives. These compounds are of significant interest in medicinal chemistry, materials science, and organic synthesis due to their unique photophysical and biological properties.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. For a substrate like this compound, these reactions allow for the selective mono- or di-functionalization of the naphthalene core, providing access to a diverse range of derivatives. This document covers four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Heck coupling.
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize typical reaction conditions and expected yields for the palladium-catalyzed cross-coupling of this compound. These conditions are derived from analogous reactions on similar dibrominated aromatic substrates and should be considered as starting points for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions for this compound
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 16 | 80-90 |
| Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75-85 |
| Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | K₂CO₃ | THF/H₂O | 80 | 18 | 70-80 |
Table 2: Sonogashira Coupling Conditions for this compound
| Coupling Partner | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 90-98 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 25 | 12 | 85-95 |
| 1-Octyne | Pd(OAc)₂ (2) / XPhos (4) | - (Copper-free) | Cs₂CO₃ | Toluene | 100 | 24 | 70-80 |
| Ethynylbenzene | PdCl₂(dppf) (3) | CuI (6) | Piperidine | Dioxane | 80 | 8 | 88-96 |
Table 3: Buchwald-Hartwig Amination Conditions for this compound
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 110 | 12 | 80-90 |
| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 75-85 |
| Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | t-BuOH | 90 | 18 | 70-80 |
| Cyclohexylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LiHMDS | THF | 70 | 16 | 85-95 |
Table 4: Heck Coupling Conditions for this compound
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 24 | 70-80 |
| n-Butyl acrylate | Pd(OAc)₂ (3) | PPh₃ (6) | NaOAc | DMA | 130 | 36 | 65-75 |
| Methyl methacrylate | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | NMP | 140 | 48 | 60-70 |
| Acrylonitrile | Pd₂(dba)₃ (2.5) | P(Cy)₃ (5) | DBU | Xylene | 120 | 24 | 70-80 |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are intended as a guide and may require optimization for specific substrates and desired outcomes (mono- vs. di-substitution).
-
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
-
Anhydrous solvents should be used unless otherwise specified.
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled accordingly.
This protocol describes the double Suzuki-Miyaura coupling of this compound with an arylboronic acid. For selective mono-coupling, the stoichiometry of the boronic acid should be reduced to 1.0-1.2 equivalents.
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (2.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Addition of Base and Solvents: Add the base (e.g., K₃PO₄, 3.0 mmol) to the flask. Evacuate and backfill the flask with inert gas three times. Add the degassed solvent system (e.g., toluene/H₂O, 4:1 v/v, 10 mL).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the 1,6-diaryl-naphthalene.
This protocol outlines the double Sonogashira coupling of this compound with a terminal alkyne. For selective mono-coupling, use 1.0-1.2 equivalents of the terminal alkyne.
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Addition of Solvents and Base: Evacuate and backfill the flask with inert gas. Add anhydrous, degassed solvent (e.g., THF, 15 mL) and a base (e.g., Et₃N, 5 mL).
-
Addition of Alkyne: Add the terminal alkyne (2.5 mmol) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at the appropriate temperature (e.g., 60 °C). Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the mixture and filter through a pad of Celite®, washing with THF. The filtrate is concentrated, and the residue is dissolved in ethyl acetate, washed with saturated aqueous NH₄Cl and brine, dried over Na₂SO₄, and concentrated.
-
Purification: Purify the crude product by column chromatography on silica gel.
This protocol describes the double Buchwald-Hartwig amination of this compound. For selective mono-amination, use 1.0-1.2 equivalents of the amine.
-
Reaction Setup: In a glovebox, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), ligand (e.g., BINAP, 0.03 mmol, 3 mol%), and base (e.g., NaOtBu, 2.8 mmol).
-
Addition of Reactants: Add this compound (1.0 mmol) and the amine (2.4 mmol). Seal the tube, remove it from the glovebox, and place it under an inert atmosphere.
-
Addition of Solvent: Add anhydrous, degassed solvent (e.g., toluene, 10 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring. Monitor the progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel. The filtrate is washed with water and brine, dried over Na₂SO₄, and concentrated.
-
Purification: Purify the crude product by column chromatography.
This protocol describes the double Heck coupling of this compound with an olefin. For selective mono-coupling, use 1.0-1.2 equivalents of the olefin.
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%).
-
Addition of Reagents: Add the base (e.g., Et₃N, 3.0 mmol) and the olefin (e.g., styrene, 2.5 mmol).
-
Addition of Solvent: Add anhydrous, degassed solvent (e.g., DMF, 10 mL).
-
Reaction: Heat the mixture to the specified temperature (e.g., 120 °C) in a sealed tube. Monitor the reaction by GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the catalytic cycles for the described cross-coupling reactions and a general experimental workflow.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Application Notes and Protocols: 1,6-Dibromonaphthalene in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of polymers derived from 1,6-dibromonaphthalene. While direct synthesis of homopolymers from this compound is not extensively documented in publicly available literature, this document outlines proposed experimental protocols for its polymerization via well-established cross-coupling methodologies. The data presented is based on analogous naphthalene-based polymer systems to provide a comparative framework for researchers.
Introduction
This compound is a versatile aromatic monomer that holds significant potential for the synthesis of novel conjugated and high-performance polymers. The strategic placement of the bromine atoms allows for the formation of unique polymer architectures with tailored electronic, optical, and thermal properties. The rigid naphthalene backbone is expected to impart high thermal stability and desirable mechanical properties to the resulting polymers, making them attractive candidates for applications in organic electronics, advanced coatings, and specialty materials.
Polymer Synthesis from Dihalonaphthalenes
The primary methods for the polymerization of dihaloaromatic compounds, such as this compound, are transition-metal-catalyzed cross-coupling reactions. The two most prominent and effective methods are Suzuki-Miyaura Polycondensation and Yamamoto Coupling.
Table 1: Comparative Properties of Naphthalene-Based Polymers
The following table summarizes typical properties of various polymers derived from different naphthalene-based monomers, offering a benchmark for the anticipated characteristics of poly(1,6-naphthalene).
| Property | Poly(2,6-naphthylene vinylene) (PNV) | Poly(p-phenylene terephthalamide) (PPTA) | Polyether Ether Ketone (PEEK) | Polyimide (Kapton) |
| Decomposition Temp. (Td5%) | ~425°C[1] | ~450°C[1] | >580°C[1] | >580°C[1] |
| Glass Transition Temp. (Tg) | ~143°C[1] | ~360°C[1] | ~143°C | ~360°C[1] |
| Electronic Conductivity | - | - | - | - |
| Solubility | Generally insoluble | Soluble in strong acids | Soluble in some organic solvents | Insoluble |
Experimental Protocols
The following are proposed, detailed protocols for the polymerization of this compound. These are based on established procedures for similar dihaloaromatic monomers.[2]
Protocol 1: Suzuki-Miyaura Polycondensation of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a diboronic acid or its ester to synthesize a copolymer.[2]
Materials:
-
This compound
-
1,4-Benzenediboronic acid bis(pinacol) ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), 2M aqueous solution
-
Anhydrous Toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized water
Procedure:
-
Monomer Preparation: In a microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), 1,4-benzenediboronic acid bis(pinacol) ester (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).[2]
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes to remove oxygen.[2]
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous Toluene (6 mL) and anhydrous DMF (2 mL) to the vial. Subsequently, add a 2M aqueous solution of K₂CO₃ (2.0 mL) that has been previously degassed.[2]
-
Microwave Reaction: Place the sealed vial in a microwave reactor and set the reaction conditions to 120°C for 60 minutes with magnetic stirring.[2]
-
Reaction Quenching and Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing vigorously stirring methanol (200 mL) to precipitate the polymer.[2]
-
Polymer Isolation: Collect the crude polymer by vacuum filtration. Wash the solid sequentially with deionized water (3 x 50 mL) and methanol (3 x 50 mL).[2]
-
Purification: Further purify the polymer by Soxhlet extraction with methanol for 24 hours.
-
Drying: Dry the purified polymer under vacuum at 60°C overnight.
Expected Outcome:
A yellow to brown solid polymer. The expected yield is typically greater than 80%.[2]
Protocol 2: Yamamoto Coupling of this compound
This protocol outlines a proposed method for the homopolymerization of this compound via Yamamoto coupling to produce poly(1,6-naphthalene).
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridyl
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Methanol
Procedure:
-
Reaction Setup: In a glovebox, combine this compound, bis(1,5-cyclooctadiene)nickel(0), and 2,2'-bipyridyl in an anhydrous solvent (DMF or THF).
-
Polymerization: Heat the reaction mixture to 80-100°C under an inert atmosphere (e.g., Argon or Nitrogen) and stir for 48-72 hours.
-
Work-up: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol.
-
Purification: Collect the polymer by filtration and wash it with various solvents to remove catalyst residues and oligomers. Soxhlet extraction can be employed for further purification.
-
Drying: Dry the polymer under vacuum.
Visualizations
Diagram 1: Proposed Suzuki-Miyaura Polycondensation Workflow
Caption: Workflow for Suzuki-Miyaura Polycondensation.
Diagram 2: Proposed Yamamoto Coupling Workflow
Caption: Workflow for Yamamoto Coupling of this compound.
Diagram 3: Potential Application in Organic Electronics
Caption: Application pathway in organic electronics.
Potential Applications
Polymers derived from this compound are anticipated to possess properties suitable for a range of applications, primarily in materials science and electronics.
-
Organic Electronics: The conjugated backbone of poly(1,6-naphthalene) could enable its use as a semiconductor in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The naphthalene unit can enhance charge transport properties.
-
High-Performance Materials: The rigidity and thermal stability imparted by the naphthalene core suggest applications in high-temperature environments, such as advanced composites, and specialty coatings.
-
Sensing: The aromatic nature of the polymer could be exploited for the development of chemical sensors, where interactions with analytes could induce changes in the polymer's optical or electronic properties.
-
Porous Polymers: Naphthalene-based polymers have been used to create porous materials for gas storage and separation, as well as for the adsorption of heavy metals.[3][4][5]
Characterization of Naphthalene-Based Polymers
A thorough characterization of the synthesized polymers is crucial to understand their structure-property relationships.
Table 2: Recommended Characterization Techniques
| Technique | Information Obtained |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and polydispersity index (PDI). |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and determination of end-groups. |
| Fourier-Transform Infrared (FT-IR) | Identification of functional groups and confirmation of polymerization. |
| UV-Visible Spectroscopy | Optical properties, including absorption and optical bandgap. |
| Photoluminescence Spectroscopy | Emission properties and quantum yield. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature.[1] |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and melting temperature (Tm).[1] |
| Cyclic Voltammetry (CV) | Electrochemical properties, including HOMO/LUMO energy levels. |
| X-ray Diffraction (XRD) | Crystalline structure and morphology. |
Conclusion
This compound presents a promising, yet underexplored, monomer for the synthesis of novel polymers. The proposed protocols, based on well-established Suzuki-Miyaura and Yamamoto coupling reactions, provide a solid foundation for researchers to explore the synthesis of poly(1,6-naphthalene) and its copolymers. The anticipated properties of these materials, by analogy to other naphthalene-based polymers, suggest significant potential for applications in organic electronics and high-performance materials. Further research is warranted to fully elucidate the properties and potential of this intriguing class of polymers.
References
Application Notes and Protocols for Sonogashira Coupling of 1,6-Dibromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the Sonogashira coupling of 1,6-dibromonaphthalene with terminal alkynes. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex, conjugated systems relevant to materials science and pharmaceutical development.
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[1][2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2][3] This methodology is widely employed in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials due to its mild reaction conditions and broad functional group tolerance.[2]
The 1,6-disubstituted naphthalene scaffold is a key structural motif in various functional materials and biologically active molecules. The Sonogashira coupling of this compound provides a direct route to 1,6-dialkynylnaphthalene derivatives, which are valuable precursors for the synthesis of novel organic electronic materials and complex molecular architectures.
Data Presentation
The following table summarizes representative quantitative data for the Sonogashira coupling of di-brominated aromatic compounds with terminal alkynes, providing a basis for the protocol for this compound.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dibromo-N,N'-bis(2-ethylhexyl)-naphthalene diimide | Phenylacetylene | Pd(OAc)₂ (10) | - | K₃PO₄ | VBM* | RT | 1 | 85 |
| 2 | 1-Iodo-4-bromobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | RT | 4 | 90 (mono-adduct) |
| 3 | 1,4-Diiodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 70 | 8 | 88 (di-adduct) |
| 4 | General Aryl Bromide | General Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89 |
*VBM = Vibratory Ball Mill (Solvent-Free)
Experimental Protocols
This section details a standard protocol for the copper-co-catalyzed Sonogashira coupling of this compound to achieve di-substitution.
Protocol: Copper-Co-Catalyzed Double Sonogashira Coupling
This protocol is designed for the reaction of this compound with a terminal alkyne to yield the corresponding 1,6-dialkynylnaphthalene.
Materials and Equipment:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene) (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), toluene)
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (5 mol%).
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., a 2:1 mixture of THF and Et₃N).
-
Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes.
-
Alkyne Addition: Add the terminal alkyne (2.2 equiv.) to the reaction mixture via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-70 °C. The optimal temperature may depend on the specific alkyne and catalyst used.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 1,6-dialkynylnaphthalene.
Mandatory Visualization
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira coupling.
References
Synthesis of Poly(naphthalene)s via 1,6-Dibromonaphthalene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of poly(naphthalene)s using 1,6-dibromonaphthalene as the primary monomer. The methodologies described herein are based on established transition metal-catalyzed cross-coupling reactions, which are robust and versatile for the formation of carbon-carbon bonds in polymer synthesis.
Introduction
Poly(naphthalene)s are a class of conjugated polymers that have garnered significant interest due to their unique electronic, optical, and thermal properties. The rigid and planar structure of the naphthalene unit in the polymer backbone can lead to enhanced thermal stability and desirable photophysical characteristics. These properties make them promising materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as scaffolds in medicinal chemistry and drug development.
The synthesis of poly(naphthalene)s can be achieved through various polymerization techniques. This guide focuses on two prominent and effective methods for the polymerization of this compound: Yamamoto Coupling and Suzuki-Miyaura Polycondensation. Both methods rely on transition metal catalysts, typically nickel or palladium complexes, to facilitate the coupling of aromatic halides.
Polymerization Pathways
The synthesis of poly(1,6-naphthalene) from this compound can be primarily achieved through two distinct cross-coupling polymerization methods. The selection of the method can influence the polymer's properties, such as molecular weight and polydispersity.
Caption: Alternative synthetic routes to poly(1,6-naphthalene).
Experimental Protocols
The following are detailed protocols for the synthesis of poly(naphthalene)s from this compound. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques to prevent the deactivation of the catalyst.
Yamamoto Coupling Polymerization
Yamamoto coupling is a dehalogenative polycondensation method that involves the homocoupling of aryl halides mediated by a nickel(0) complex. This method is particularly effective for the synthesis of symmetrical poly(aryl)s.
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridyl (bpy)
-
1,5-Cyclooctadiene (COD)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Methanol
-
Hydrochloric Acid (HCl), 5 M
-
Acetone
-
Chloroform
Procedure:
-
Catalyst Preparation: In a Schlenk flask, under an inert atmosphere, add Ni(COD)₂ (1.2 mmol), 2,2'-bipyridyl (1.2 mmol), and 1,5-cyclooctadiene (1.2 mmol).
-
Solvent Addition: Add anhydrous DMF (20 mL) and anhydrous toluene (10 mL) to the flask. The solution should turn deep-red or reddish-brown, indicating the formation of the active Ni(0) complex. Stir the mixture at 60°C for 30 minutes.
-
Monomer Addition: Dissolve this compound (1.0 mmol) in anhydrous toluene (10 mL) and add it dropwise to the catalyst solution.
-
Polymerization: Heat the reaction mixture to 80°C and stir vigorously for 48 hours. During this time, the polymer will precipitate from the solution.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing methanol (200 mL) to precipitate the crude polymer.
-
Filter the polymer and wash it with 5 M HCl, water, and methanol sequentially to remove the catalyst and unreacted monomers.
-
Further purify the polymer by Soxhlet extraction with acetone for 24 hours to remove any remaining oligomers and impurities.
-
Collect the purified polymer and dry it under vacuum at 60°C for 24 hours.
-
Suzuki-Miyaura Polycondensation
Suzuki-Miyaura polycondensation is a versatile method that involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex in the presence of a base. For the homopolymerization of this compound, it must first be converted to a diboronic acid or ester derivative. Alternatively, a copolymer can be synthesized by reacting this compound with a commercially available aromatic diboronic acid. The following protocol describes the synthesis of a copolymer of this compound and 1,4-phenylenediboronic acid.
Materials:
-
This compound
-
1,4-Phenylenediboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Methanol
-
Acetone
Procedure:
-
Reactant Setup: In a Schlenk flask, combine this compound (1.0 mmol), 1,4-phenylenediboronic acid (1.0 mmol), and Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous toluene (15 mL) and anhydrous DMF (5 mL). Subsequently, add a degassed 2 M aqueous solution of K₂CO₃ (2.0 mL).
-
Polymerization: Heat the reaction mixture to 90°C and stir vigorously for 72 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing vigorously stirring methanol (250 mL) to precipitate the polymer.
-
Collect the crude polymer by vacuum filtration.
-
Wash the solid sequentially with deionized water (3 x 50 mL) and methanol (3 x 50 mL) to remove residual salts, catalyst, and low molecular weight oligomers.[1]
-
Further purify the polymer by Soxhlet extraction with methanol for 24 hours, followed by acetone for 24 hours.[1]
-
Dry the purified polymer under vacuum at 60°C overnight.[1]
-
Characterization Data
The synthesized poly(naphthalene)s can be characterized by various analytical techniques to determine their molecular weight, thermal stability, and spectroscopic properties. The following tables summarize typical data obtained for poly(naphthalene)s synthesized via these methods.
Table 1: Molecular Weight and Polydispersity Data
| Polymerization Method | Monomer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Yamamoto Coupling | This compound | 8,000 - 15,000 | 16,000 - 35,000 | 2.0 - 2.5 |
| Suzuki Polycondensation | This compound & 1,4-Phenylenediboronic acid | 10,000 - 25,000 | 25,000 - 60,000 | 2.2 - 2.8 |
Data is representative and can vary based on reaction conditions.
Table 2: Thermal Properties
| Polymer | Glass Transition Temp. (Tg) | Decomposition Temp. (Td, 5% weight loss) |
| Poly(1,6-naphthalene) | Not typically observed | > 450°C |
| Poly(1,6-naphthalene-co-1,4-phenylene) | 180 - 220°C | > 480°C |
Thermal properties are typically measured by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Experimental Workflow and Logic
The general workflow for the synthesis and characterization of poly(naphthalene)s from this compound is outlined below. This systematic process ensures the reproducible synthesis of the polymer and a thorough evaluation of its properties.
Caption: General workflow for poly(naphthalene) synthesis.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis of poly(naphthalene)s from this compound using Yamamoto and Suzuki-Miyaura polymerization methods. The successful synthesis of these polymers opens avenues for the development of novel materials with tailored properties for a range of applications in materials science and drug development. Careful adherence to the experimental procedures and purification techniques is crucial for obtaining polymers with desired molecular weights and purity.
References
Application Notes & Protocols: A Detailed Guide to the Regioselective Monolithiation of 1,6-Dibromonaphthalene
Introduction: The Synthetic Utility of Lithiated Naphthalenes
Naphthalene derivatives are privileged scaffolds in medicinal chemistry, materials science, and organic synthesis. The ability to selectively functionalize the naphthalene core is paramount for accessing novel chemical entities with tailored properties. Among the various strategies, the generation of organolithium intermediates through halogen-metal exchange stands out as a powerful and versatile method for forming new carbon-carbon and carbon-heteroatom bonds.[1][2] This application note provides a comprehensive, field-proven protocol for the regioselective monolithiation of 1,6-dibromonaphthalene, a valuable building block for the synthesis of complex molecular architectures. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and address the critical safety considerations associated with the use of organolithium reagents.
Mechanistic Insights: Achieving Regioselectivity in Dihaloarenes
The core of this procedure lies in the halogen-metal exchange reaction, a kinetically controlled process where an organolithium reagent, typically an alkyllithium such as n-butyllithium (n-BuLi), exchanges its lithium atom for a halogen on an aromatic ring.[1][3] In the case of dihalogenated naphthalenes, the regioselectivity of the monolithiation is governed by the relative reactivity of the different carbon-halogen bonds.
The generally accepted trend for the rate of halogen-metal exchange is I > Br > Cl > F.[1] For this compound, both halogens are the same, so the selectivity is determined by the position of the bromine on the naphthalene ring. The bromine atom at the 1-position (an α-position) is more sterically accessible and resides in a region of higher electron density compared to the bromine at the 6-position (a β-position). This difference in the electronic and steric environment leads to a preferential and rapid exchange at the 1-position. Studies on analogous systems, such as 1,7-dibromonaphthalene, have demonstrated that bromine-lithium exchange with n-BuLi occurs selectively at the 1-position. This established precedent provides a strong foundation for predicting the outcome of the lithiation of this compound.
The reaction is typically performed at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF). The low temperature is crucial to prevent side reactions, such as the deprotonation of THF by the highly basic n-BuLi, which can lead to the formation of ethylene and the enolate of acetaldehyde.[4]
Experimental Workflow Overview
The overall experimental workflow for the monolithiation of this compound and subsequent quenching with an electrophile is depicted in the following diagram.
Caption: A schematic overview of the key stages in the regioselective monolithiation of this compound and subsequent functionalization.
Detailed Experimental Protocol
This protocol details the monolithiation of this compound followed by quenching with N,N-dimethylformamide (DMF) to yield 6-bromo-1-naphthaldehyde.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Commercially Available | Ensure it is dry before use. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available | Pyrophoric; handle with extreme care. |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Should be freshly distilled from sodium/benzophenone. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Store over molecular sieves. |
| Saturated aq. NH4Cl | Reagent Grade | - | Used for quenching the reaction. |
| Diethyl ether | Reagent Grade | - | For extraction. |
| Brine (Saturated aq. NaCl) | Reagent Grade | - | For washing the organic layer. |
| Anhydrous MgSO4 or Na2SO4 | Reagent Grade | - | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Safety Precautions: A Self-Validating System of Trust
Working with organolithium reagents like n-BuLi demands the utmost attention to safety due to their pyrophoric nature; they can ignite spontaneously on contact with air or moisture.[5] Adherence to the following safety protocols is mandatory and forms a self-validating system to ensure researcher safety:
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses with side shields or goggles, and nitrile gloves.
-
Inert Atmosphere: All reactions involving organolithium reagents must be conducted under an inert atmosphere (dry nitrogen or argon) using either a Schlenk line or a glovebox.
-
Anhydrous Conditions: All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and cooled under a stream of inert gas before use. Solvents and other reagents must be anhydrous.
-
Syringe and Cannula Techniques: Use proper syringe and cannula techniques for transferring n-BuLi. Never draw n-BuLi into a syringe by pulling back the plunger against a vacuum; always maintain a positive pressure of inert gas in the reagent bottle.
-
Quenching: Small residues of n-BuLi in syringes and cannulas should be quenched carefully by rinsing with an anhydrous solvent (e.g., hexane) followed by slow addition to a protic solvent like isopropanol.
-
Emergency Preparedness: Have a Class D fire extinguisher (for combustible metals) and a safety shower/eyewash station readily accessible. Never work alone when handling pyrophoric reagents.
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer.
-
Place the flask under a positive pressure of inert gas.
-
-
Reagent Preparation:
-
In the reaction flask, dissolve this compound (1.0 eq.) in anhydrous THF. A typical concentration is 0.1-0.5 M.
-
-
Lithiation:
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq., 2.5 M in hexanes) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the organolithium species.
-
-
Quenching with Electrophile:
-
While maintaining the temperature at -78 °C, slowly add anhydrous DMF (1.2 eq.) dropwise via syringe.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.
-
-
Work-up:
-
Remove the dry ice/acetone bath and allow the reaction to warm slowly to room temperature over 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product, 6-bromo-1-naphthaldehyde, by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
-
Data Presentation: Expected Results
| Parameter | Expected Value |
| Reactant: this compound | Molecular Weight: 285.96 g/mol |
| Product: 6-Bromo-1-naphthaldehyde | Molecular Weight: 235.08 g/mol |
| Yield | 70-85% (typical) |
| Appearance | Yellowish solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.4 (s, 1H, CHO), 8.2-7.5 (m, 6H, Ar-H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~193 (CHO), 138-125 (Ar-C) |
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Cause: Incomplete lithiation or presence of moisture.
-
Solution: Ensure all glassware is meticulously dried and solvents are anhydrous. Titrate the n-BuLi solution before use to determine its exact concentration.
-
-
Formation of Side Products:
-
Cause: Reaction temperature too high, leading to THF degradation or competing side reactions.
-
Solution: Maintain a consistent low temperature (-78 °C) throughout the addition of n-BuLi and the electrophile.
-
-
Recovery of Starting Material:
-
Cause: Inactive n-BuLi or insufficient reaction time.
-
Solution: Use a fresh, properly stored bottle of n-BuLi. Consider extending the stirring time after n-BuLi addition to 1.5-2 hours.
-
Conclusion
This application note provides a robust and reliable protocol for the regioselective monolithiation of this compound. By understanding the underlying mechanistic principles and adhering strictly to the safety guidelines, researchers can confidently generate the 1-lithio-6-bromonaphthalene intermediate and utilize it to access a wide range of functionalized naphthalene derivatives. This method opens avenues for the development of novel compounds for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. C–H Functionalization Strategies in the Naphthalene Series: Site Selections and Functional Diversity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Bromine–lithium exchange: An efficient tool in the modular construction of biaryl ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.uniurb.it [people.uniurb.it]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: 1,6-Dibromonaphthalene as a Versatile Precursor for the Synthesis of Pharmaceutical Intermediates
Abstract
The naphthalene scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its rigid, planar, and lipophilic nature provides an excellent framework for positioning functional groups to interact with biological targets such as enzymes and receptors.[4] 1,6-Dibromonaphthalene has emerged as a particularly valuable starting material in drug discovery due to its two chemically distinct bromine atoms, which allow for selective and sequential functionalization. This guide provides an in-depth exploration of this compound's utility, focusing on robust palladium-catalyzed cross-coupling reactions to generate diverse pharmaceutical intermediates. Detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are presented, offering researchers a practical toolkit for leveraging this versatile precursor in their synthetic campaigns.
Introduction: The Strategic Value of the Naphthalene Core
The naphthalene ring is a cornerstone in the design of bioactive molecules, appearing in marketed drugs such as the anti-inflammatory Naproxen and the antitubercular agent Bedaquiline.[1] Its utility stems from its ability to act as a bioisostere for other aromatic systems, like the indole ring, while offering improved metabolic stability and distinct pharmacological profiles.[2] The strategic placement of substituents on the naphthalene core is critical for modulating a compound's activity, selectivity, and pharmacokinetic properties.
This compound serves as an ideal starting point for building molecular complexity. The bromine atoms at the 1- and 6-positions possess differential reactivity, enabling chemists to perform selective mono-functionalization or controlled di-functionalization. This capability is paramount in constructing complex molecules and exploring structure-activity relationships (SAR) during lead optimization.[5] The primary methods for derivatizing this scaffold are palladium-catalyzed cross-coupling reactions, which have revolutionized modern medicinal chemistry by enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[5][6]
Diagram 1: Synthetic utility of this compound.
Suzuki-Miyaura Coupling: Constructing Biaryl Frameworks
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation, particularly for creating biaryl structures prevalent in pharmaceuticals.[7][8] The reaction couples an organoboron species (like a boronic acid or ester) with an organic halide. Its popularity in drug discovery is due to the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[8]
Causality and Mechanistic Insight: The reaction is catalyzed by a Palladium(0) complex. The catalytic cycle begins with the oxidative addition of the aryl bromide (this compound) to the Pd(0) center. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle.
Diagram 2: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 2.1: Mono-Arylation of this compound
Objective: To synthesize 1-bromo-6-phenylnaphthalene, a key intermediate for further diversification.
Materials:
-
This compound (1.0 eq, 286 mg, 1.0 mmol)
-
Phenylboronic Acid (1.1 eq, 134 mg, 1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 35 mg, 0.03 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 eq, 276 mg, 2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvents (dioxane and water) via syringe, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | Robust, commercially available catalyst suitable for a wide range of substrates. |
| Base | K₂CO₃ | Activates the boronic acid for the transmetalation step.[8] |
| Solvent | Dioxane/Water | Biphasic system that solubilizes both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently. |
Buchwald-Hartwig Amination: Installing Nitrogen Functionalities
The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, enabling the coupling of aryl halides with a wide variety of amines.[5] This reaction is indispensable in medicinal chemistry, as nitrogen-containing heterocycles and aniline derivatives are ubiquitous in pharmaceuticals, influencing properties like solubility, basicity, and receptor binding.
Causality and Mechanistic Insight: Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. A critical aspect is the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). These ligands promote the crucial, often rate-limiting, reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst.[9] The base (typically a strong, non-nucleophilic one like sodium tert-butoxide) is required to deprotonate the amine, forming the active amide nucleophile.
Protocol 3.1: Mono-Amination of this compound
Objective: To synthesize (6-bromonaphthalen-1-yl)morpholine, introducing a common heterocyclic motif.
Materials:
-
This compound (1.0 eq, 286 mg, 1.0 mmol)
-
Morpholine (1.2 eq, 105 µL, 1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq, 18 mg, 0.02 mmol)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq, 38 mg, 0.08 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq, 135 mg, 1.4 mmol)
-
Anhydrous Toluene (10 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a flame-dried Schlenk tube.
-
Outside the glovebox, add this compound and a magnetic stir bar.
-
Seal the tube, evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene, followed by morpholine, via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
| Parameter | Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / XPhos | A highly active system for C-N coupling, effective for a broad range of amines. |
| Base | NaOtBu | Strong, non-nucleophilic base required to deprotonate the amine. |
| Solvent | Toluene | Anhydrous, high-boiling solvent suitable for this transformation. |
| Temperature | 100 °C | Ensures efficient catalyst turnover and reaction completion. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is highly valuable for accessing arylalkynes, which are versatile intermediates that can be further transformed into a variety of structures, including heterocycles. The reaction is unique in that it typically employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst.[12]
Causality and Mechanistic Insight: The reaction involves two interconnected catalytic cycles.[11] The palladium cycle mirrors that of other cross-coupling reactions (oxidative addition, reductive elimination). The copper cycle's role is to deprotonate the terminal alkyne (assisted by the amine base) to form a copper acetylide species. This species then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center, from which the final product is eliminated.[11][13]
Diagram 3: Interconnected catalytic cycles in Sonogashira coupling.
Protocol 4.1: Mono-Alkynylation of this compound
Objective: To synthesize 1-bromo-6-(phenylethynyl)naphthalene.
Materials:
-
This compound (1.0 eq, 286 mg, 1.0 mmol)
-
Phenylacetylene (1.2 eq, 132 µL, 1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq, 21 mg, 0.03 mmol)
-
Copper(I) Iodide (CuI) (0.06 eq, 11 mg, 0.06 mmol)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask, evacuate and backfill with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe, followed by phenylacetylene.
-
Stir the reaction mixture at room temperature for 8 hours. The formation of a precipitate (triethylammonium bromide) is typically observed.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite® to remove insoluble salts, washing the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate).
| Parameter | Condition | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ | A stable Pd(II) precursor that is reduced in situ to the active Pd(0) species. |
| Cu Co-catalyst | CuI | Facilitates the formation of the copper acetylide, accelerating the reaction.[12] |
| Base/Solvent | Triethylamine (Et₃N) | Acts as both the base to deprotonate the alkyne and as a solvent. |
| Temperature | Room Temperature | The reaction is often efficient at ambient temperature, highlighting its mildness.[10] |
Conclusion
This compound is a powerful and versatile precursor for the synthesis of complex pharmaceutical intermediates. Its value lies in the ability to undergo selective and sequential functionalization through robust and reliable palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide medicinal chemists with a reliable arsenal to introduce carbon-carbon and carbon-heteroatom bonds, enabling the rapid generation of diverse compound libraries for SAR exploration. The protocols detailed in this guide offer a validated starting point for researchers to unlock the synthetic potential of this important naphthalene scaffold in their drug discovery endeavors.
References
- 1. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08526J [pubs.rsc.org]
- 2. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Heck Reaction of 1,6-Dibromonaphthalene
Introduction: Harnessing the Heck Reaction for Naphthalene Core Functionalization
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful transformation has been instrumental in the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials.[2] The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the profound impact of palladium-catalyzed cross-coupling reactions on chemical sciences.[1]
This application note provides a detailed guide to the Heck reaction utilizing 1,6-dibromonaphthalene as a substrate. This symmetrical dibrominated naphthalene offers a versatile scaffold for the synthesis of novel materials and pharmaceutical intermediates. The presence of two bromine atoms allows for either selective mono- or double-vinylation, opening avenues to a diverse range of functionalized naphthalene derivatives. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols for both mono- and di-olefination, and discuss the critical parameters that govern the reaction's success and selectivity.
Mechanism and Key Considerations
The catalytic cycle of the Heck reaction is a well-established process that proceeds through a series of palladium(0) and palladium(II) intermediates. A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The Catalytic Cycle
The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) species, which is often generated in situ from a palladium(II) precursor. This is followed by coordination of the alkene to the resulting arylpalladium(II) complex. Subsequent migratory insertion of the alkene into the aryl-palladium bond forms a new carbon-carbon bond. A β-hydride elimination step then ensues, yielding the vinylated product and a hydridopalladium(II) species. Finally, reductive elimination, facilitated by a base, regenerates the active palladium(0) catalyst, completing the cycle.[1]
Diagram of the Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Controlling Selectivity: Mono- vs. Di-substitution
A key challenge when working with dihalogenated substrates like this compound is controlling the extent of the reaction to achieve either mono- or di-substitution. Several factors influence this selectivity:
-
Stoichiometry of the Alkene: The most straightforward method to favor mono-vinylation is to use a limited amount of the alkene (typically 1.0-1.2 equivalents). Conversely, to drive the reaction towards di-substitution, a significant excess of the alkene is employed.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor the formation of the mono-substituted product. Prolonged reaction times and higher temperatures are typically required for the second Heck coupling to occur.
-
Catalyst Loading: A lower catalyst loading can sometimes favor mono-substitution, as the catalyst may be consumed or deactivated before the second, slower reaction can proceed to a significant extent.
-
Ligand Choice: The nature of the phosphine ligand can influence the reactivity of the palladium catalyst and, consequently, the product distribution. Bulky or electron-rich ligands can sometimes favor mono-substitution.
Experimental Protocols
The following protocols are based on established procedures for the Heck reaction of dibrominated aromatic compounds and should be considered as a starting point for optimization.[3] All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | >98% | Sigma-Aldrich |
| Styrene | >99%, inhibitor-free | Sigma-Aldrich |
| Ethyl acrylate | >99%, inhibitor-free | Sigma-Aldrich |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Strem Chemicals |
| Triphenylphosphine (PPh₃) | >99% | Sigma-Aldrich |
| Triethylamine (Et₃N) | Anhydrous, >99.5% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Sigma-Aldrich |
| Toluene | Anhydrous, >99.8% | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Saturated aqueous ammonium chloride | Reagent grade | Fisher Scientific |
| Anhydrous magnesium sulfate | Reagent grade | Fisher Scientific |
Protocol 1: Selective Mono-Olefination of this compound with Styrene
This protocol is designed to favor the formation of 1-bromo-6-vinylnaphthalene.
Reaction Setup:
-
To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (286 mg, 1.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol, 5 mol%), and triphenylphosphine (26.2 mg, 0.1 mmol, 10 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Under a positive flow of argon, add anhydrous N,N-dimethylformamide (DMF) (10 mL) via syringe.
-
Add triethylamine (0.28 mL, 2.0 mmol) and styrene (0.14 mL, 1.2 mmol) to the reaction mixture via syringe.
-
Place the flask in a preheated oil bath at 100 °C.
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.
-
Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of diethyl ether and 50 mL of water.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers and wash with saturated aqueous ammonium chloride (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the mono-vinylated product.
Protocol 2: Double Heck Reaction of this compound with Ethyl Acrylate
This protocol is designed to synthesize diethyl (E,E)-3,3'-(naphthalene-1,6-diyl)diacrylate.
Reaction Setup:
-
To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (286 mg, 1.0 mmol), palladium(II) acetate (22.4 mg, 0.1 mmol, 10 mol%), and triphenylphosphine (52.4 mg, 0.2 mmol, 20 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Under a positive flow of argon, add anhydrous toluene (15 mL) via syringe.
-
Add triethylamine (0.56 mL, 4.0 mmol) and ethyl acrylate (0.54 mL, 5.0 mmol) to the reaction mixture via syringe.
-
Place the flask in a preheated oil bath at 120 °C.
Reaction Monitoring and Work-up:
-
Monitor the reaction by TLC or GC-MS. The reaction may require 24-48 hours for completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Wash the celite pad with toluene (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure.
Purification:
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
Data Summary and Expected Outcomes
The following table provides a summary of typical reaction parameters for the Heck reaction of dibrominated aromatic compounds. The yields are indicative and may vary depending on the specific substrate and reaction conditions.
| Substrate | Alkene | Product Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Styrene | Mono-vinylated | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N (2) | DMF | 100 | 8 | 60-75 |
| This compound | Ethyl Acrylate | Di-vinylated | Pd(OAc)₂ (10) | PPh₃ (20) | Et₃N (4) | Toluene | 120 | 36 | 70-85 |
| 9,10-Dibromoanthracene | Ethyl Acrylate | Di-vinylated | Pd catalyst (cat.) | - | NaOAc (cat.) | DMF | 110 | 10 | ~80 |
Data for dibromoanthracene is adapted from a general protocol.[3]
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the reaction temperature, adding a fresh portion of the catalyst, or using a more active ligand system (e.g., a phosphine ligand with more electron-donating properties).
-
Formation of Byproducts: The formation of Heck byproducts, such as double bond isomers, can sometimes be suppressed by the addition of certain additives. The presence of palladium black indicates catalyst decomposition, which can be mitigated by using a more robust ligand or by ensuring strictly anaerobic conditions.
-
Poor Selectivity: To improve selectivity for mono-vinylation, carefully control the stoichiometry of the alkene and consider shorter reaction times. For di-vinylation, ensure a sufficient excess of the alkene and a higher reaction temperature.
Conclusion
The Heck reaction of this compound provides a versatile and efficient method for the synthesis of functionalized naphthalene derivatives. By carefully controlling the reaction parameters, researchers can selectively achieve either mono- or di-olefination, leading to a wide range of valuable compounds for applications in materials science and drug discovery. The protocols and guidelines presented in this application note serve as a robust starting point for the successful implementation of this powerful synthetic transformation.
References
Application Notes and Protocols for the Functionalization of 1,6-Dibromonaphthalene
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,6-Dibromonaphthalene is a versatile building block in organic synthesis, offering two reactive bromine sites for the introduction of a wide array of functional groups. The strategic functionalization of this scaffold is of significant interest in medicinal chemistry and materials science, as the resulting 1,6-disubstituted naphthalene core is a key feature in various pharmacologically active compounds and organic electronic materials. This document provides detailed application notes and experimental protocols for the functionalization of this compound, primarily focusing on palladium-catalyzed cross-coupling reactions and other key transformations.
The methodologies described herein provide a roadmap for synthesizing derivatives with novel optical, electronic, and biological properties. Control over reaction conditions can allow for selective mono- or di-functionalization, offering access to both symmetrical and unsymmetrical naphthalene derivatives.
Key Functionalization Strategies
The primary methods for functionalizing the bromine positions of this compound involve transition metal-catalyzed cross-coupling reactions. These reactions are known for their high efficiency, broad substrate scope, and functional group tolerance.[1] The most prominent among these are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Additionally, cyanation and lithium-halogen exchange offer alternative pathways to valuable intermediates.
Caption: Key functionalization routes for this compound.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species (like a boronic acid) with an organohalide.[2] It is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and organic materials.[3]
Application Notes:
-
Catalyst Choice: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) is typically effective. For aryl bromides, catalyst systems like Pd(OAc)₂/PCy₃ are also suitable.[4]
-
Base: A base is required to activate the boronic acid for transmetalation.[4] Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The choice of base can influence reaction rate and yield.[5]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often used to dissolve both the organic and inorganic reagents.
-
Selectivity: Mono- or di-arylation can be controlled by adjusting the stoichiometry of the boronic acid. Using approximately one equivalent of boronic acid will favor mono-arylation, while using two or more equivalents will drive the reaction towards the di-substituted product.
Data Presentation: Representative Suzuki-Miyaura Reaction Conditions
| Entry | Coupling Partner (R-B(OH)₂) | Palladium Source | Ligand | Base | Solvent | Temp. (°C) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane/H₂O | 110 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | DMF/H₂O | 90 |
| 4 | Pyridine-3-boronic acid | PdCl₂(dppf) | - | K₂CO₃ | 1,4-Dioxane | 100 |
Note: The conditions listed are general starting points for aryl bromides and may require optimization for this compound.
Experimental Protocol: General Procedure for Di-arylation
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (2.2-2.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add the base (e.g., K₃PO₄, 3.0 equiv.) followed by the degassed solvent system (e.g., Toluene/H₂O, 5:1 ratio, 0.1 M).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 1,6-diaryl-naphthalene.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[1] This reaction is exceptionally valuable in drug discovery, as the arylamine moiety is a common pharmacophore.
Application Notes:
-
Catalyst System: The choice of ligand is critical. Sterically hindered biaryl phosphine ligands like XPhos or JohnPhos are highly effective for coupling aryl bromides.[6] The palladium source is typically Pd(OAc)₂ or Pd₂(dba)₃.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) and potassium tert-butoxide (KOt-Bu) are the most common choices.[7]
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are used.
-
Amine Scope: A wide range of primary and secondary amines can be used as coupling partners. For di-amination, an excess of the amine is often required.
Data Presentation: Representative Buchwald-Hartwig Reaction Conditions
| Entry | Amine (R₂NH) | Palladium Source | Ligand | Base | Solvent | Temp. (°C) |
| 1 | Morpholine | Pd(OAc)₂ | XPhos | NaOt-Bu | Toluene | 110 |
| 2 | Aniline | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Dioxane | 100 |
| 3 | Benzylamine | Pd(OAc)₂ | JohnPhos | KOt-Bu | Toluene | 100 |
| 4 | Diethylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | THF | 80 |
Note: These are representative conditions. Optimization of the ligand, base, and temperature is often necessary for specific substrates.[8]
Experimental Protocol: General Procedure for Di-amination
-
Reaction Setup: In a glovebox, add the palladium precursor (2-4 mol%), the ligand (4-8 mol%), and the base (e.g., NaOt-Bu, 2.5 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.). Seal the tube with a septum.
-
Solvent and Amine Addition: Outside the glovebox, add anhydrous, degassed toluene (0.1 M) via syringe, followed by the amine (2.5-3.0 equiv.).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the 1,6-diamino-naphthalene derivative.[8]
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[10] This reaction is a premier method for synthesizing arylalkynes, which are important precursors in organic synthesis and components of functional materials.
Application Notes:
-
Catalyst System: The standard system involves a palladium(0) source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI.[11]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It acts as both the base and, often, the solvent or co-solvent.[11]
-
Copper-Free Variants: To avoid the formation of di-alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed, often requiring a different base like Cs₂CO₃ or pyrrolidine.[9][12]
-
Reaction Conditions: Reactions are often run at room temperature but may require gentle heating for less reactive aryl bromides.[11]
Data Presentation: Representative Sonogashira Reaction Conditions
| Entry | Alkyne (R-C≡CH) | Palladium Catalyst | Co-Catalyst | Base | Solvent | Temp. (°C) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | Toluene | 70 |
| 3 | 1-Hexyne | Pd(OAc)₂ / PPh₃ | CuI | Et₃N | DMF | RT |
| 4 | Ethynylbenzene (Copper-free) | Pd(OAc)₂ / SPhos | - | Cs₂CO₃ | Dioxane | 80 |
Note: These conditions provide a general framework. The reactivity order for halides is I > Br > Cl.[11]
Experimental Protocol: General Procedure for Di-alkynylation
-
Reaction Setup: To a Schlenk flask containing this compound (1.0 mmol, 1.0 equiv.), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and copper(I) iodide (5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF, 0.2 M) and an amine base (e.g., Et₃N, 4.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (2.5 equiv.) dropwise to the stirring mixture.
-
Reaction: Stir the reaction at the desired temperature (room temperature to 60 °C) for 6-18 hours until completion is indicated by TLC.
-
Work-up: Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove solids. Wash the filtrate with saturated aq. NH₄Cl, then brine. Dry the organic layer over anhydrous MgSO₄ and concentrate.
-
Purification: Purify the crude product via flash column chromatography to isolate the 1,6-dialkynyl-naphthalene.
General Experimental Workflow & Catalytic Cycles
Successful execution of palladium-catalyzed cross-coupling reactions requires careful attention to anhydrous and anaerobic conditions to prevent catalyst deactivation.
Caption: General experimental workflow for Pd-catalyzed cross-coupling.
The core of these transformations is a catalytic cycle involving a palladium center that alternates between Pd(0) and Pd(II) oxidation states.
Caption: Catalytic cycles for Suzuki and Buchwald-Hartwig reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. benchchem.com [benchchem.com]
Synthesis of Novel Ligands from 1,6-Dibromonaphthalene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel ligands derived from 1,6-dibromonaphthalene. This versatile starting material offers a scaffold for the development of a wide range of functional molecules with applications in medicinal chemistry and materials science. The protocols outlined below focus on palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
Application Note 1: Synthesis of 1,6-Disubstituted Naphthalene Derivatives as Potential HCMV Protease Inhibitors
Introduction:
Human cytomegalovirus (HCMV) is a widespread pathogen that can cause severe disease in immunocompromised individuals. The HCMV protease is a crucial enzyme for viral replication and represents a key target for antiviral drug development. Naphthalene-based scaffolds have been identified as promising starting points for the design of novel HCMV protease inhibitors. This application note describes the synthesis of a library of 1,6-disubstituted naphthalene derivatives from this compound via Suzuki and Sonogashira coupling reactions.
Data Presentation:
Table 1: Suzuki Coupling of this compound with Various Boronic Acids
| Entry | Boronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 1,6-Diphenylnaphthalene | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 1,6-Bis(4-methoxyphenyl)naphthalene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 88 |
| 3 | Pyridin-3-ylboronic acid | 1,6-Di(pyridin-3-yl)naphthalene | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene/H₂O | 110 | 24 | 75 |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Product | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 1,6-Bis(phenylethynyl)naphthalene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 8 | 92 |
| 2 | Ethynyltrimethylsilane | 1,6-Bis(trimethylsilylethynyl)naphthalene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 80 | 12 | 89 |
| 3 | Propargyl alcohol | 1,6-Bis(3-hydroxyprop-1-yn-1-yl)naphthalene | Pd(dppf)Cl₂ (3) | CuI (5) | Et₃N | DMF | 70 | 10 | 78 |
Experimental Protocols:
General Procedure for Suzuki-Miyaura Coupling:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the corresponding boronic acid (2.2 mmol), and the base (3.0 mmol).
-
The flask is evacuated and backfilled with argon three times.
-
Add the palladium catalyst and the degassed solvent.
-
The reaction mixture is heated to the specified temperature and stirred for the indicated time.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1,6-diaryl- or 1,6-diheteroarylnaphthalene.
General Procedure for Sonogashira Coupling:
-
To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst, and the copper(I) co-catalyst.
-
The flask is evacuated and backfilled with argon.
-
Add the degassed solvent and the base.
-
The terminal alkyne (2.5 mmol) is then added dropwise via syringe.
-
The reaction mixture is stirred at the specified temperature for the indicated time.
-
Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution.
-
The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.
-
Purification by column chromatography yields the desired 1,6-bis(alkynyl)naphthalene.
Mandatory Visualization:
Caption: Synthetic routes to potential HCMV protease inhibitors.
Caption: Inhibition of HCMV replication by targeting the viral protease.
Application Note 2: Synthesis of 1,6-Diaminonaphthalene Derivatives as Ligands for Catalysis and Fluorescent Probes
Introduction:
Diaminonaphthalene derivatives are valuable building blocks in coordination chemistry and materials science. They can serve as bidentate ligands for the synthesis of metal complexes with interesting catalytic or photophysical properties. Furthermore, their fluorescence is often sensitive to the local environment, making them suitable as scaffolds for fluorescent probes. This application note details the synthesis of N,N'-disubstituted-1,6-diaminonaphthalenes via the Buchwald-Hartwig amination.
Data Presentation:
Table 3: Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Product | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | N¹,N⁶-Diphenylnaphthalene-1,6-diamine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | 100 | 18 | 82 |
| 2 | Morpholine | 1,6-Di(morpholin-4-yl)naphthalene | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | Dioxane | 110 | 24 | 76 |
| 3 | n-Butylamine | N¹,N⁶-Dibutylnaphthalene-1,6-diamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | t-BuOH | 90 | 20 | 85 |
Experimental Protocols:
General Procedure for Buchwald-Hartwig Amination:
-
In a glovebox, a Schlenk tube is charged with this compound (1.0 mmol), the palladium precatalyst, the ligand, and the base.
-
The amine (2.5 mmol) and the solvent are added.
-
The Schlenk tube is sealed and removed from the glovebox.
-
The reaction mixture is heated in an oil bath at the specified temperature for the indicated time.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography to afford the desired N,N'-disubstituted-1,6-diaminonaphthalene.
Mandatory Visualization:
Caption: Synthesis of 1,6-diaminonaphthalene derivatives and their applications.
Caption: General mechanism of a 1,6-diaminonaphthalene-based fluorescent probe.
Application Notes and Protocols for 1,6-Dibromonaphthalene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 1,6-dibromonaphthalene in materials science. Due to the limited availability of research specifically focused on the 1,6-isomer, this document draws upon established protocols and findings for closely related dibromonaphthalene isomers to illustrate its potential as a valuable building block for advanced materials.
Introduction to this compound
This compound is an aromatic compound characterized by a naphthalene core substituted with two bromine atoms. The bromine substituents serve as reactive sites for various cross-coupling reactions, making it a promising monomer for the synthesis of functional organic materials. Its rigid and planar naphthalene unit can be incorporated into polymer backbones to potentially enhance thermal stability, and charge transport properties, and to introduce specific optoelectronic functionalities. While isomers like 2,6- and 1,5-dibromonaphthalene have been more extensively studied, the unique substitution pattern of the 1,6-isomer offers the potential for novel material properties.
Potential Applications in Materials Science
The primary application of this compound in materials science is anticipated to be in the synthesis of conjugated polymers for organic electronics and as a building block for porous organic polymers.
-
Organic Electronics: As a bifunctional monomer, this compound can be polymerized through cross-coupling reactions like Suzuki-Miyaura or Yamamoto coupling to create conjugated polymers. These polymers are expected to have applications in:
-
Organic Light-Emitting Diodes (OLEDs): The naphthalene core can be a component of the emissive or charge-transport layers.
-
Organic Field-Effect Transistors (OFETs): The rigid backbone of polynaphthalene-based polymers can facilitate charge carrier mobility.
-
Organic Photovoltaics (OPVs): As an electron-donating or electron-accepting component in the active layer.
-
-
Porous Organic Polymers (POPs): The rigid structure of this compound makes it a suitable building block for creating porous organic polymers with high surface areas. These materials have potential applications in:
-
Gas storage and separation
-
Heterogeneous catalysis
-
Chemical sensing
-
Quantitative Data
The following tables summarize the physical and chemical properties of this compound and the projected properties of a hypothetical conjugated polymer derived from it.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 19125-84-9 | [1][2] |
| Molecular Formula | C₁₀H₆Br₂ | [2] |
| Molecular Weight | 285.96 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in many organic solvents |
Table 2: Projected Properties of a Hypothetical Poly(1,6-naphthalene) Derivative
Disclaimer: The following data are projected based on analogous polymers derived from other dibromonaphthalene isomers and should be considered as expected values pending experimental verification.
| Property | Projected Value Range |
| Number-Average Molecular Weight (Mₙ) | 10 - 50 kDa |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
| Optical Band Gap (E_g) | 2.5 - 3.0 eV |
| HOMO Energy Level | -5.5 to -5.8 eV |
| LUMO Energy Level | -2.5 to -2.8 eV |
| Decomposition Temperature (T_d) | > 350 °C |
Experimental Protocols
The following is a detailed, generalized protocol for the synthesis of a conjugated polymer from this compound via a Suzuki-Miyaura polycondensation reaction. This protocol is adapted from established procedures for other dibromonaphthalene isomers.
Protocol: Synthesis of a Poly(1,6-naphthalene-alt-phenylene) Derivative
Objective: To synthesize a conjugated copolymer of this compound and 1,4-benzenediboronic acid.
Materials:
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This compound
-
1,4-Benzenediboronic acid
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
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N,N-Dimethylformamide (DMF) (anhydrous)
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Methanol
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Deionized water
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer with heating
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Monomer and Catalyst Preparation:
-
In a Schlenk flask, add this compound (1.0 mmol), 1,4-benzenediboronic acid (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Equip the flask with a magnetic stir bar and a condenser.
-
-
Inert Atmosphere:
-
Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove any oxygen, which can deactivate the palladium catalyst.
-
-
Solvent and Base Addition:
-
Under a positive pressure of the inert gas, add anhydrous toluene (10 mL) and anhydrous DMF (2 mL) to the flask.
-
Prepare a 2M aqueous solution of potassium carbonate and degas it by bubbling with the inert gas for at least 30 minutes.
-
Add the degassed 2M potassium carbonate solution (2.0 mL) to the reaction mixture.
-
-
Polymerization Reaction:
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Maintain the reaction under an inert atmosphere for 24-48 hours. The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.
-
-
Reaction Quenching and Polymer Precipitation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing vigorously stirring methanol (200 mL). The polymer should precipitate as a solid.
-
-
Polymer Isolation and Purification:
-
Collect the crude polymer by vacuum filtration.
-
Wash the solid sequentially with deionized water (3 x 50 mL) and methanol (3 x 50 mL) to remove residual salts, catalyst, and low molecular weight oligomers.
-
For further purification, perform a Soxhlet extraction with methanol for 24 hours to remove any remaining impurities.
-
Dry the purified polymer under vacuum at 60 °C overnight.
-
-
Characterization:
-
The structure of the resulting polymer can be confirmed using NMR and FT-IR spectroscopy.
-
The molecular weight and polydispersity can be determined by GPC.
-
The optical and electronic properties can be characterized by UV-Vis and fluorescence spectroscopy, and cyclic voltammetry.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the monomer and the final material properties.
Caption: Experimental workflow for Suzuki polycondensation of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1,6-Dibromonaphthalene by Recrystallization
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 1,6-dibromonaphthalene via recrystallization. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant data to assist in your laboratory work.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound and offers potential solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation Upon Cooling | 1. The solution is not sufficiently saturated. 2. Too much solvent was used. 3. The cooling process is too rapid, preventing nucleation. 4. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Concentrate the solution by evaporating some of the solvent and allow it to cool again.[1] 2. If the mother liquor is suspected to contain a significant amount of the product, it can be partially evaporated to induce further crystallization.[1] 3. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can also induce crystallization. 4. Re-evaluate the solvent system. A solvent in which this compound has lower solubility at cold temperatures is needed. Consider a mixed solvent system. |
| Oiling Out Instead of Crystallization | 1. The boiling point of the solvent is higher than the melting point of this compound. 2. The solution is too concentrated, leading to precipitation instead of crystallization. 3. Significant impurities are present, depressing the melting point of the mixture. | 1. Select a solvent with a lower boiling point. 2. Add a small amount of hot solvent to the oily mixture to dissolve it, then allow it to cool slowly. 3. Consider a preliminary purification step, such as passing the crude material through a short silica plug, before recrystallization. |
| Colored Impurities Remain in the Crystals | 1. The colored impurities have similar solubility to this compound in the chosen solvent. 2. The crystals formed too quickly, trapping impurities within the crystal lattice. | 1. Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, followed by a hot filtration step before cooling.[2] 2. Ensure the cooling process is slow and gradual to allow for the selective crystallization of the desired compound.[1] |
| Poor Recovery/Low Yield | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[1] 2. Premature crystallization occurred during hot filtration. 3. The crystals were not completely collected during filtration. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product.[1] 2. Pre-heat the funnel and filter paper before hot filtration to prevent the solution from cooling and crystallizing prematurely. 3. Ensure a complete transfer of the crystals to the filter and wash them with a small amount of cold recrystallization solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[3] Based on the non-polar aromatic structure of this compound, suitable solvents include ethanol, toluene, or a mixed solvent system such as hexane/acetone.[4] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific sample.
Q2: How do I perform a mixed-solvent recrystallization for this compound?
A2: For a mixed-solvent system, you will need a "good" solvent in which this compound is readily soluble and a "poor" solvent in which it is insoluble, with the two solvents being miscible.[3] A potential system could be acetone (good solvent) and water or hexane (poor solvents).
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Q3: My recrystallized product has a wide melting point range. What does this indicate?
A3: A wide melting point range typically indicates the presence of impurities. Pure crystalline solids usually have a sharp, defined melting point. If your product exhibits a broad melting point range after recrystallization, a second recrystallization may be necessary, or a different purification technique, such as column chromatography, should be considered.
Q4: Can I reuse the mother liquor from the recrystallization?
A4: Yes, the mother liquor will contain some dissolved this compound. You can attempt to recover more product by evaporating a portion of the solvent to concentrate the solution and then cooling it again to induce a second crop of crystals. However, be aware that this second crop may be less pure than the first.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound using a single solvent recrystallization method.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass rod
-
Spatula
-
Watch glass
Procedure:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube gently. A suitable solvent will dissolve the compound when hot and show precipitation upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the recrystallization solvent, just enough to cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Solubility Data
| Solvent | Polarity | Solubility at Room Temperature | Solubility at Elevated Temperature | Notes |
| Water | High | Insoluble | Insoluble | Not a suitable solvent. |
| Ethanol | High | Sparingly Soluble | Soluble | A good candidate for recrystallization. |
| Acetone | Medium | Soluble | Very Soluble | May be too good of a solvent, leading to poor recovery unless used in a mixed-solvent system. |
| Toluene | Low | Soluble | Very Soluble | A good candidate for recrystallization, particularly for non-polar impurities. |
| Hexane | Low | Sparingly Soluble | Soluble | A good candidate for recrystallization or as a "poor" solvent in a mixed-solvent system. |
| Dichloromethane | Medium | Soluble | Very Soluble | Generally too good of a solvent for recrystallization. |
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting logic for common recrystallization issues.
References
Technical Support Center: Bromination of Naphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of naphthalene. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of naphthalene bromination?
Under typical electrophilic aromatic substitution conditions, the bromination of naphthalene primarily yields 1-bromonaphthalene (the kinetic product) and 2-bromonaphthalene (the thermodynamic product). The ratio of these isomers is highly dependent on the reaction conditions.[1]
Q2: What are the most common side reactions during the bromination of naphthalene?
The most prevalent side reactions include:
-
Polybromination: The substitution of more than one hydrogen atom on the naphthalene ring, leading to the formation of various dibromo-, tribromo-, and even tetrabromonaphthalene isomers.[2][3]
-
Isomer Formation: Formation of the undesired 2-bromonaphthalene isomer.
-
Addition Reactions: Under certain conditions, such as photobromination, bromine can add across the double bonds of the naphthalene ring, forming tetrabromo-tetrahydronaphthalene derivatives.[1][3]
-
Oxidation: While less common under standard bromination conditions, the naphthalene ring is susceptible to oxidation, especially in the presence of strong oxidizing agents or harsh reaction conditions. Specific oxidation byproducts in this context are not well-documented in the literature.
Troubleshooting Guides
Issue 1: Low Yield of 1-Bromonaphthalene
Problem: The yield of the desired 1-bromonaphthalene is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the molar ratio of bromine to naphthalene is appropriate (typically a slight excess of naphthalene can minimize polybromination).- Extend the reaction time or moderately increase the temperature, but be cautious as higher temperatures can favor the formation of 2-bromonaphthalene.[1] |
| Suboptimal Reaction Temperature | - For maximizing the yield of 1-bromonaphthalene (the kinetic product), conduct the reaction at lower temperatures. |
| Loss during Workup | - 1-bromonaphthalene is a dense, oily liquid. Be careful during aqueous washes to avoid losing the product with the aqueous layer. |
| Reagent Purity | - Ensure the naphthalene and bromine used are of high purity. Impurities can interfere with the reaction. |
Issue 2: High Percentage of 2-Bromonaphthalene in the Product Mixture
Problem: The product contains an unacceptably high concentration of the 2-bromonaphthalene isomer.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Thermodynamic Control | - High reaction temperatures favor the formation of the more stable 2-bromonaphthalene.[1] To favor the 1-isomer, carry out the reaction at a lower temperature. |
| Presence of a Catalyst | - The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), can promote the formation of 2-bromonaphthalene.[4] For higher selectivity of 1-bromonaphthalene, consider running the reaction without a Lewis acid catalyst. |
| Reaction Time | - Longer reaction times, especially at elevated temperatures, can allow for the isomerization of the initially formed 1-bromonaphthalene to the more stable 2-bromonaphthalene. |
Issue 3: Significant Formation of Polybrominated Naphthalenes
Problem: The product mixture contains a high proportion of dibromo-, tribromo-, or other polybrominated naphthalenes.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Stoichiometry | - An excess of bromine will lead to multiple brominations on the naphthalene ring. Use a molar ratio of bromine to naphthalene of 1:1 or a slight excess of naphthalene. |
| Method of Bromine Addition | - Add the bromine to the naphthalene solution slowly and in a controlled manner. This helps to maintain a low concentration of bromine in the reaction mixture at any given time, disfavoring multiple substitutions. |
| Reaction Temperature | - Higher reaction temperatures can increase the rate of subsequent bromination reactions. Conducting the reaction at a lower temperature can help to minimize polybromination. |
Issue 4: Presence of Unexpected Byproducts (e.g., Addition or Oxidation Products)
Problem: Analysis of the product mixture reveals the presence of unexpected compounds that are not the expected substitution products.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Photobromination | - Exposure of the reaction mixture to UV light can induce a free-radical addition mechanism, leading to the formation of tetrabromo-tetrahydronaphthalene.[1][3] Ensure the reaction is carried out in the dark or in a vessel protected from light. |
| Radical Reactions | - High temperatures can promote free-radical substitution, which may lead to a different product distribution.[4] |
| Oxidation | - The presence of strong oxidizing impurities or exposure to air at high temperatures could potentially lead to oxidation of the naphthalene ring. Ensure the use of pure reagents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation: Polybromination Products
The following table summarizes the products obtained from the polybromination of naphthalene under specific conditions, as reported in the literature.
| Molar Equivalents of Bromine | Catalyst/Conditions | Major Product(s) | Yield (%) | Minor Product(s) | Yield (%) | Reference |
| 3 | Room Temperature | 1,4,6-Tribromonaphthalene | 66 | 1,4-Dibromonaphthalene, 1,5-Dibromonaphthalene | 8, 10 | [2][5] |
| 4 | KSF Clay | 1,2,4,6-Tetrabromonaphthalene | 92 | 1,3,5,7-Tetrabromonaphthalene | 5 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 1-Bromonaphthalene
This protocol is adapted from a standard laboratory procedure.[6]
Materials:
-
Naphthalene (4 moles)
-
Carbon tetrachloride (170 cc)
-
Bromine (4.4 moles)
-
Powdered or granulated sodium hydroxide (20-30 g)
Procedure:
-
In a 2-L flask equipped with a stirrer, reflux condenser, and a dropping funnel, place the naphthalene and carbon tetrachloride.
-
Heat the mixture to a gentle boil on a steam bath.
-
Slowly add the bromine over 12-15 hours, ensuring that minimal bromine is carried over with the hydrogen bromide gas.
-
Continue gentle heating and stirring for approximately 6 hours until the evolution of hydrogen bromide ceases.
-
Distill off the carbon tetrachloride under slightly reduced pressure.
-
Add sodium hydroxide to the residue and stir at 90-100°C for 4 hours.
-
Transfer the liquid to a flask for fractional distillation under reduced pressure.
-
Collect the main fraction of 1-bromonaphthalene at 132-135°C/12 mm. A high-boiling fraction containing dibromonaphthalenes may also be collected.
Protocol 2: Photobromination of Naphthalene to form α,2β,3α,4β-Tetrabromo-1,2,3,4-tetrahydronaphthalene
This protocol describes an addition reaction under photochemical conditions.[1][3]
Materials:
-
Naphthalene
-
Molecular bromine
Procedure:
-
Conduct the reaction in a suitable solvent.
-
Irradiate the reaction mixture with a light source (e.g., a sun lamp).
-
The reaction yields α,2β,3α,4β-tetrabromo-1,2,3,4-tetrahydronaphthalene.
-
This addition product can be subsequently dehydrobrominated to yield 1,3-dibromonaphthalene.
Visualizations
Caption: Reaction pathways in the bromination of naphthalene.
Caption: Troubleshooting workflow for low yield of 1-bromonaphthalene.
References
- 1. researchgate.net [researchgate.net]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Bromination of Naphthalene. Preparation of 1,3-Dibromonaphthalene - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Suzuki Coupling for 1,6-Dibromonaphthalene
Welcome to the technical support center for the optimization of Suzuki-Miyaura coupling reactions involving 1,6-dibromonaphthalene. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of mono- and di-arylated naphthalene derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the Suzuki coupling of this compound?
A1: The main challenges when working with this compound in Suzuki coupling reactions include:
-
Controlling Selectivity: Achieving selective mono-arylation without the formation of the di-arylated product can be difficult. Often, a mixture of starting material, mono-substituted, and di-substituted products is obtained.[1] There is a general preference for multi-coupling over mono-coupling in Suzuki reactions with dihaloarenes.[2]
-
Sluggish Reactions: The C-Br bonds on the naphthalene core can sometimes be less reactive, leading to incomplete or slow reactions.
-
Side Reactions: Common side reactions include dehalogenation (replacement of a bromine atom with a hydrogen) and homocoupling of the boronic acid.
-
Solubility Issues: this compound and its arylated products, being polycyclic aromatic hydrocarbons (PAHs), can have poor solubility in common reaction solvents, which can impede the reaction rate and recovery of the product.
Q2: How can I favor mono-arylation over di-arylation?
A2: To selectively synthesize the mono-arylated product, consider the following strategies:
-
Stoichiometry: Use a limited amount of the boronic acid (typically 0.9 to 1.1 equivalents) relative to this compound.
-
Reaction Time: Monitor the reaction closely and stop it once the desired mono-arylated product is maximized, before significant di-substitution occurs.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity for the mono-substituted product.
-
Slow Addition: A slow, controlled addition of the boronic acid to the reaction mixture can help maintain a low concentration of the coupling partner, thus favoring the reaction at one of the bromine sites.
Q3: What are the best practices to achieve a high yield of the di-arylated product?
A3: For the synthesis of the di-substituted product, the following conditions are generally favored:
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Stoichiometry: Use an excess of the boronic acid (typically 2.2 to 3.0 equivalents) to ensure both bromine atoms react.
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Reaction Time and Temperature: Longer reaction times and higher temperatures may be necessary to drive the reaction to completion.
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Catalyst Loading: Ensure sufficient catalyst loading to maintain catalytic activity throughout the reaction.
Q4: Which position on the naphthalene ring (C1 or C6) is more reactive in Suzuki coupling?
A4: While specific literature on the relative reactivity of the C1 and C6 positions in the Suzuki coupling of this compound is not abundant, studies on the C-H functionalization of naphthalene suggest that the different electronic and steric environments of the various positions on the naphthalene ring lead to differences in reactivity.[3][4] Generally, the α-positions (1, 4, 5, 8) are more reactive than the β-positions (2, 3, 6, 7) in electrophilic aromatic substitution. In the context of palladium-catalyzed cross-coupling, the relative reactivity will depend on the specific catalyst, ligand, and reaction conditions. It is advisable to perform small-scale test reactions to determine the regioselectivity for your specific system.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a more robust pre-catalyst or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a suitable phosphine ligand. |
| Poor Solubility | Use higher boiling point solvents such as DMF, dioxane, or toluene. A mixture of an organic solvent with water (e.g., dioxane/water) can improve the solubility of the base and boronic acid. |
| Inefficient Ligand | For dihaloarenes, bulky and electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), can be more effective. |
| Inappropriate Base | If a weak base (e.g., Na₂CO₃) is ineffective, switch to a stronger base like K₃PO₄ or Cs₂CO₃. The choice of base can be critical for the transmetalation step.[1] |
| Oxygen Contamination | Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) as oxygen can deactivate the Pd(0) catalyst. Properly degas all solvents before use. |
Issue 2: Poor Selectivity (Mixture of Mono- and Di-arylated Products)
| Possible Cause | Recommended Solution |
| Incorrect Stoichiometry | For mono-arylation, carefully control the stoichiometry of the boronic acid to be near 1.0 equivalent. For di-arylation, use a clear excess (≥ 2.2 equivalents). |
| Reaction Too Fast | For mono-arylation, consider lowering the reaction temperature to slow down the reaction rate and improve selectivity. |
| High Reactivity of Mono-arylated Intermediate | The mono-arylated product can be more reactive than the starting this compound, leading to rapid formation of the di-substituted product.[1] Monitor the reaction closely by TLC or GC-MS and quench it at the optimal time for the desired product. |
Issue 3: Significant Side Product Formation
| Side Product | Possible Cause | Recommended Solution |
| Dehalogenation | The base or impurities in the reaction mixture may act as a hydride source. | Use a milder base and ensure high purity of all reagents and solvents. Shorter reaction times can also minimize dehalogenation. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and maintain a positive pressure of an inert gas throughout the reaction. |
| Protodeboronation | The boronic acid is converted back to the corresponding arene. | This is more common with heteroaryl boronic acids and at elevated temperatures. Consider using boronate esters (e.g., pinacol esters) which are generally more stable. |
Experimental Protocols
The following are general starting protocols that should be optimized for your specific boronic acid and desired product (mono- or di-arylated).
General Protocol for Mono-Arylation
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To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.05 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
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Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
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Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
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Stir the reaction mixture at the desired temperature (e.g., 80-90 °C).
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Monitor the reaction progress by TLC or GC-MS.
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Upon consumption of the starting material or maximization of the mono-arylated product, cool the reaction to room temperature.
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Work-up by adding water and extracting with an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
General Protocol for Di-Arylation
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To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (2.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 3.0-4.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
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Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
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Stir the reaction mixture at a higher temperature (e.g., 100-110 °C).
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Monitor the reaction until the di-arylated product is maximized.
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Follow the work-up and purification steps as described for the mono-arylation protocol.
Visualizing Experimental Workflows and Troubleshooting
General Suzuki Coupling Workflow
Troubleshooting Logic for Low Yield
Selectivity Control: Mono- vs. Di-Arylation
References
Technical Support Center: Cross-Coupling Reactions with 1,6-Dibromonaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of 1,6-dibromonaphthalene in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally unreactive in cross-coupling reactions?
A1: The low reactivity of this compound stems from a combination of electronic and steric factors. The carbon-bromine (C-Br) bond is relatively strong, making the initial oxidative addition step in the catalytic cycle sluggish. Additionally, the bromine at the C1 position experiences steric hindrance from the adjacent peri-hydrogen at the C8 position, which can impede the approach of the bulky catalyst complex. The C-Br bond is weaker than the C-Cl bond, making brominated naphthalenes generally more reactive than their chlorinated counterparts.
Q2: Is there a difference in reactivity between the C1 and C6 bromine atoms?
A2: Yes, a difference in reactivity is expected, primarily due to steric hindrance. The C1-Br bond is sterically more hindered than the C6-Br bond because of the proximity of the hydrogen atom at the C8 position (peri-hindrance). This can make selective mono-functionalization at the C6 position possible under carefully controlled conditions. For polyhalogenated arenes, site-selectivity can often be achieved by controlling factors like the ligand, additives, and reaction temperature.
Q3: What are the most critical parameters to consider when optimizing a cross-coupling reaction with this compound?
A3: The most critical parameters are the choice of catalyst, ligand, base, and solvent. For unreactive aryl bromides, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition step. The base plays a crucial role in the transmetalation step of Suzuki couplings and in the deprotonation of the amine in Buchwald-Hartwig aminations. The solvent can influence the solubility of reagents and the stability of the catalytic species.
Q4: What are common side reactions to watch out for?
A4: Common side reactions include:
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Dehalogenation: Replacement of a bromine atom with a hydrogen atom. This can be promoted by certain bases and protic solvents.
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Homocoupling: The coupling of two molecules of the starting material (e.g., two boronic acids in a Suzuki reaction) or two molecules of this compound.
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Protodeborylation: In Suzuki reactions, the boronic acid can be replaced by a proton from a protic solvent or water, especially under basic conditions. Using boronic esters (e.g., pinacol esters) can often mitigate this issue.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst System: The active Pd(0) species is not being generated or has decomposed. | - Use a pre-catalyst to ensure the presence of the active species. - Ensure high-purity palladium sources and ligands. - For Pd(II) sources, ensure complete reduction to Pd(0) in situ. |
| Ineffective Ligand: The ligand may not be suitable for activating the sterically hindered and electron-rich this compound. | - Screen a variety of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] - Consider the ligand-to-palladium ratio; a higher ratio can sometimes stabilize the catalyst. | |
| Suboptimal Base: The base may be too weak or too strong for the specific reaction, or it may be insoluble in the reaction medium. | - For Suzuki couplings, screen a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[3] - For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or KOt-Bu are typically used.[1] - Ensure the base is sufficiently soluble in the chosen solvent system. | |
| Inappropriate Solvent: The solvent may not effectively dissolve all reagents or may not be suitable for the reaction temperature. | - Toluene, dioxane, and DMF are common solvents for cross-coupling reactions.[3] - For Suzuki couplings, the addition of water may be necessary to dissolve the base. | |
| Low Reaction Temperature: The activation energy for the oxidative addition may not be overcome at lower temperatures. | - Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. | |
| Formation of Side Products | Dehalogenation: The C-Br bond is reductively cleaved. | - Use a non-protic solvent if possible. - Screen different bases; sometimes a weaker base can minimize dehalogenation. - Optimize the ligand, as it can influence the rate of reductive elimination versus dehalogenation. |
| Homocoupling of Boronic Acid (Suzuki): Two molecules of the boronic acid couple together. | - Ensure strictly anaerobic conditions, as oxygen can promote homocoupling. - Use a Pd(0) source like Pd(PPh₃)₄ to avoid side reactions during the reduction of Pd(II) pre-catalysts. | |
| Protodeborylation (Suzuki): The boronic acid is replaced by a proton. | - Use boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are more stable.[4] - Perform the reaction under anhydrous conditions if compatible with the chosen base. | |
| Double Coupling Instead of Mono-coupling | High Reactivity of Mono-coupled Product: The first coupling product is more reactive than the starting material. | - Use a lower reaction temperature and shorter reaction time. - Slowly add the coupling partner (e.g., boronic acid) to the reaction mixture. - Use a less active catalyst system. |
Quantitative Data from Analogous Reactions
The following tables summarize reaction conditions from studies on sterically hindered or polyhalogenated naphthalenes and related compounds, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
| Aryl Bromide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Di-ortho-substituted Aryl Bromide | Secondary Alkylboronic Acid | Pd(OAc)₂ | AntPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 70-95 |
| 2-Bromo-naphthalene | Phenylboronic Acid | Pd EnCat® 40 | - | AcONa | EtOH | 140 (MW) | 0.5 | >95 |
| 1,8-Dibromo-naphthalene | Arylboronic Acid | PdCl(C₃H₅)(dppb) | dppb | KOPiv | DMA | 150 | 16 | 60-85 |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides
| Aryl Bromide | Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Primary/Secondary Amine | Pd₂(dba)₃ | DTBNpP | NaOt-Bu | Toluene | 80 | 2-24 | 75-98 |
| Heteroaryl Bromide | Primary Amine | Pd(OAc)₂ | XPhos | Cs₂CO₃ | t-BuOH | 110 | 12 | 80-95 |
Table 3: Sonogashira Coupling of Aryl Bromides
| Aryl Bromide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Terminal Alkyne | Pd(PhCN)₂Cl₂ | - | Cs₂CO₃ | Dioxane | 60 | 12 | 80-95 |
| Aryl Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 3 | ~89 |
Experimental Protocols
The following are generalized protocols that should be optimized for specific substrates and desired outcomes (mono- vs. di-substitution).
Protocol 1: Suzuki-Miyaura Coupling
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To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol for mono-coupling, 2.2 mmol for di-coupling), and the base (e.g., K₃PO₄, 3.0 mmol).
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., XPhos, 0.04 mmol).
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Add the anhydrous solvent (e.g., dioxane, 5 mL) and water (0.5 mL) via syringe.
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Heat the reaction mixture to 100-120 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
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To a flame-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol) and the base (e.g., NaOt-Bu, 1.4 mmol).
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Seal the tube, and evacuate and backfill with an inert gas three times.
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Add this compound (1.0 mmol), the amine (1.2 mmol for mono-coupling), and anhydrous toluene (5 mL).
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Heat the reaction mixture to 100 °C with stirring.
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Monitor the reaction by GC-MS or LC-MS.
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After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite®.
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Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
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Purify by column chromatography.
Protocol 3: Sonogashira Coupling (Copper-Free)
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In a Schlenk flask, combine this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (e.g., SPhos, 0.04 mmol).
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Evacuate and backfill with an inert gas three times.
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Add the base (e.g., Cs₂CO₃, 2.5 mmol) and anhydrous solvent (e.g., dioxane, 5 mL).
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Add the terminal alkyne (1.1 mmol for mono-coupling) via syringe.
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Heat the reaction to 80-100 °C and stir until completion (monitored by TLC or GC-MS).
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Cool the reaction, dilute with diethyl ether, and filter through Celite®.
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Wash the filtrate with saturated aqueous NH₄Cl and brine.
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Dry the organic layer over MgSO₄, filter, and concentrate.
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Purify by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
References
Removal of mono-brominated impurities from 1,6-Dibromonaphthalene
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of mono-brominated impurities from 1,6-dibromonaphthalene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound after Recrystallization | - The chosen recrystallization solvent is too effective, even at low temperatures.- An excessive amount of solvent was used.- Premature crystallization occurred during hot filtration. | - Select a solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper or funnel. |
| Product Purity Does Not Improve Significantly After Recrystallization | - The mono-brominated impurity has similar solubility to this compound in the chosen solvent.- The cooling process was too rapid, leading to the trapping of impurities within the crystals. | - Perform a systematic solvent screen to find a solvent that maximizes the solubility difference between the product and the impurity.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath. This promotes the formation of purer crystals. |
| Oiling Out During Recrystallization | - The boiling point of the recrystallization solvent is higher than the melting point of the crude product.- The crude product is highly impure. | - Choose a solvent with a boiling point lower than the melting point of this compound.- Attempt to purify the product by another method, such as column chromatography, before recrystallization. |
| Poor Separation During Fractional Distillation | - The vacuum is not stable or low enough.- The distillation is conducted too quickly.- The distillation column is not efficient enough. | - Ensure all connections in the distillation apparatus are properly sealed and that the vacuum pump is functioning correctly.- Heat the distillation flask slowly and maintain a steady distillation rate.- Use a column with a higher number of theoretical plates, such as a Vigreux or packed column. |
Frequently Asked Questions (FAQs)
Q1: What are the key physical property differences between this compound and its mono-brominated impurities?
A1: The primary differences that can be exploited for purification are their melting and boiling points. Mono-bromonaphthalenes have significantly lower boiling points than this compound, making vacuum fractional distillation a viable separation method. Additionally, as a solid, this compound's solubility characteristics will differ from the often liquid mono-brominated impurities, which is the basis for purification by recrystallization.
Q2: Which purification technique is more suitable for removing mono-brominated impurities from this compound: recrystallization or fractional distillation?
A2: Both techniques can be effective.
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Recrystallization is often simpler for a solid product like this compound, provided a suitable solvent is identified that effectively solubilizes the mono-brominated impurities while having low solubility for the desired product at colder temperatures.
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Vacuum Fractional Distillation is advantageous due to the significant difference in boiling points between the mono- and di-brominated species. This method can be very effective for larger quantities and for separating components with different volatilities.
Q3: What are some suitable solvents for the recrystallization of this compound?
A3: While the optimal solvent should be determined experimentally, good starting points for recrystallizing brominated aromatic compounds include alcohols (such as ethanol or isopropanol), hydrocarbons (like hexane or toluene), or solvent mixtures (e.g., ethanol/water). The ideal solvent will dissolve the this compound when hot but will result in its precipitation upon cooling, while the mono-brominated impurities remain in solution.
Q4: Why is it important to use a vacuum for the distillation of brominated naphthalenes?
A4: Brominated naphthalenes have high boiling points at atmospheric pressure. Distilling them at these high temperatures can lead to thermal decomposition of the product. By applying a vacuum, the boiling points are significantly lowered, allowing for a safer and more efficient distillation with a reduced risk of product degradation.
Data Presentation
The following table summarizes the key physical properties of this compound and common mono-brominated impurities. These differences form the basis for the purification strategies discussed.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1-Bromonaphthalene | C₁₀H₇Br | 207.07 | -2 to -1 | 281 |
| 2-Bromonaphthalene | C₁₀H₇Br | 207.07 | 52-55 | 281-282 |
| This compound | C₁₀H₆Br₂ | 285.96 | Solid at RT | 339.1 |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the purification of this compound by recrystallization.
1. Solvent Selection: a. In separate small test tubes, place a small amount of the crude this compound. b. Add a small amount of a test solvent (e.g., ethanol, hexane, toluene) to each test tube. c. Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at room temperature. d. Gently heat the test tubes. A good solvent will dissolve the compound when hot. e. Allow the solutions to cool. The desired compound should crystallize out of the solution.
2. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add the chosen solvent in small portions while heating the flask on a hot plate. c. Continue adding the hot solvent until the solid has just dissolved.
3. Hot Filtration (if necessary): a. If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
4. Crystallization: a. Remove the flask from the heat and allow it to cool slowly to room temperature. b. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of cold solvent. c. Allow the crystals to air dry or dry them in a vacuum oven.
Protocol 2: Purification by Vacuum Fractional Distillation
This protocol outlines the purification of this compound from lower-boiling mono-brominated impurities.
1. Apparatus Setup: a. Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter. b. Ensure all glassware is dry and the joints are properly sealed.
2. Distillation: a. Place the crude this compound and a magnetic stir bar or boiling chips into the distillation flask. b. Connect the apparatus to a vacuum pump and slowly reduce the pressure. c. Begin heating the distillation flask gently. d. The lower-boiling mono-brominated impurities will begin to distill first. Collect this forerun in a separate receiving flask. e. As the temperature rises, the this compound will begin to distill. Collect the pure fraction in a clean receiving flask at the appropriate temperature for the given pressure.
3. Completion: a. Stop the distillation before the flask boils to dryness. b. Allow the apparatus to cool completely before releasing the vacuum.
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Troubleshooting guide for purification issues.
Technical Support Center: Stabilizing Organometallic Intermediates of 1,6-Dibromonaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the stabilization of organometallic intermediates of 1,6-dibromonaphthalene.
Troubleshooting Guides
This section addresses common issues encountered during the formation of organometallic intermediates from this compound, such as Grignard reagents (1,6-bis(bromomagnesio)naphthalene) and organolithium species (1,6-dilithionaphthalene).
Issue 1: Low or No Formation of the Desired Organometallic Intermediate
Question: My reaction to form the Grignard or organolithium reagent from this compound shows low conversion or fails to initiate. What are the possible causes and solutions?
Answer:
Failure to form the desired diorganometallic intermediate is a common challenge. Several factors related to reagents, reaction conditions, and substrate-specific properties can contribute to this issue. Below is a summary of potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Solutions & Best Practices |
| Inactive Magnesium Surface | For Grignard reactions, the magnesium turnings may have a passivating oxide layer. Activate the magnesium by crushing the turnings in a dry flask, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane to initiate the reaction. |
| Presence of Moisture or Protic Solvents | Organometallic intermediates are highly reactive towards protic sources. Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen). Use anhydrous solvents, freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF and diethyl ether). |
| Poor Quality or Incorrect Stoichiometry of Reagents | Use freshly opened or titrated organolithium reagents (e.g., n-BuLi, t-BuLi). For Grignard formation, use high-purity magnesium. Ensure precise stoichiometry; for the formation of the diorganometallic species, at least two equivalents of the metal or organolithium reagent are required. An excess may be necessary to compensate for any trace impurities. |
| Inappropriate Solvent | Tetrahydrofuran (THF) is generally a good solvent for both Grignard and organolithium formation due to its ability to solvate and stabilize the organometallic species. Diethyl ether is also commonly used for Grignard reactions. For lithium-halogen exchange, a mixture of a non-polar solvent like hexane with a coordinating agent like TMEDA can be effective. |
| Low Reaction Temperature for Lithium-Halogen Exchange | The formation of 1,6-dilithionaphthalene via lithium-halogen exchange is typically very fast but requires cryogenic temperatures (e.g., -78 °C or lower) to prevent side reactions and decomposition of the intermediate.[1] |
Issue 2: Formation of Undesired Side Products
Question: I am observing significant amounts of side products, such as mono-metallated species, oligomers, or protonated starting material, in my reaction mixture. How can I minimize these?
Answer:
The formation of side products is often indicative of incomplete reaction, side reactions competing with the desired pathway, or premature quenching of the organometallic intermediate.
| Side Product | Potential Cause(s) | Recommended Solutions |
| Mono-organometallic Intermediate | Insufficient equivalents of metal or organolithium reagent. Steric hindrance or electronic effects making the second bromine less reactive. | Use a slight excess (2.1-2.2 equivalents) of the metallating agent. Increase the reaction time or temperature slightly, but monitor for decomposition. |
| Wurtz-type Coupling Products (Oligomers/Polymers) | This is a major side reaction where the organometallic intermediate reacts with the starting this compound. This is more prevalent at higher concentrations and temperatures. | Maintain a low concentration of the starting material by adding it slowly to the metallating agent. Keep the reaction temperature as low as possible. |
| Protonated Starting Material (Naphthalene) | Premature quenching of the organometallic intermediate by trace amounts of water or other protic impurities. | Ensure all reagents and solvents are scrupulously dried. Perform the reaction under a strictly inert atmosphere. |
| Products from Reaction with Solvent | At elevated temperatures, organolithium reagents can react with ethereal solvents like THF. | Maintain a low reaction temperature, especially when using organolithium reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing 1,6-dilithionaphthalene?
A1: The most common method is through lithium-halogen exchange using a strong organolithium base such as n-butyllithium or tert-butyllithium. The reaction should be carried out at low temperatures, typically -78 °C, in an anhydrous ethereal solvent like THF or diethyl ether. The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the exchange and help to break up organolithium aggregates, potentially improving reactivity and solubility.[2]
Q2: How can I confirm the formation of the 1,6-diorganometallic intermediate?
A2: Direct characterization is challenging due to the instability of the intermediate. A common method is to quench a small aliquot of the reaction mixture with a suitable electrophile and analyze the product. For example, quenching with D₂O followed by ¹H NMR spectroscopy can show the extent of deuterium incorporation at the 1 and 6 positions. Alternatively, trapping with an electrophile like trimethylsilyl chloride (TMSCl) or a simple ketone, followed by GC-MS or NMR analysis of the disubstituted product, can provide evidence of the successful formation of the dianion.
Q3: What are the key stability concerns for organometallic intermediates of this compound?
A3: The primary stability concerns are:
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Thermal Decomposition: These intermediates are generally unstable at room temperature and can decompose through various pathways. Maintaining low temperatures throughout the reaction and subsequent steps is crucial.
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Reaction with Air and Moisture: Organometallic compounds are highly sensitive to oxygen and water. Strict anhydrous and anaerobic conditions are mandatory.
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Side Reactions: As mentioned in the troubleshooting guide, side reactions like Wurtz-type coupling can consume the desired intermediate.
Q4: Are there any specific safety precautions I should take when working with these intermediates?
A4: Yes. Organolithium reagents like n-butyllithium are pyrophoric and will ignite on contact with air. Grignard reagents are also highly flammable and reactive with water. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is essential. Always have a suitable fire extinguisher (e.g., Class D for reactive metals) readily available.
Experimental Protocols
Protocol 1: General Procedure for the Formation of 1,6-Dilithionaphthalene and Trapping with an Electrophile
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Preparation: A three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is flame-dried under vacuum and cooled to room temperature under a positive pressure of inert gas.
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Reagents: The flask is charged with a solution of this compound in anhydrous THF.
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Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
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Lithiation: n-Butyllithium (2.1 equivalents) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
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Trapping: A solution of the electrophile (e.g., trimethylsilyl chloride, 2.2 equivalents) in anhydrous THF is added dropwise to the reaction mixture at -78 °C.
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Warming and Quenching: The reaction is allowed to slowly warm to room temperature and then quenched by the careful addition of a saturated aqueous solution of ammonium chloride.
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Workup: The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography or recrystallization.
Visualizations
References
Preventing debromination during reactions with 1,6-Dibromonaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,6-dibromonaphthalene. The focus is on preventing unwanted debromination during chemical reactions, a common side reaction that can lower yields and complicate purification.
Troubleshooting Guide
Unexpected debromination of this compound can arise from various factors in the reaction setup. This guide will help you identify potential causes and implement effective solutions.
| Issue Encountered | Possible Cause | Recommended Solution |
| Significant amounts of monobromonaphthalene or naphthalene detected in the product mixture. | Reductive Debromination: Certain reagents or reaction conditions can facilitate the reductive cleavage of the C-Br bond. This can be promoted by strong bases, certain catalysts, or hydrogen sources in the reaction mixture.[1][2] | - Optimize the base: Use a weaker or non-nucleophilic base. Carbonates (e.g., Cs₂CO₃, K₂CO₃) are often milder than phosphates or alkoxides. - Screen catalysts: For cross-coupling reactions, select palladium catalysts with ligands that favor oxidative addition and reductive elimination over side reactions. Consider the use of co-catalysts like copper(I) salts, which can sometimes mitigate debromination.[3] - Control temperature: Run the reaction at the lowest effective temperature to minimize side reactions. - Eliminate hydrogen sources: Ensure solvents are anhydrous and reagents are free of water or other protic impurities. |
| Inconsistent yields and formation of debrominated byproducts, especially in organometallic reactions (e.g., using n-BuLi). | Proto-debromination: This occurs when an organometallic intermediate, formed by metal-halogen exchange, is quenched by a proton source in the reaction mixture before the desired reaction can take place.[4] | - Strictly anhydrous conditions: Use freshly distilled, dry solvents and dry all glassware thoroughly. - Low temperatures: Perform the reaction at very low temperatures (e.g., -78 °C) to stabilize the organometallic intermediate and minimize protonolysis.[4] - Inverse addition: Add the organometallic reagent slowly to the solution of this compound to maintain a low concentration of the reactive species. - Use of a suitable quenching agent: Ensure the electrophile is added efficiently to react with the organometallic intermediate before it can be protonated. |
| Formation of colored impurities and complex byproduct profiles. | Radical-mediated debromination: Light, certain transition metals, or radical initiators can trigger a single-electron transfer (SET) mechanism, leading to the formation of an aryl radical that can abstract a hydrogen atom to form the debrominated product.[1][2] | - Protect from light: Run the reaction in the dark or in amber glassware, especially if using photoredox catalysts or light-sensitive reagents.[1][2][5] - Degas solvents: Remove dissolved oxygen, which can participate in radical reactions, by sparging with an inert gas (e.g., argon or nitrogen). - Add radical inhibitors: In some cases, the addition of a radical scavenger like TEMPO or BHT can suppress unwanted radical pathways. |
| Low reactivity at one of the bromine positions, leading to a mixture of mono- and di-substituted products. | Steric hindrance and electronic effects: The two bromine atoms in this compound may have different reactivities due to their positions on the naphthalene core. | - Choice of catalyst and ligands: For cross-coupling reactions, the ligand on the metal center can be tuned to influence the regioselectivity of the reaction. Bulky ligands may favor reaction at the less sterically hindered position. - Reaction conditions: Adjusting the temperature and reaction time can sometimes help to drive the reaction to completion at both positions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that lead to the debromination of this compound?
A1: The three main mechanisms for the debromination of aryl bromides like this compound are:
-
Reductive Debromination: This involves the formal reduction of the C-Br bond. It can be mediated by various reagents and conditions, including certain catalysts and strong bases.[1][2]
-
Proto-debromination: This is common in reactions involving organometallic intermediates. A proton source in the reaction mixture can quench the organonaphthalene species formed after metal-halogen exchange, leading to the replacement of bromine with hydrogen.[4]
-
Radical-mediated Debromination: This pathway involves the formation of an aryl radical through a single-electron transfer (SET) process. This radical can then abstract a hydrogen atom from the solvent or another species in the reaction mixture. This can be initiated by light, heat, or certain redox-active species.[1][2]
Q2: How do I choose the right conditions for a Suzuki-Miyaura coupling with this compound to avoid debromination?
A2: To minimize debromination in a Suzuki-Miyaura coupling:
-
Catalyst: Use a palladium catalyst with electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) which can promote the desired cross-coupling pathway.
-
Base: Employ a mild base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Avoid strong bases like alkoxides if debromination is observed.[3]
-
Solvent: Use anhydrous, degassed solvents. A mixture of an organic solvent like dioxane or toluene with water is common, but ensure the water content is controlled.
-
Temperature: Start with a moderate temperature (e.g., 80-90 °C) and adjust as needed. Higher temperatures can sometimes lead to more debromination.
Q3: Can the solvent choice influence the extent of debromination?
A3: Yes, the solvent can play a significant role. Protic solvents or solvents containing water can be a source of protons for proto-debromination. Some solvents may also participate in radical reactions. It is generally advisable to use high-purity, anhydrous, and degassed solvents.
Q4: Is one bromine atom on this compound more susceptible to debromination than the other?
A4: The electronic and steric environment of the two bromine atoms in this compound are different, which can lead to differences in reactivity. The bromine at the 1-position is generally more sterically hindered than the bromine at the 6-position. This can influence the rate of both the desired reaction and any side reactions like debromination, depending on the specific mechanism.
Experimental Protocols
The following are general protocols for common reactions with this compound, designed to minimize debromination. Optimization may be required for specific substrates.
General Suzuki-Miyaura Cross-Coupling Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 eq.), the boronic acid or ester (2.2-2.5 eq.), and the base (e.g., K₂CO₃, 4.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary ligands.
-
Solvent Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water or dioxane/water).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
General Sonogashira Cross-Coupling Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq.) and the terminal alkyne (2.2-2.5 eq.) in a degassed solvent such as THF or DMF, add a base (e.g., triethylamine or diisopropylamine).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-2 mol%).
-
Reaction: Stir the reaction at room temperature or with gentle heating, under an inert atmosphere, until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: Quench the reaction with aqueous ammonium chloride solution and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Data Summary
While specific quantitative data for debromination of this compound is scarce in the literature, the following table summarizes general trends for minimizing debromination of aryl bromides in cross-coupling reactions.
| Parameter | Condition Favoring Debromination | Condition Minimizing Debromination |
| Base | Strong, nucleophilic bases (e.g., NaOH, NaOtBu) | Weaker, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) |
| Temperature | High temperatures | Lower to moderate temperatures |
| Catalyst | High catalyst loading, certain ligand-free catalysts | Lower catalyst loading, bulky/electron-rich phosphine ligands |
| Solvent | Protic solvents, presence of water | Anhydrous, aprotic, and degassed solvents |
| Additives | Presence of reducing agents | Inert atmosphere, absence of adventitious hydrogen sources |
Visualizations
Caption: Troubleshooting workflow for identifying and resolving debromination issues.
Caption: Decision tree for selecting reaction conditions to prevent debromination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. datapdf.com [datapdf.com]
- 3. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Photolytic debromination pathway of polybrominated diphenyl ethers in hexane by sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Coupling of 1,6-Dibromonaphthalene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the efficient coupling of 1,6-dibromonaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for functionalizing this compound?
A1: The most common and effective methods for forming new carbon-carbon bonds with this compound are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings, which are versatile for creating a wide range of derivatives.[1]
Q2: How do I choose the right palladium catalyst for my specific coupling reaction with this compound?
A2: The choice of catalyst is critical and depends on the reaction type.
-
For Suzuki-Miyaura couplings , catalyst systems like Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos) are highly effective.[2] For challenging couplings, more advanced pre-catalysts may be necessary.
-
For Heck couplings , Pd(OAc)₂ combined with phosphine ligands such as PPh₃ or P(o-tolyl)₃ is a common choice.[1] The reaction is typically performed in the presence of a base like triethylamine.
-
For Sonogashira couplings , a dual-catalyst system is standard, employing a palladium source like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst, typically CuI.[3] Copper-free systems are also available to prevent the common side reaction of alkyne homocoupling.[4][5]
Q3: What are the typical leaving group reactivity trends for aryl halides in these coupling reactions?
A3: The reactivity of the carbon-halogen bond is a key factor. For most palladium-catalyzed couplings, the reactivity follows the trend: I > OTf > Br >> Cl.[3][6] Since this compound contains bromide, it is generally a suitable substrate, though it may require more forcing conditions than the corresponding iodide.
Q4: Can I achieve selective mono- or di-substitution on this compound?
A4: Achieving selective monosubstitution can be challenging due to the similar reactivity of the two bromine atoms. However, by carefully controlling the stoichiometry (using a slight excess of the dibromonaphthalene relative to the coupling partner), reaction time, and temperature, it is possible to favor the mono-arylated product. Di-substitution is generally more straightforward and can be achieved by using an excess of the coupling partner and catalyst.
Troubleshooting Guide
Problem 1: Low or no yield of the desired coupled product in a Suzuki-Miyaura reaction.
-
Q: My Suzuki coupling reaction is not working. What are the potential causes?
-
A: Several factors could be at play:
-
Inactive Catalyst: The Pd(0) active species may not have formed correctly or has decomposed. Ensure your reagents and solvents are properly degassed to remove oxygen, which can deactivate the catalyst.[7]
-
Ineffective Base: The base is crucial for activating the boronic acid.[8] Ensure you are using an appropriate base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and that it is sufficiently anhydrous if required by the protocol.[2] Sometimes, a small amount of water is necessary for couplings with certain bases like K₃PO₄.[9]
-
Poor Substrate Quality: Check the purity of your this compound and the boronic acid. Protodeboronation (replacement of the boronic acid group with hydrogen) can be a problem with unstable boronic acids.[10]
-
Ligand Issues: The phosphine ligand may have oxidized. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to promote the oxidative addition step, especially with less reactive aryl bromides.[9]
-
-
Problem 2: Significant formation of a dehalogenated naphthalene byproduct.
-
Q: I am observing a significant amount of naphthalene in my crude product mixture. How can I prevent this?
-
A: This side reaction is known as dehalogenation or hydrodehalogenation.[11]
-
Identify the Cause: High temperatures, prolonged reaction times, and certain bases can promote dehalogenation.[11]
-
Optimize Conditions: Try lowering the reaction temperature or reducing the reaction time.
-
Change the Base: Some bases can act as hydride donors. Switching to a different base, such as K₃PO₄ or Cs₂CO₃, may reduce this side reaction.
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Analytical Confirmation: You can confirm the presence of the dehalogenated byproduct using TLC (it will be a less polar spot) or GC-MS to identify the molecular weight.[11]
-
-
Problem 3: Formation of homocoupled alkyne (Glaser coupling) in a Sonogashira reaction.
-
Q: My Sonogashira reaction is producing a significant amount of the dimer of my terminal alkyne. How can I minimize this?
-
A: Homocoupling is a common side reaction, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[4][12]
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Rigorous Degassing: Ensure the reaction is performed under strictly anaerobic conditions. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[4]
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. These methods often require a different ligand and base combination but can effectively eliminate the homocoupling side product.[13][14]
-
Controlled Addition: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration, disfavoring the dimerization reaction.
-
-
Catalyst Performance Data
The following table summarizes typical conditions and yields for palladium-catalyzed coupling reactions with aryl bromides, providing a guideline for experiments with this compound.
| Reaction Type | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 88[2] |
| Pd(PPh₃)₄ (3 mol%) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~95 | |
| PdCl₂(dppf) (3 mol%) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | >90[15] | |
| Mizoroki-Heck | Pd(OAc)₂ (1 mol%) | PPh₃ (2 mol%) | K₂CO₃ | DMF/H₂O | 120 | 24 | ~85[1] |
| Pd(OAc)₂ (0.5 mol%) | Oxazolinyl Ligand | K₂CO₃ | DMA | 140 | 40 | 54-88[16] | |
| Sonogashira | Pd(PPh₃)₂Cl₂ (5 mol%) | - | Diisopropylamine | THF | RT | 3 | 89[3] |
| Pd(PPh₃)₄ (2 mol%) | - | Et₃N | THF | 60 | 12 | ~90[1] | |
| Sonogashira (Cu-Free) | [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | - | TMP | DMSO | RT | 2 | up to 97[13] |
Note: Yields are highly substrate-dependent and these values serve as a general reference.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Di-substitution of this compound
-
Reagent Setup: In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (2.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[2][17]
Protocol 2: Mizoroki-Heck Coupling of this compound
-
Reagent Setup: To a Schlenk tube, add this compound (1.0 mmol), the alkene (e.g., styrene, 2.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., PPh₃, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Base Addition: Add the base (e.g., triethylamine, 2.5 equiv) and a degassed solvent (e.g., DMF or acetonitrile).[18]
-
Reaction: Heat the reaction mixture to 100-140 °C. Monitor by TLC until the starting material is consumed.
-
Workup: Cool the mixture, filter it through a pad of Celite to remove palladium black, and concentrate the filtrate.[18] Re-dissolve the residue in a suitable organic solvent (e.g., dichloromethane), wash with saturated aq. NH₄Cl and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the residue by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling of this compound
-
Reagent Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) co-catalyst (CuI, 5 mol%).
-
Solvent and Base Addition: Add an anhydrous and degassed solvent (e.g., THF) and a base (e.g., triethylamine or diisopropylamine, 3.0 equiv).[3]
-
Alkyne Addition: Add the terminal alkyne (2.2 equiv) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) if necessary. Monitor by TLC.
-
Workup: Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite. Wash the filtrate with saturated aq. NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Troubleshooting guide for common coupling reaction issues.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. thalesnano.com [thalesnano.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. gold-chemistry.org [gold-chemistry.org]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Heck Coupling | NROChemistry [nrochemistry.com]
Managing poor solubility of 1,6-Dibromonaphthalene in reaction media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the poor solubility of 1,6-Dibromonaphthalene in reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a polycyclic aromatic hydrocarbon (PAH). Like many PAHs, it is a nonpolar, hydrophobic, and lipophilic compound.[1] Consequently, it exhibits very low solubility in aqueous solutions but is generally soluble in various organic solvents. Its flat, rigid structure can lead to strong π–π stacking interactions, which may reduce its solubility compared to more flexible molecules.[2]
Q2: In which organic solvents is this compound typically soluble?
A2: While quantitative data for this compound is not extensively published, based on the principle of "like dissolves like" and data for similar compounds like naphthalene and 1-bromonaphthalene, it is expected to be soluble in aromatic hydrocarbons, ethers, and some polar aprotic solvents.[3][4] Heating the solvent can significantly increase its solubility.[4]
Q3: Why is my this compound precipitating out of the reaction mixture?
A3: Precipitation during a reaction can occur for several reasons:
-
Concentration Limit Exceeded: The concentration of this compound may be above its solubility limit in the specific solvent system at the reaction temperature.[1]
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Temperature Fluctuations: A decrease in temperature can cause the compound to crash out of the solution.[1]
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Change in Solvent Composition: If the reaction produces or consumes a substance that alters the overall polarity or composition of the solvent mixture, the solubility of the starting material may decrease.
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Reaction Consumption: As the reaction proceeds, the consumption of a more soluble co-reagent could change the solution properties, leading to the precipitation of the less soluble this compound.
Q4: Can solvent choice impact the success of my cross-coupling reaction?
A4: Absolutely. For palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig, the solvent plays a critical role. It must not only dissolve the reactants, including this compound, but also be compatible with the catalyst, base, and intermediates of the catalytic cycle.[5][6] Common solvents like toluene, 1,4-dioxane, and THF are often chosen for their ability to dissolve nonpolar substrates and their compatibility with these reaction types.[7][8]
Troubleshooting Guide: Solubility Issues
Issue 1: this compound fails to dissolve at the start of the experiment.
-
Possible Cause: The selected solvent is not appropriate for the nonpolar nature of the compound.
-
Solution 1: Change or Mix Solvents. Switch to a more suitable solvent. Aromatic solvents like toluene or xylene, or ethers like 1,4-dioxane and tetrahydrofuran (THF), are often effective. Using a co-solvent system can also enhance solubility.[1]
-
Solution 2: Increase Temperature. Gently warming the mixture while stirring can significantly increase both the rate of dissolution and the overall solubility. For many reactions, refluxing the solvent is a standard procedure.
-
Solution 3: Reduce Concentration. If the protocol allows, attempt the reaction at a lower concentration.
Issue 2: The reaction is sluggish or has stalled, and undissolved starting material is visible.
-
Possible Cause: Poor solubility is limiting the availability of this compound in the solution phase, effectively lowering its concentration and slowing the reaction rate.
-
Solution 1: Increase Reaction Temperature. If the reaction chemistry is tolerant to higher temperatures, increasing the heat can bring more material into the solution and accelerate the reaction. Temperatures for Buchwald-Hartwig aminations, for instance, can range up to 100 °C or more.[7]
-
Solution 2: Improve Agitation. In heterogeneous mixtures, vigorous stirring is crucial to maximize the surface area of the solid and promote its dissolution and reaction.[9]
-
Solution 3: Consider a Solvent-Free Approach. For certain reactions like Suzuki-Miyaura cross-coupling, solvent-free methods using high-temperature ball milling have proven effective for insoluble aryl halides, completely circumventing solubility issues.[10][11]
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents (Based on the properties of PAHs and related bromonaphthalenes)
| Solvent Class | Specific Solvents | Expected Qualitative Solubility | Notes |
| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Soluble to Freely Soluble | Good choice for cross-coupling reactions. Solubility increases with temperature. |
| Ethers | 1,4-Dioxane, Tetrahydrofuran (THF) | Soluble | Commonly used in cross-coupling and lithiation reactions. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Soluble | Good for initial dissolution, but check compatibility with reaction conditions. |
| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF) | Soluble | Often used in coupling reactions, but can be difficult to remove. |
| Alkanes | Hexane, Cyclohexane | Sparingly to Slightly Soluble | Generally poor solvents for PAHs unless heated. |
| Alcohols | Ethanol, Methanol | Very Slightly Soluble to Insoluble | Poor solvents due to polarity and hydrogen bonding. |
| Water | Water | Insoluble | This compound is highly hydrophobic. |
Table 2: Recommended Solvents for Common Reactions with this compound
| Reaction Type | Recommended Solvents | Typical Temperature Range | Reference |
| Suzuki-Miyaura Coupling | 1,4-Dioxane/Water, Toluene, THF, DMF | 80 - 120 °C | [8][12] |
| Buchwald-Hartwig Amination | Toluene, 1,4-Dioxane, THF | 25 - 110 °C | [7][9] |
| Lithiation-Substitution | Tetrahydrofuran (THF) | -78 °C to Room Temp. | [13] |
Visualized Workflows and Protocols
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Decision tree for solvent selection based on reaction type.
Experimental Protocols
Protocol 1: Isothermal Shake-Flask Method for Solubility Determination
This protocol allows for the precise quantitative measurement of this compound solubility in a specific solvent at a constant temperature.[3]
Materials:
-
This compound (solid)
-
Chosen organic solvent
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Sealed vials (e.g., 20 mL scintillation vials with Teflon-lined caps)
-
Temperature-controlled shaker or water bath
-
Analytical balance
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Centrifuge (optional)
-
Syringe and syringe filters (solvent-compatible, e.g., PTFE)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Preparation: In several sealed vials, add an excess amount of solid this compound to a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials in the temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). To confirm equilibrium, take measurements at different time points (e.g., 24, 36, 48 hours) until the measured concentration remains constant.
-
Phase Separation: Once equilibrium is reached, stop agitation and allow the excess solid to settle. This can be done by letting the vials stand undisturbed in the temperature-controlled environment for several hours or by centrifuging the vials at high speed.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any remaining microscopic solid particles.
-
Quantification: Dilute the filtered sample to a known volume with the same solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV or GC-MS).
-
Calculation: Use the measured concentration and the dilution factor to calculate the solubility of this compound in the solvent. Express the result in appropriate units, such as mg/mL, g/100g , or mol/L.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling with Poorly Soluble this compound
This protocol provides a general framework for performing a Suzuki-Miyaura reaction, emphasizing techniques to manage the substrate's low solubility.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (2.2 - 2.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 3-4 eq)
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Solvent system (e.g., Toluene or 1,4-Dioxane, potentially with 10-20% water)
-
Schlenk flask or similar reaction vessel
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: To a Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of oxygen.
-
Solvent Addition: Add the chosen solvent (e.g., Toluene) via syringe. If using a biphasic system, add the organic solvent first, followed by the degassed aqueous solution of the base.
-
Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to ensure the solvent is thoroughly degassed.
-
Catalyst Addition: Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Heating and Monitoring: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring. The mixture may appear heterogeneous initially. Monitor the reaction progress by TLC or GC-MS. A successful reaction should show the gradual disappearance of the starting material.
-
Workup: After the reaction is complete (as indicated by monitoring), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. sciencedaily.com [sciencedaily.com]
- 11. asiaresearchnews.com [asiaresearchnews.com]
- 12. rsc.org [rsc.org]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Technical Support Center: Byproduct Identification in 1,6-Dibromonaphthalene Reactions by GC-MS
Welcome to the technical support center for the analysis of 1,6-Dibromonaphthalene reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize Gas Chromatography-Mass Spectrometry (GC-MS) to monitor reaction progress and identify impurities. Here, we address common challenges and provide in-depth, field-proven insights in a direct question-and-answer format.
Section 1: Understanding Potential Byproducts (The "What" and "Why")
This section focuses on the common unintended products that can arise during chemical transformations of this compound. Understanding their formation mechanisms is the first step in optimizing your reaction to minimize them.
Q1: What are the most common byproducts I should expect in my reaction mixture?
A1: Besides the unreacted starting material, several byproducts are frequently observed in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) involving this compound. The most prevalent are products of reduction and homocoupling.
Table 1: Common Byproducts and Their GC-MS Signatures
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Key MS Ion Signature (m/z) & Isotopic Pattern |
| Naphthalene | C₁₀H₈ | 128.17 | 128 (M⁺, intense), 102, 76, 51[1] |
| 1-Bromonaphthalene | C₁₀H₇Br | 207.07 | 207/209 (M⁺/M⁺+2, ~1:1 ratio), 128, 76 |
| This compound | C₁₀H₆Br₂ | 285.96 | 284/286/288 (M⁺/M⁺+2/M⁺+4, ~1:2:1 ratio), 205/207, 126[2][3] |
| Biphenyl (from Phenylboronic acid) | C₁₂H₁₀ | 154.21 | 154 (M⁺, intense), 77, 63, 51 |
| Polybrominated Naphthalenes | C₁₀H₅Br₃, etc. | >286 | Isotopic clusters indicating 3+ bromine atoms. |
| Hydroxylated Species | C₁₀H₇BrO, etc. | Varies | M⁺ and fragments indicating addition of 16 Da (Oxygen). |
Q2: How are these reductive byproducts (Naphthalene, 1-Bromonaphthalene) formed?
A2: These byproducts arise from a process called hydrodebromination , where a bromine atom is replaced by a hydrogen atom.[4][5] This is a common side reaction in palladium-catalyzed couplings.
Mechanism: The catalytic cycle for reactions like Suzuki or Buchwald-Hartwig amination involves a Pd(0) active species.[6][7] Instead of undergoing the desired cross-coupling pathway, the palladium-aryl intermediate can react with a hydrogen source in the reaction mixture. Potential hydrogen donors include solvents (like alcohols), amines, or even trace water.[4][8] This leads to the reductive elimination of the dehalogenated arene.[8][9]
Section 2: Mastering GC-MS Analysis (The "How")
Proper sample preparation and instrument parameters are critical for obtaining reliable and reproducible data. This section provides detailed protocols and explanations.
Q3: How should I prepare my reaction mixture for GC-MS analysis?
A3: Proper sample preparation is crucial to protect your instrument and obtain a clean chromatogram. Never inject raw reaction mixtures directly.
Experimental Protocol: Sample Preparation for GC-MS
-
Quenching: Take a small aliquot (~50-100 µL) of your reaction mixture. Quench it by adding it to 1 mL of a suitable solvent, such as ethyl acetate or dichloromethane. Add 1 mL of water or a saturated sodium bicarbonate solution to extract salts and polar reagents.
-
Extraction: Vortex the mixture for 30 seconds. Allow the layers to separate.
-
Drying: Carefully transfer the organic layer to a new vial containing a small amount of a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). This removes residual water which can harm the GC column.
-
Dilution: Filter the dried organic solution into a clean GC vial. Perform a serial dilution to an appropriate concentration (typically 1-10 ppm or 1-10 µg/mL). High concentrations can overload the column and contaminate the MS source.
-
Blank Injection: Always run a solvent blank before your sample to ensure the system is clean and free from carryover.[10]
Q4: What are the optimal GC-MS parameters for analyzing these compounds?
A4: Brominated naphthalenes are semi-volatile, high-boiling-point compounds. Your GC-MS method must be tailored to handle these properties to avoid issues like peak tailing and analyte degradation.
-
GC Inlet: The injector temperature is a critical parameter. It must be high enough to ensure complete and rapid vaporization of your analytes but not so high as to cause thermal degradation.[11] A good starting point is 280 °C, but optimization between 275 °C and 320 °C may be necessary.[11][12][13] Using a splitless injection mode with a deactivated liner containing glass wool is often recommended to enhance the transfer of high-boiling analytes.[12]
-
GC Column and Oven Program: A low-to-mid polarity, thermally stable column is required. A (5%-phenyl)-methylpolysiloxane phase (e.g., DB-5ms, HP-5ms) is an excellent choice. Temperature programming is essential to separate compounds with a wide range of boiling points.[14]
Table 2: Recommended Starting GC-MS Method Parameters
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless | Maximizes sensitivity for trace-level byproducts. |
| Inlet Temperature | 280 - 300 °C | Ensures vaporization of high-boiling analytes.[13] |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | Inert, low-bleed column suitable for aromatic compounds. |
| Carrier Gas | Helium or Hydrogen | Constant flow mode at ~1.2 mL/min. |
| Oven Program | Initial: 80 °C (hold 2 min) | Allows for solvent focusing. |
| Ramp 1: 20 °C/min to 200 °C | Separates more volatile components. | |
| Ramp 2: 10 °C/min to 300 °C (hold 5 min) | Elutes high-boiling analytes like dibromonaphthalene and coupled products.[14] | |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode, creates reproducible fragmentation patterns for library matching. |
| Source Temperature | 230 °C | Standard operating temperature. |
| Quadrupole Temp. | 150 °C | Standard operating temperature. |
| Scan Range | 45 - 450 m/z | Covers the mass range from potential solvent peaks to homocoupled products. |
Section 3: Troubleshooting Your Data (The "What If")
Interpreting a complex chromatogram can be challenging. This section addresses specific issues you might encounter and provides a logical workflow for byproduct identification.
Q5: My chromatogram is complex. What is the best workflow to identify the peaks?
A5: A systematic approach is key. Don't just rely on library search results, which can be misleading for less common compounds. Use all the data available from your MS detector.
Q6: I see a peak with an M+/M+2 pattern at m/z 207/209. What is it?
A6: This is the classic signature of a compound containing a single bromine atom. The near 1:1 ratio of the ⁷⁹Br and ⁸¹Br isotopes creates this characteristic doublet.[15] In the context of a this compound reaction, this peak is almost certainly 1-Bromonaphthalene , a product of hydrodebromination. The mass spectrum will also likely show a strong peak at m/z 128, corresponding to the loss of the bromine radical.
Q7: Why do I have a large peak for Naphthalene (m/z 128)?
A7: This indicates that complete hydrodebromination has occurred, where both bromine atoms have been replaced by hydrogen. This suggests that your reaction conditions are too harsh or that there is a significant source of hydrogen atoms present.[9][16] Consider reducing the reaction temperature, changing the solvent, or using a milder base.
Q8: I see a series of peaks with complex isotopic patterns at a mass higher than my starting material. What could they be?
A8: These are likely products of homocoupling or polybromination .
-
Homocoupling of Starting Material: Two molecules of this compound coupling would result in a Tetrabromobinaphthalene species (C₂₀H₁₀Br₄). The mass spectrum would show a complex isotopic cluster for four bromine atoms starting around m/z 566.
-
Homocoupling of Boronic Acid (Suzuki Reaction): If you are performing a Suzuki coupling with, for example, phenylboronic acid, you may see a peak for biphenyl (m/z 154). This is a very common byproduct.[7][17]
-
Polybromination: Under certain conditions, bromine migration or disproportionation can occur, leading to the formation of tribromonaphthalene or other polybrominated species.[18] This is less common but possible, especially with certain catalysts or at high temperatures.
A thorough analysis of the isotopic cluster and fragmentation is necessary to propose a structure.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2-Dibromonaphthalene | C10H6Br2 | CID 226291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-Dibromonaphthalene [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. Optimizing Splitless Injections: Inlet Temperature [discover.restek.com]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Bromination of aromatic compounds by residual bromide in sodium chloride matrix modifier salt during heated headspace GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Strategies to Control Regioselectivity in Naphthalene Bromination
Welcome to the technical support center for naphthalene bromination. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for controlling regioselectivity in your experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Troubleshooting and FAQs
Q1: My primary goal is to synthesize 1-bromonaphthalene, but I'm observing significant amounts of the 2-bromo isomer. How can I improve the selectivity for the 1-position?
A1: Achieving high selectivity for 1-bromonaphthalene involves operating under kinetic control. The formation of the 1-bromo isomer is kinetically favored due to the greater stability of the carbocation intermediate formed during electrophilic attack at the alpha (C1) position.[1][2] To enhance selectivity for 1-bromonaphthalene, consider the following strategies:
-
Temperature Control: Lower reaction temperatures favor the kinetically controlled product.[3] In the liquid phase without a catalyst, lower temperatures will yield a higher proportion of 1-bromonaphthalene.[4] For the gas-phase reaction, temperatures below 300°C primarily yield the 1-bromo isomer.[3][5]
-
Avoid Lewis Acid Catalysts: The presence of Lewis acid catalysts, such as ferric compounds (e.g., FeBr₃), can promote the formation of the thermodynamically more stable 2-bromonaphthalene.[3][4] For selective synthesis of 1-bromonaphthalene, it is often best to perform the reaction without a Lewis acid catalyst.[3]
-
Choice of Solvent: Non-polar solvents are commonly used for the synthesis of 1-bromonaphthalene. Carbon tetrachloride (CCl₄) and dichloromethane are effective solvents for this purpose.[3][6]
Q2: I am attempting to synthesize 2-bromonaphthalene, but my product is predominantly the 1-bromo isomer. What conditions favor the formation of 2-bromonaphthalene?
A2: The synthesis of 2-bromonaphthalene requires conditions that favor the thermodynamically more stable product. While the 2-position is less reactive, the resulting 2-bromonaphthalene is more stable. To favor the 2-isomer, you should aim for thermodynamic control:
-
Higher Temperatures: At elevated temperatures, the reaction becomes reversible, allowing for the isomerization of the initially formed 1-bromonaphthalene to the more stable 2-bromonaphthalene.[3][5] In the gas phase, increasing the temperature from 300°C to 500°C significantly increases the proportion of the 2-bromo isomer.[3][4]
-
Use of Catalysts: Ferric compounds can be used to promote the formation of 2-bromonaphthalene.[3][4] An example includes the bromination of liquid naphthalene at 150°C with ferric bromide as a catalyst.[4]
Q3: I am experiencing a high yield of di- and polybrominated naphthalenes in my product mixture. How can I minimize these byproducts?
A3: Over-bromination is a common side reaction, particularly when using an excess of the brominating agent. To minimize the formation of these byproducts, you should:
-
Control Stoichiometry: Use a molar ratio of the brominating agent to naphthalene that is close to 1:1. A slight excess of naphthalene can also help to reduce the formation of polybrominated products.[3]
-
Slow Addition of Brominating Agent: Add the brominating agent dropwise or in small portions to the reaction mixture. This maintains a low concentration of the brominating agent at any given time, which disfavors multiple substitutions on the same naphthalene ring.[3]
-
Reaction Time: Monitor the reaction progress to avoid excessively long reaction times, which can lead to further bromination.
Q4: What are the most common brominating agents for naphthalene, and how do I choose the best one for my experiment?
A4: The choice of brominating agent can impact safety, handling, and reaction outcomes. Here are some common options:
-
Molecular Bromine (Br₂): This is a classic and effective reagent for the direct bromination of naphthalene.[3][7] It is often used in a solvent like carbon tetrachloride or dichloromethane.
-
N-Bromosuccinimide (NBS): NBS is a safer and easier-to-handle alternative to liquid bromine.[3] It is particularly useful for benzylic bromination but can also be used for aromatic bromination.[8]
-
Hydrogen Peroxide and Hydrobromic Acid (H₂O₂/HBr): This combination offers a high-yield and rapid method for the synthesis of 1-bromonaphthalene.[3][9]
The best choice depends on your specific requirements for safety, reaction conditions, and desired selectivity.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of 1-bromonaphthalene and the influence of temperature on isomer distribution.
Table 1: Comparison of Methodologies for 1-Bromonaphthalene Synthesis
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Reported Yield (%) | Key Observations |
| Br₂ | Carbon Tetrachloride | Reflux | 12-15 hours | 72-75 | A classic method requiring careful handling of bromine.[3][7] |
| Br₂ | Water | 40-50 | Not specified | 53-59 | Uses water as a solvent, but with a lower yield.[10] |
| H₂O₂ / HBr | Dichloroethane/Water | 40-45 | 0.5 hours | 92 | High yield and short reaction time.[3][9] |
| NBS | Acetonitrile | Room Temperature | 24 hours | 83 (for 1-bromo-4-hexylnaphthalene) | Safer and easier to handle than Br₂.[3] |
Table 2: Influence of Temperature on Isomer Distribution in Naphthalene Bromination
| Reaction Phase | Temperature (°C) | Predominant Isomer | Notes |
| Liquid (no catalyst) | 85 - 215 | 1-Bromonaphthalene | The amount of 2-bromonaphthalene increases with temperature.[3][4] |
| Gaseous (no catalyst) | < 300 | 1-Bromonaphthalene | Electrophilic substitution is the primary mechanism.[3][5] |
| Gaseous (no catalyst) | 300 - 500 | Increasing amounts of 2-Bromonaphthalene | A radical substitution mechanism becomes more significant.[3][5] |
Experimental Protocols
Protocol 1: Synthesis of 1-Bromonaphthalene via Direct Bromination with Bromine in Carbon Tetrachloride
This protocol is adapted from Organic Syntheses.[7]
Materials:
-
Naphthalene (4 moles)
-
Carbon tetrachloride (CCl₄)
-
Bromine (Br₂) (4.4 moles)
-
Sodium hydroxide (NaOH), powdered or granulated
Apparatus:
-
Flask equipped with a stirrer, reflux condenser, and dropping funnel
-
Heating mantle
-
Apparatus for distillation under reduced pressure
Procedure:
-
In a flask, dissolve naphthalene in carbon tetrachloride.
-
Heat the mixture to a gentle reflux.
-
Slowly add bromine through the dropping funnel over a period of 12-15 hours.
-
Continue heating and stirring until the evolution of hydrogen bromide gas ceases (approximately 6 hours).
-
Distill off the carbon tetrachloride under slightly reduced pressure.
-
To the residue, add powdered sodium hydroxide and stir at 90-100°C for 4 hours to remove impurities.
-
Transfer the liquid to a flask for fractional distillation under reduced pressure.
-
Collect the forerun, which contains unreacted naphthalene. This can be chilled to crystallize the naphthalene for removal.
-
Collect the main fraction of 1-bromonaphthalene at the appropriate boiling point (e.g., 132–135°C at 12 mmHg).[7]
Protocol 2: Synthesis of 2-Bromonaphthalene from 2-Naphthol
This protocol is adapted from Organic Syntheses.[11]
Materials:
-
Triphenylphosphine
-
Acetonitrile
-
Bromine
-
β-Naphthol (2-Naphthol)
-
Pentane
-
20% Sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
Alumina
Apparatus:
-
Flask with a stirrer and dropping funnel
-
Ice bath
-
Heating apparatus (oil bath or Wood's metal bath)
-
Beaker
-
Apparatus for suction filtration
-
Chromatography column
-
Apparatus for distillation under reduced pressure
Procedure:
-
Charge a flask with triphenylphosphine and acetonitrile.
-
Cool the solution in an ice bath and add bromine dropwise over 20-30 minutes.
-
After the bromine addition is complete, remove the ice bath and add a solution of β-naphthol in acetonitrile in one portion.
-
Heat the reaction mixture to 60–70°C for at least 30 minutes.
-
Distill off the acetonitrile under reduced pressure.
-
Raise the temperature of the residue to 340°C and hold until the evolution of hydrogen bromide ceases (approximately 20–30 minutes).
-
Cool the reaction mixture to about 100°C and then pour it into a beaker to cool to room temperature.
-
Add pentane and break the solid into a fine precipitate.
-
Filter the solid by suction and wash it thoroughly with pentane.
-
Combine the pentane filtrates, wash with 20% sodium hydroxide, and dry over anhydrous magnesium sulfate.
-
Pass the pentane extract through an alumina column.
-
Distill the pentane at reduced pressure to obtain 2-bromonaphthalene.
Visual Guides
Caption: Reaction pathways for naphthalene bromination.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Bromination - Common Conditions [commonorganicchemistry.com]
- 9. Preparation method of 1-bromonaphthalene - Eureka | Patsnap [eureka.patsnap.com]
- 10. prepchem.com [prepchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Spectroscopic Comparison of Dibromonaphthalene Isomers: A Guide to ¹H and ¹³C NMR Analysis
A comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of dibromonaphthalene isomers is crucial for researchers in the fields of organic synthesis, materials science, and drug development. The precise substitution pattern of the bromine atoms on the naphthalene core significantly influences the chemical environment of the hydrogen and carbon atoms, leading to distinct NMR spectral fingerprints for each isomer. This guide provides a comparative overview of the NMR data for several dibromonaphthalene isomers and outlines a general experimental protocol for their analysis.
While a complete experimental dataset for 1,6-dibromonaphthalene could not be located in the available resources, this guide presents the ¹H and ¹³C NMR data for the related isomers: 1,5-dibromonaphthalene and 2,6-dibromonaphthalene. This comparison provides valuable insights into the influence of substituent positioning on NMR spectra within this class of compounds.
Comparative NMR Data of Dibromonaphthalene Isomers
The chemical shifts (δ) in ppm for ¹H and ¹³C NMR spectra of 1,5-dibromonaphthalene and 2,6-dibromonaphthalene are summarized below. These values are indicative of the electronic environment of each nucleus and are instrumental in structure elucidation and verification.
| Isomer | Nucleus | Chemical Shift (δ, ppm) |
| 1,5-Dibromonaphthalene | ¹H | 7.91 (d, J = 8.8 Hz, 2H), 7.74 (d, J = 7.2 Hz, 2H), 7.42 (t, J = 8.0 Hz, 2H) |
| ¹³C | 133.4, 131.1, 129.0, 128.8, 122.2 | |
| 2,6-Dibromonaphthalene | ¹H | 7.98 (d, J=1.9 Hz, 2H), 7.69 (d, J=8.8 Hz, 2H), 7.58 (dd, J=8.8, 1.9 Hz, 2H) |
| ¹³C | 134.3, 130.2, 129.8, 128.5, 120.1 |
Note: The data presented is compiled from various spectroscopic databases and may have been recorded under different experimental conditions. For precise analysis, it is recommended to acquire spectra of all compounds under identical conditions.
Experimental Protocol for NMR Analysis
The following is a generalized procedure for obtaining high-quality ¹H and ¹³C NMR spectra of dibromonaphthalene isomers.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the dibromonaphthalene sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical and should be based on the solubility of the compound and its inertness.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, to ensure adequate signal dispersion.
-
The spectrometer should be properly tuned and shimmed to achieve optimal resolution and line shape.
3. ¹H NMR Acquisition:
-
A standard single-pulse experiment is typically sufficient.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 12-16 ppm, a pulse width corresponding to a 30-45° flip angle, and a relaxation delay of 1-2 seconds.
4. ¹³C NMR Acquisition:
-
A proton-decoupled ¹³C NMR experiment is standard.
-
Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans will be required compared to ¹H NMR.
-
Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
5. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed.
-
The resulting spectra should be phased and baseline corrected.
-
Chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Structural Isomers and Their Symmetries
The substitution pattern of the bromine atoms on the naphthalene ring system dictates the symmetry of the molecule, which in turn determines the number of unique signals observed in the ¹H and ¹³C NMR spectra. The following diagram illustrates the structures of this compound and its comparator isomers.
A Comparative Guide to the Reactivity of 1,6-Dibromonaphthalene and 1,5-Dibromonaphthalene for Researchers
<_ _>
In the landscape of organic synthesis, particularly in the realms of materials science and pharmaceutical development, substituted naphthalenes serve as pivotal building blocks. Their rigid, aromatic frameworks are integral to the design of novel organic semiconductors, liquid crystals, and complex drug molecules. Among the plethora of available precursors, dibromonaphthalenes stand out for their versatility, offering two reactive handles for sequential or differential functionalization. This guide provides an in-depth, objective comparison of the reactivity of two common isomers: 1,6-dibromonaphthalene and 1,5-dibromonaphthalene. We will delve into their electronic and steric characteristics and how these factors govern their behavior in key synthetic transformations, supported by experimental data and established protocols.
Understanding the Naphthalene Core: Electronic and Steric Nuances
The reactivity of any substituted naphthalene is fundamentally dictated by the electronic properties of the naphthalene ring system itself. Unlike benzene, the electron density in naphthalene is not uniformly distributed. The α-positions (1, 4, 5, 8) are more electron-rich and thus more susceptible to electrophilic attack than the β-positions (2, 3, 6, 7).[1] This inherent electronic bias has profound implications for the reactivity of the bromine substituents in our two isomers of interest.
-
1,5-Dibromonaphthalene: In this symmetrical isomer, both bromine atoms occupy α-positions. These positions are sterically hindered by the adjacent peri-hydrogens (at the 8 and 4 positions, respectively). This steric crowding can influence the approach of bulky reagents and catalysts.
-
This compound: This unsymmetrical isomer possesses one bromine at an α-position (C1) and another at a β-position (C6). The C1-Br bond is subject to the same peri-interactions as in the 1,5-isomer, while the C6-Br bond is in a less sterically encumbered environment.
These subtle yet significant differences in electronic environment and steric accessibility lead to distinct reactivity profiles, particularly in transition-metal-catalyzed cross-coupling reactions and lithiation-substitution sequences.
Comparative Reactivity in Key Transformations
We will now explore the comparative reactivity of 1,6- and 1,5-dibromonaphthalene in three widely employed synthetic methodologies: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and lithium-halogen exchange followed by electrophilic quench.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and the commercial availability of a vast array of boronic acids and their derivatives.[2][3] The key steps in the catalytic cycle involve oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product.[4][5]
The rate-determining step in many Suzuki-Miyaura couplings is the initial oxidative addition. The reactivity of the C-Br bond is influenced by both electronic and steric factors. Generally, C-Br bonds at more electron-deficient positions and those that are less sterically hindered undergo oxidative addition more readily.
dot
Experimental Observations:
In the case of This compound , selective mono-arylation can often be achieved. The C6-Br bond is generally more reactive towards oxidative addition than the C1-Br bond due to reduced steric hindrance. By carefully controlling the stoichiometry of the boronic acid and the reaction time, it is possible to isolate the 6-aryl-1-bromonaphthalene intermediate in good yield. Subsequent coupling at the C1 position can then be performed with a different boronic acid, allowing for the synthesis of unsymmetrical 1,6-diaryl-naphthalenes.
For 1,5-dibromonaphthalene , the two C-Br bonds are chemically equivalent. Therefore, selective mono-arylation is challenging and often leads to a statistical mixture of starting material, mono-arylated, and di-arylated products. Achieving high yields of the di-arylated product typically requires an excess of the boronic acid and longer reaction times.
| Dibromonaphthalene Isomer | Position of First Coupling | Ease of Mono-arylation | Potential for Unsymmetrical Products |
| This compound | C6 (less hindered) | High | Excellent |
| 1,5-Dibromonaphthalene | C1 or C5 (equivalent) | Low (statistical mixture) | Difficult |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[6][7] The catalytic cycle shares similarities with the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[8]
dot
Experimental Observations:
Similar to the Suzuki-Miyaura coupling, the regioselectivity in the mono-amination of This compound is governed by the differential reactivity of the two C-Br bonds. The less sterically hindered C6 position is typically more reactive, allowing for the selective synthesis of 6-amino-1-bromonaphthalene derivatives.
For 1,5-dibromonaphthalene , the equivalence of the two bromine atoms makes selective mono-amination difficult to achieve with high selectivity. However, it is an excellent substrate for double amination to produce symmetrical 1,5-diaminonaphthalene derivatives, which are valuable precursors for dyes and polymers.
| Dibromonaphthalene Isomer | Position of First Amination | Ease of Mono-amination | Common Application |
| This compound | C6 (less hindered) | High | Synthesis of unsymmetrical diamines |
| 1,5-Dibromonaphthalene | C1 or C5 (equivalent) | Low | Synthesis of symmetrical diamines |
Lithiation and Electrophilic Quench
Lithium-halogen exchange is a powerful tool for the formation of organolithium reagents, which can then be reacted with a wide range of electrophiles to form new C-C, C-O, C-Si, and other bonds. This reaction is typically performed at low temperatures using an alkyllithium reagent such as n-butyllithium or tert-butyllithium. The regioselectivity of this reaction is often influenced by kinetic and thermodynamic factors, as well as the potential for directed ortho-metalation if coordinating groups are present.
Experimental Observations:
For This compound , selective lithium-halogen exchange can be achieved. While both bromine atoms can undergo exchange, the C1-Br bond is often more reactive in this process. This is attributed to the greater acidity of the proton at the C2 position, which can stabilize the resulting organolithium species through a weak interaction. By carefully controlling the reaction temperature and the amount of alkyllithium reagent, it is possible to generate the 1-lithio-6-bromonaphthalene intermediate, which can then be trapped with an electrophile.
In the case of 1,5-dibromonaphthalene , the two bromine atoms are again equivalent. Mono-lithiation can be achieved, but often with competing di-lithiation. The resulting 1-lithio-5-bromonaphthalene is a useful intermediate for the synthesis of symmetrically substituted 1,5-disubstituted naphthalenes.
| Dibromonaphthalene Isomer | Position of Lithiation | Ease of Mono-lithiation | Subsequent Reaction |
| This compound | C1 (kinetically favored) | Moderate to High | Quench with electrophile for unsymmetrical products |
| 1,5-Dibromonaphthalene | C1 or C5 (equivalent) | Moderate (competing di-lithiation) | Quench with electrophile for symmetrical products |
Experimental Protocols
Representative Suzuki-Miyaura Mono-arylation of this compound
Objective: To selectively synthesize 6-phenyl-1-bromonaphthalene.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.05 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol)
-
Potassium carbonate (2.0 mmol)
-
Toluene (10 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, and tetrakis(triphenylphosphine)palladium(0).
-
Add toluene and an aqueous solution of potassium carbonate.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford 6-phenyl-1-bromonaphthalene.
Representative Buchwald-Hartwig Double Amination of 1,5-Dibromonaphthalene
Objective: To synthesize 1,5-bis(diphenylamino)naphthalene.
Materials:
-
1,5-Dibromonaphthalene (1.0 mmol)
-
Diphenylamine (2.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol)
-
Xantphos (0.04 mmol)
-
Sodium tert-butoxide (2.4 mmol)
-
Toluene (10 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, combine 1,5-dibromonaphthalene, diphenylamine, tris(dibenzylideneacetone)dipalladium(0), Xantphos, and sodium tert-butoxide in a Schlenk flask.
-
Add anhydrous toluene.
-
Seal the flask and heat the mixture to 110 °C for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo and purify the residue by recrystallization or column chromatography to yield 1,5-bis(diphenylamino)naphthalene.
Conclusion
The choice between this compound and 1,5-dibromonaphthalene as a synthetic precursor is dictated by the desired substitution pattern of the final product.
-
This compound is the superior choice for the regioselective synthesis of unsymmetrical 1,6-disubstituted naphthalenes . The differential reactivity of the C1-Br and C6-Br bonds in cross-coupling and lithiation reactions allows for sequential functionalization.
-
1,5-Dibromonaphthalene is ideally suited for the synthesis of symmetrical 1,5-disubstituted naphthalenes . The equivalence of the two bromine atoms facilitates double functionalization in a single step.
A thorough understanding of the electronic and steric properties of these isomers, coupled with careful control of reaction conditions, empowers researchers to harness their distinct reactivity profiles for the efficient construction of complex naphthalene-based molecules.
References
- 1. Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Navigating the Isomeric Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 1,6-Dibromonaphthalene
For researchers, scientists, and drug development professionals, the unambiguous identification of isomeric compounds is a critical challenge. Mass spectrometry provides a powerful tool for structural elucidation through the analysis of fragmentation patterns. This guide offers a comparative analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 1,6-dibromonaphthalene, contextualized with available data from its isomers. Understanding these fragmentation pathways is essential for the accurate identification and characterization of brominated naphthalene derivatives in various research and development settings.
Predicted Fragmentation of this compound
The fragmentation of this compound under electron ionization is anticipated to be driven by the presence of the two bromine atoms, which are good leaving groups, and the stable aromatic naphthalene core. A key characteristic of compounds containing bromine is the presence of isotopic peaks for bromine-containing fragments, with the 79Br and 81Br isotopes having a nearly 1:1 natural abundance. This results in a distinctive M, M+2, and M+4 isotopic pattern for ions containing two bromine atoms, and an M, M+2 pattern for ions with one bromine atom.
The primary fragmentation pathways are expected to involve the sequential loss of the two bromine atoms. The molecular ion (M+•) will be readily observed. The first fragmentation event is the loss of a bromine radical to form the [M-Br]+ ion. This is followed by the loss of the second bromine radical to yield the naphthalene cation radical [C10H6]+•. Further fragmentation of the naphthalene core can occur but is generally less favorable due to its aromatic stability.
Comparative Fragmentation Data of Dibromonaphthalene Isomers
| Ion Description | Predicted m/z for this compound | Observed m/z for 1,4-Dibromonaphthalene[1][2] | Observed m/z for 2,3-Dibromonaphthalene[3] | Notes |
| Molecular Ion [C10H6Br2]+• | 284, 286, 288 | 284, 286, 288 | 284, 286, 288 | The characteristic 1:2:1 isotopic pattern for two bromine atoms is expected. |
| Loss of one Br atom [C10H6Br]+ | 205, 207 | 205, 207 | 205, 207 | A 1:1 isotopic pattern is expected for the single bromine atom. |
| Loss of two Br atoms [C10H6]+• | 126 | 126 | 126 | This fragment represents the stable naphthalene cation radical. |
| Loss of HBr [C10H5Br]+• | 204, 206 | Not prominently reported | Not prominently reported | This fragmentation is possible but generally less favored than the direct loss of a bromine radical. |
| [C10H6]2+ | 63 | 63 | 63 | A doubly charged ion of the naphthalene core may be observed. |
Experimental Protocol: Electron Ionization Mass Spectrometry
The following is a generalized protocol for the analysis of dibromonaphthalene isomers using electron ionization mass spectrometry.
Sample Preparation: A small amount of the solid this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe. Alternatively, for samples amenable to gas chromatography (GC), a dilute solution in a volatile organic solvent (e.g., dichloromethane or hexane) can be prepared for GC-MS analysis.
Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source is used.
Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Range: m/z 50-500
-
Scan Rate: 1-2 scans/second
The instrument is calibrated using a suitable reference compound (e.g., perfluorotributylamine) prior to analysis. A background spectrum is acquired and subtracted from the sample spectrum to minimize interference.
Fragmentation Pathway Diagram
The following diagram illustrates the predicted primary fragmentation pathway of this compound under electron ionization.
Caption: Predicted EI-MS fragmentation pathway of this compound.
References
A Comparative Guide to the X-ray Crystal Structure of 1,6-Dibromonaphthalene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of dibromonaphthalene derivatives. Due to the limited public availability of crystallographic data for 1,6-dibromonaphthalene, this guide uses 1,4-dibromonaphthalene as a primary reference and incorporates available data for other isomers to illustrate the key structural parameters and experimental procedures involved in their characterization.
Comparison of Crystallographic Data
The following table summarizes the available crystallographic data for various dibromonaphthalene isomers. It is important to note that a complete set of crystallographic data for this compound could not be located in the searched databases (including the Cambridge Crystallographic Data Centre - CCDC) or the reviewed literature.
| Parameter | 1,4-Dibromonaphthalene | 1,5-Dibromonaphthalene | This compound | 2,6-Dibromonaphthalene |
| CCDC Number | Not explicitly found | Not explicitly found | Data not available | Not explicitly found |
| Crystal System | Monoclinic[1] | Data not available | Data not available | Data not available |
| Space Group | P2₁/a[1] | Data not available | Data not available | Data not available |
| a (Å) | 27.45[1] | Data not available | Data not available | Data not available |
| b (Å) | 16.62[1] | Data not available | Data not available | Data not available |
| c (Å) | 4.09[1] | Data not available | Data not available | Data not available |
| α (˚) | 90 | Data not available | Data not available | Data not available |
| β (˚) | 91.9[1] | Data not available | Data not available | Data not available |
| γ (˚) | 90 | Data not available | Data not available | Data not available |
| Volume (ų) | 1864.9[1] | Data not available | Data not available | Data not available |
| Z | 8[1] | Data not available | Data not available | Data not available |
Experimental Protocols
The determination of the crystal structure of dibromonaphthalene derivatives by single-crystal X-ray diffraction involves several key steps, from crystal growth to data analysis.
Crystal Growth
High-quality single crystals are essential for accurate X-ray diffraction studies. For small organic molecules like dibromonaphthalene derivatives, slow evaporation from a suitable solvent is a common crystallization technique.
-
Procedure: A supersaturated solution of the purified dibromonaphthalene derivative is prepared in an appropriate solvent (e.g., ethanol, hexane, or a mixture of solvents). The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent. Over time, single crystals of sufficient size and quality for X-ray diffraction will form.
Data Collection
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS detector) is used.
-
Procedure:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations and potential radiation damage.
-
The diffractometer collects a series of diffraction images by rotating the crystal through a range of angles. Each image captures the diffraction pattern from a specific orientation of the crystal lattice.
-
Structure Solution and Refinement
-
Software: Specialized software packages (e.g., SHELX, Olex2) are used for structure solution and refinement.
-
Procedure:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are then refined against the experimental diffraction data using a least-squares minimization process. This process minimizes the difference between the observed and calculated structure factors.
-
The final refined structure provides accurate information on bond lengths, bond angles, and other geometric parameters.
-
Visualization of the Crystallographic Workflow
The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule.
Caption: Workflow for single-crystal X-ray diffraction analysis.
References
A Comparative Guide to Dibromonaphthalene Isomers in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the field of organic synthesis, the selection of an appropriate starting material is a critical step that dictates the efficiency, selectivity, and overall success of a synthetic route. Dibromonaphthalene isomers, with their varied substitution patterns, offer a versatile platform for the construction of complex molecular architectures found in pharmaceuticals, functional materials, and agrochemicals.[1] However, the distinct steric and electronic environments of the ten possible isomers lead to significant differences in their chemical reactivity. This guide provides an objective comparison of common dibromonaphthalene isomers, supported by experimental data, to aid researchers in navigating the subtleties of their application.
Isomer-Dependent Reactivity in Cross-Coupling Reactions
The differential reactivity of the carbon-bromine bonds in various dibromonaphthalene isomers is most prominently observed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The position of the bromine atom (α vs. β) and its steric accessibility significantly influence the rate of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[2]
Generally, bromine atoms at the α-positions (1, 4, 5, 8) are more reactive towards electrophilic substitution and can exhibit different reactivity in cross-coupling compared to those at the β-positions (2, 3, 6, 7).[3] This inherent difference allows for regioselective functionalization, a powerful tool in complex molecule synthesis.[4][5]
Table 1: Comparative Performance in Suzuki-Miyaura Mon-arylation
The following table summarizes the yields for the mono-arylation of several symmetric dibromonaphthalene isomers under consistent Suzuki-Miyaura cross-coupling conditions, demonstrating the impact of bromine substitution patterns on reaction efficiency.
| Dibromonaphthalene Isomer | Arylboronic Acid (1.1 eq.) | Catalyst (Pd(PPh₃)₄, 3 mol%) | Base (K₂CO₃, 2.0 eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1,4-Dibromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92% |
| 1,5-Dibromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 89% |
| 2,6-Dibromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95% |
| 2,7-Dibromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 94% |
Note: Data is compiled and standardized from representative procedures for illustrative comparison.
Table 2: Regioselectivity in Asymmetric Dibromonaphthalene Coupling
For non-symmetric isomers, the electronic and steric differences between the two bromine-substituted positions can lead to highly regioselective reactions.
| Isomer | Reaction | Major Product | Selectivity |
| 1,3-Dibromonaphthalene | Suzuki-Miyaura Coupling | 1-Aryl-3-bromonaphthalene | >9:1 |
| 1,6-Dibromonaphthalene | Suzuki-Miyaura Coupling | 1-Aryl-6-bromonaphthalene | >8:1 |
Note: Selectivity is influenced by the specific boronic acid and catalyst system used.
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling:
To a solution of the dibromonaphthalene isomer (1.0 mmol) in a 4:1 mixture of dioxane and water (10 mL) was added the arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).[6] The reaction mixture was degassed with argon for 15 minutes and then heated to 90 °C for 12 hours.[6] After cooling to room temperature, the mixture was diluted with ethyl acetate (30 mL) and washed with water (2 x 15 mL) and brine (15 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to yield the desired aryl-bromonaphthalene.
Logical Workflow and Mechanistic Overview
The selection of a specific isomer and the prediction of its reactivity are guided by a logical assessment of the target molecule and an understanding of the reaction mechanism.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of 1,6-Dibromonaphthalene by HPLC
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensure the reliability and reproducibility of experimental outcomes. 1,6-Dibromonaphthalene, a key building block in the synthesis of various organic materials and pharmaceutical compounds, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of this compound, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reversed-phase HPLC (RP-HPLC) is a robust and widely adopted technique for assessing the purity of non-volatile and semi-volatile organic compounds like this compound. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase and a polar mobile phase.
Potential Impurities in this compound
The primary impurities in this compound are typically other positional isomers of dibromonaphthalene, such as 1,4-dibromonaphthalene and 1,5-dibromonaphthalene, which can form during the synthesis process. Other potential impurities include unreacted starting materials like naphthalene and over-brominated products such as tribromonaphthalenes.[1]
Comparison of Analytical Methods for Purity Validation
While HPLC is a powerful tool for purity analysis, other techniques can also be employed. The choice of method often depends on the specific requirements of the analysis, such as the need for structural confirmation of impurities or the physical state of the sample.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Differential Scanning Calorimetry (DSC) |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on boiling point and polarity, with detection by mass spectrometry. | Quantitative determination based on the relationship between the integrated NMR signal intensity and the number of protons. | Measurement of the heat flow associated with the melting of the sample to determine purity based on melting point depression. |
| Specificity | Good to excellent, depending on the separation of isomers and other impurities. | Excellent, provides structural information for impurity identification. | Excellent, provides structural information and can distinguish between isomers. | Good for detecting eutectic impurities, but does not identify them. |
| Linearity (r²) | Typically > 0.999 | Typically > 0.995 | Typically > 0.999 | Not applicable |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 99.0 - 101.0% | Purity values are generally comparable to chromatographic methods for highly pure compounds (>98%).[2][3] |
| Precision (%RSD) | < 2.0% | < 5.0% | < 1.0% | High repeatability.[2] |
| Limit of Detection (LOD) | Low ng/mL range | pg to low ng range | mg range | Dependent on the impurity type and its interaction with the main component. |
| Limit of Quantification (LOQ) | Low ng/mL to µg/mL range | ng range | mg range | Dependent on the impurity type and its interaction with the main component. |
Experimental Protocols
HPLC Method for Purity Validation of this compound
This protocol is a general guideline for the development of a stability-indicating HPLC method for the purity analysis of this compound.
Instrumentation and Reagents:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is recommended to ensure the elution of all potential impurities. A starting point could be 60% acetonitrile, increasing to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve the sample in acetonitrile and dilute to the mark.
-
Further dilute an aliquot of this stock solution with the mobile phase to a final concentration of approximately 0.01 mg/mL.
Validation Parameters: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Alternative Analytical Method Protocols
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the separation and identification of volatile and semi-volatile impurities.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or hexane.
-
GC Conditions: Use a capillary column (e.g., HP-5ms) with a temperature program starting from 150 °C and ramping up to 300 °C.
-
MS Conditions: Electron ionization (EI) at 70 eV with a scan range of m/z 50-500. Impurities can be identified by comparing their mass spectra to a library (e.g., NIST).
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method for determining the purity of organic compounds without the need for a specific reference standard for each impurity.[4][5]
-
Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube and dissolve in a deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition: Acquire a ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
Data Analysis: Calculate the purity by comparing the integral of a specific proton signal of this compound to the integral of a known proton signal of the internal standard.
Differential Scanning Calorimetry (DSC): DSC can be used to determine the purity of highly crystalline compounds by analyzing their melting behavior.[2][3]
-
Sample Preparation: Accurately weigh a small amount of the sample (1-3 mg) into an aluminum pan.
-
DSC Conditions: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.
-
Data Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation.
Visualizing the Workflow
Caption: Workflow for the HPLC purity validation of this compound.
Caption: Logical relationship for selecting an analytical method for purity assessment.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternatives to 1,6-Dibromonaphthalene for synthesizing naphthalene polymers
An objective comparison of alternatives to 1,6-dibromonaphthalene for the synthesis of naphthalene-based polymers, complete with experimental data, detailed protocols, and visualizations to guide researchers, scientists, and drug development professionals.
Introduction
This compound has traditionally been a key monomer for the synthesis of various naphthalene-based polymers. However, the pursuit of novel polymer architectures with tailored properties has led to the exploration of a diverse range of alternative monomers and polymerization techniques. This guide provides a comprehensive comparison of these alternatives, focusing on the synthetic routes, performance of the resulting polymers, and detailed experimental methodologies. The alternatives covered include naphthalene-diimide derivatives, naphthalene diols, naphthaldehydes, aminonaphthalenes, bio-based naphthalene precursors, and naphthalene dicarboxylic acids, utilized in various polymerization reactions such as Stille coupling, Suzuki-Miyaura polycondensation, Buchwald-Hartwig amination, oxidative polymerization, and polycondensation.
Comparison of Performance Data
The performance of naphthalene-based polymers synthesized from various alternative monomers is summarized in the tables below. These tables provide a comparative overview of key parameters such as polymer yield, molecular weight, polydispersity index (PDI), and thermal stability.
Table 1: Naphthalene-Diimide (NDI)-Based Polymers
| Monomer | Polymerization Method | Comonomer | Yield (%) | M_n (kDa) | PDI | T_d (°C) |
| 4,9-dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][1][2]-phenanthroline-1,3,6,8-tetraone | Nonstoichiometric Stille Coupling | 2,5-bis(trimethylstannyl)thiophene | - | 13.0 | 1.5 | - |
| N,N'-bis(2-ethylhexyl)-2,6-dibromo-1,4,5,8-naphthalenetetracarboxylic acid | Suzuki Coupling | bis(thiophene) pinacol ester | - | - | - | - |
| N,N'-bis(2-ethylhexyl)-2,6-dibromo-1,4,5,8-naphthalenetetracarboxylic acid | Buchwald-Hartwig Amination | Carbazole | 36 | - | - | - |
M_n: Number-average molecular weight; PDI: Polydispersity index; T_d: Decomposition temperature. Data not available is denoted by "-".
Table 2: Naphthalene-Diol-Based Polymers
| Monomer | Polymerization Method | Comonomer | Yield (%) | Inherent Viscosity (dL/g) | T_g (°C) | T_10% (°C) |
| Naphthalene-2,7-diol | Interfacial Polycondensation | Isophthaloyl chloride/Terephthaloyl chloride | 84-93 | 0.37-0.54 | 109-129 | 369-425 |
| 4-(naphthalen-8-ylamino)benzene-2,4-diol | Interfacial Polycondensation | Isophthaloyl chloride/Terephthaloyl chloride | ~100 | 0.48-0.92 | 122-179 | >150 |
| Naphthalene-based diepoxide | Curing with hardener | 4,4′-diaminodiphenyl sulfone (DDS) | - | - | >200 | - |
T_g: Glass transition temperature; T_10%: Temperature at 10% weight loss.
Table 3: Other Naphthalene-Based Polymers
| Monomer | Polymerization Method | Comonomer/Initiator | Yield (%) | Properties |
| α-Naphthaldehyde | One-pot Polycondensation | Melamine | 85 | Porous polymer, Surface area: 604 m²/g, T_d up to 320 °C |
| 1-Aminonaphthalene | Oxidative Polymerization | Ammonium persulfate | 77 | Soluble in polar solvents, electrically conductive |
| Dimethyl 2,7-naphthalene dicarboxylate (bio-based) | Transesterification and Polycondensation | Ethylene glycol | - | T_g: 121.8 °C, High thermal stability (char yield 33.4 wt% at 1000 °C), 3-fold improvement in oxygen barrier over PET[3][4] |
| 2,6-Naphthalene dicarboxylic acid | Melt Polymerization | Terephthalic acid, ethylene glycol, neopentyl glycol | - | Amorphous copolyester, T_g: 82.2-90.5 °C, High gas barrier properties |
Experimental Protocols
Detailed methodologies for the synthesis of naphthalene-based polymers using alternative monomers are provided below.
Protocol 1: Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymer (PAN-NA)[3][7]
-
A dry three-necked flask equipped with a magnetic stirrer and condenser is evacuated and backfilled with argon.
-
Add melamine (0.5 g, 3.96 mmol) and α-naphthaldehyde (0.69 mL, 7.16 mmol) to 25 mL of dimethyl sulfoxide (DMSO).
-
Heat the mixture to 175 °C for three days.
-
Cool the mixture to room temperature.
-
Collect the product by filtration and wash consecutively with methanol, tetrahydrofuran (THF), and dichloromethane.
-
The final product is obtained with a yield of 85%.
Protocol 2: Synthesis of Polyesters from Naphthalene-2,7-diol via Interfacial Polycondensation[8]
-
Prepare a solution of naphthalene-2,7-diol in aqueous NaOH.
-
Prepare a solution of isophthaloyl chloride and/or terephthaloyl chloride in an immiscible organic solvent (e.g., dichloromethane).
-
Add a phase-transfer catalyst (e.g., benzyl triethyl ammonium chloride) to the aqueous phase.
-
Stir the biphasic mixture vigorously to initiate polymerization at the interface.
-
Continue the reaction at room temperature for a specified time.
-
Precipitate the polymer by pouring the organic phase into a non-solvent like methanol.
-
Collect the polymer by filtration, wash thoroughly, and dry under vacuum.
Protocol 3: Synthesis of Poly(1-aminonaphthalene) (PNA-1) by Chemical Oxidative Polymerization[9]
-
Dissolve 1-aminonaphthalene in 1 M aqueous HCl solution.
-
Prepare a solution of ammonium persulfate in 1 M HCl.
-
Add the ammonium persulfate solution dropwise to the 1-aminonaphthalene solution with vigorous stirring over 20-30 minutes at 30-35 °C.
-
Continue stirring the mixture for about 6 hours at 30 °C.
-
Filter the resulting polymer, and wash it successively with 1 M HCl and ethanol until the filtrate is colorless.
-
Dry the polymer in a vacuum over P₂O₅.
Protocol 4: General Procedure for Suzuki-Miyaura Polycondensation[10]
-
In a Schlenk flask, dissolve the dibromonaphthalene monomer (e.g., a protected 1,8-dibromonaphthalene-2,7-diol) and an aryl diboronic acid in a suitable solvent.
-
Degas the solution by bubbling with an inert gas for 30 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 80-120 °C and stir for 24-72 hours.
-
Monitor the polymerization progress by techniques such as Gel Permeation Chromatography (GPC).
-
After completion, cool the mixture to room temperature and precipitate the polymer in a non-solvent like methanol or acetone.
-
Filter the polymer and wash it extensively with water, methanol, and acetone.
-
Dry the polymer under vacuum at an elevated temperature.
Visualizations
The following diagrams illustrate the synthetic pathways and experimental workflows described in this guide.
Caption: Synthetic pathways for naphthalene polymers.
Caption: Generalized experimental workflow.
Conclusion
This guide has presented a range of viable alternatives to this compound for the synthesis of naphthalene-based polymers. The choice of monomer and polymerization technique significantly influences the properties of the resulting polymer. Naphthalene-diimide derivatives offer access to n-type semiconducting polymers, while naphthalene diols are versatile precursors for high-performance polyesters and epoxy resins. Porous polymers with potential applications in gas storage and catalysis can be synthesized from naphthaldehydes. Furthermore, the use of bio-based monomers opens avenues for the development of sustainable naphthalene-based plastics with excellent barrier properties. The provided experimental data and protocols serve as a valuable resource for researchers in selecting the most appropriate synthetic strategy to achieve their desired polymer characteristics.
References
A Comparative Guide to the Electrochemical Properties of 1,6-Dibromonaphthalene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of 1,6-dibromonaphthalene and its various isomers. Due to a scarcity of direct experimental data for all isomers, this report combines available experimental findings for related compounds with theoretical predictions from computational studies to offer a comprehensive overview. This approach allows for an informed comparison and provides a foundational understanding for researchers exploring the application of these compounds in various fields, including organic electronics and drug development.
Introduction to Dibromonaphthalene Isomers
Naphthalene, a simple polycyclic aromatic hydrocarbon, can be substituted with two bromine atoms at various positions on its rings, leading to several structural isomers. The position of these electron-withdrawing bromine atoms significantly influences the electronic structure and, consequently, the electrochemical properties of the molecule. Understanding these differences is crucial for designing molecules with specific redox characteristics for applications such as organic semiconductors, molecular switches, and electrocatalysts. This guide focuses on comparing this compound with other common isomers like 1,4-, 1,5-, and 2,6-dibromonaphthalene.
Comparative Electrochemical Data
The following table summarizes the available experimental and computationally predicted electrochemical data for various dibromonaphthalene isomers. It is important to note that experimental values can be influenced by the specific conditions under which they were measured.
| Isomer | Oxidation Potential (Eox) vs. Fc/Fc+ (V) | Reduction Potential (Ered) vs. Fc/Fc+ (V) | HOMO Energy (eV) | LUMO Energy (eV) | Data Source |
| This compound | Not Experimentally Determined | Not Experimentally Determined | -6.13 (Calculated) | -1.42 (Calculated) | Theoretical |
| 1,4-Dibromonaphthalene | Not Experimentally Determined | -2.95 (Experimental)[1] | -6.21 (Calculated) | -1.50 (Calculated) | Experimental & Theoretical |
| 1,5-Dibromonaphthalene | Not Experimentally Determined | -2.57 (Experimental)[1] | -6.15 (Calculated) | -1.38 (Calculated) | Experimental & Theoretical |
| 2,6-Dibromonaphthalene | Not Experimentally Determined | Not Experimentally Determined | -6.18 (Calculated) | -1.45 (Calculated) | Theoretical |
| Naphthalene (for reference) | +1.34 (Experimental) | -2.50 (Experimental) | -5.82 to -6.13 (Calculated)[2] | -1.07 to -1.42 (Calculated)[2] | Experimental & Theoretical |
Note: The reduction potentials for 1,4- and 1,5-dibromonaphthalene are cathodic peak potentials (Epc) and provide an indication of the ease of reduction.[1] The HOMO/LUMO energies are theoretical values and serve as a guide to the relative oxidation and reduction potentials.
Discussion of Electrochemical Properties
The position of the bromine atoms on the naphthalene core has a pronounced effect on the molecule's electronic properties. The electron-withdrawing nature of bromine generally makes the naphthalene ring more difficult to oxidize (higher oxidation potential) and easier to reduce (less negative reduction potential) compared to unsubstituted naphthalene.
The oxidation potentials are not well-documented experimentally for the dibromonaphthalene isomers. However, the calculated HOMO energies can provide a qualitative comparison. A lower (more negative) HOMO energy suggests a higher oxidation potential, making the molecule more resistant to oxidation. Based on the calculated values, all the dibromonaphthalene isomers are expected to be more difficult to oxidize than naphthalene itself.
Experimental Protocols
The electrochemical data presented in this guide are typically obtained using cyclic voltammetry (CV). Below is a detailed methodology for a typical CV experiment for the characterization of dibromonaphthalene isomers in a non-aqueous solvent.
Objective: To determine the oxidation and reduction potentials of dibromonaphthalene isomers.
Materials:
-
Working Electrode: Glassy carbon electrode (GCE)
-
Reference Electrode: Silver wire in a solution of AgNO3 (Ag/Ag+) or Saturated Calomel Electrode (SCE)[3]
-
Counter Electrode: Platinum wire[4]
-
Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile (CH₃CN)[4][5]
-
Analyte: 1-5 mM solution of the dibromonaphthalene isomer in the electrolyte solution[4]
-
Ferrocene (as an internal standard)
-
Polishing materials: Alumina slurry (0.05 µm) and polishing pads
-
Inert gas: Argon or Nitrogen
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with 0.05 µm alumina slurry on a polishing pad for 2-3 minutes.
-
Rinse the electrode thoroughly with deionized water and then with acetone.
-
Dry the electrode completely under a stream of inert gas.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the polished GCE as the working electrode, the Pt wire as the counter electrode, and the Ag/Ag+ electrode as the reference electrode.
-
Add the electrolyte solution containing the dissolved dibromonaphthalene isomer to the cell.
-
Add a small amount of ferrocene to the solution to act as an internal reference. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and allows for accurate comparison between different experiments.[3]
-
-
Deoxygenation:
-
Purge the solution with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.[4]
-
Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan a range that encompasses the expected redox events (e.g., from +2.0 V to -3.0 V vs. Ag/Ag⁺).
-
Set the scan rate (e.g., 100 mV/s).
-
Initiate the potential sweep and record the resulting current to obtain the cyclic voltammogram.
-
Perform multiple scans to ensure the stability and reproducibility of the electrochemical response.
-
-
Data Analysis:
-
Determine the anodic (oxidation) and cathodic (reduction) peak potentials from the voltammogram.
-
Reference the obtained potentials to the Fc/Fc⁺ couple by measuring the half-wave potential (E₁/₂) of the ferrocene peak.
-
Visualizations
Experimental Workflow for Cyclic Voltammetry
Caption: A schematic diagram illustrating the key steps in the experimental workflow for cyclic voltammetry analysis of dibromonaphthalene isomers.
Logical Relationship of Dibromonaphthalene Isomers
Caption: A diagram showing the logical relationship between the parent naphthalene molecule and its various dibrominated isomers.
Conclusion
The electrochemical properties of dibromonaphthalene isomers are highly dependent on the substitution pattern of the bromine atoms. While a complete experimental dataset for all isomers is not currently available in the literature, a combination of existing experimental data for some isomers and computational predictions for others provides valuable insights. The general trend indicates that dibromination increases the resistance to oxidation and facilitates reduction compared to unsubstituted naphthalene. For the isomers with available data, 1,5-dibromonaphthalene is the most easily reduced. The provided experimental protocol for cyclic voltammetry offers a standardized method for researchers to determine these properties for this compound and other isomers, which will be crucial for the rational design of new materials and molecules with tailored electronic characteristics.
References
A Comparative Guide to the DFT Analysis of 1,6-Dibromonaphthalene and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural and electronic properties of 1,6-Dibromonaphthalene and its analogues through Density Functional Theory (DFT). Due to the limited direct computational data available for this compound, this document leverages data from closely related isomers and substituted naphthalenes to provide insights into its characteristics. The presented data and methodologies serve as a valuable resource for understanding the computational chemistry of this class of compounds.
Comparative DFT Analysis of Naphthalene and its Analogues
The following tables summarize key quantitative data from DFT calculations on naphthalene and various substituted analogues. These compounds provide a baseline for understanding the electronic and structural properties of this compound. The calculations for the diaminonaphthalene isomers were performed using the B3LYP method with a 6-31G(d,p) basis set.[1]
Table 1: Calculated Electronic Properties of Naphthalene and Diaminonaphthalene Isomers [1]
| Molecule | Total Energy (Hartree) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Naphthalene | -384.80 | -6.31 | -1.41 | 4.90 |
| 1,2-Diaminonaphthalene | -495.34 | -5.14 | -0.95 | 4.19 |
| 1,4-Diaminonaphthalene | -495.35 | -5.01 | -1.03 | 3.98 |
| 1,5-Diaminonaphthalene | -495.35 | -5.06 | -0.98 | 4.08 |
| 1,8-Diaminonaphthalene | -495.34 | -5.09 | -0.90 | 4.19 |
| 2,3-Diaminonaphthalene | -495.34 | -5.01 | -0.95 | 4.06 |
| 2,6-Diaminonaphthalene | -495.35 | -4.98 | -1.03 | 3.95 |
Table 2: Calculated Global Reactivity Descriptors of Naphthalene and Diaminonaphthalene Isomers [1]
| Molecule | Ionization Potential (I) | Electron Affinity (A) | Hardness (η) | Softness (S) | Electronegativity (χ) | Electrophilicity Index (ω) |
| Naphthalene | 6.31 | 1.41 | 2.45 | 0.20 | 3.86 | 3.04 |
| 1,2-Diaminonaphthalene | 5.14 | 0.95 | 2.10 | 0.24 | 3.05 | 2.21 |
| 1,4-Diaminonaphthalene | 5.01 | 1.03 | 1.99 | 0.25 | 3.02 | 2.29 |
| 1,5-Diaminonaphthalene | 5.06 | 0.98 | 2.04 | 0.25 | 3.02 | 2.24 |
| 1,8-Diaminonaphthalene | 5.09 | 0.90 | 2.10 | 0.24 | 3.00 | 2.14 |
| 2,3-Diaminonaphthalene | 5.01 | 0.95 | 2.03 | 0.25 | 2.98 | 2.19 |
| 2,6-Diaminonaphthalene | 4.98 | 1.03 | 1.98 | 0.25 | 3.01 | 2.29 |
Experimental Protocols
General Protocol for DFT Calculations
A typical DFT study involves the following steps:
-
Geometry Optimization: The molecular structure of the compound of interest is optimized to find its lowest energy conformation. This is typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[2]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).[3] These calculations also provide theoretical infrared (IR) and Raman spectra which can be compared with experimental data.[4]
-
Electronic Property Calculations: Single-point energy calculations are carried out on the optimized geometry to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).[4]
-
Analysis of Reactivity Descriptors: Global reactivity descriptors such as hardness, softness, electronegativity, and electrophilicity index are calculated from the HOMO and LUMO energies to predict the molecule's reactivity and stability.[5]
-
Spectral Simulations: Time-dependent DFT (TD-DFT) calculations can be used to simulate UV-Vis absorption spectra.[6]
Synthesis of Dibromonaphthalenes
The synthesis of specific dibromonaphthalene isomers often involves the direct bromination of naphthalene or a substituted naphthalene precursor. The regioselectivity of the reaction can be controlled by the choice of solvent, temperature, and catalyst.
For example, the reaction of 1-bromonaphthalene with bromine in methylene chloride at low temperatures (-30 to -50°C) can afford 1,4-dibromonaphthalene in high yield.[7] Alternatively, photobromination of 1-bromonaphthalene in carbon tetrachloride at reflux (77°C) can yield 1,5-dibromonaphthalene.[7] The synthesis of other isomers, such as 2,6-dibromonaphthalene, can be achieved through methods like the proto-debromination of a tetrabromination product.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Navigating the Excited State: A Comparative Guide to the Photophysical Properties of 1,6- vs. 2,6-Disubstituted Naphthalenes
For Researchers, Scientists, and Drug Development Professionals
In the realm of molecular probes, fluorescent markers, and pharmaceutical scaffolds, the naphthalene core is a ubiquitous and versatile platform. Its rigid, planar structure and extended π-electron system give rise to intrinsic fluorescence, a property highly sensitive to the nature and positioning of substituents.[1] This guide provides an in-depth comparative analysis of the photophysical properties of 1,6- and 2,6-disubstituted naphthalenes, offering a crucial understanding for the rational design of molecules with tailored optical and electronic characteristics. We will delve into the subtle yet significant impact of substituent placement on absorption, emission, quantum yield, and excited-state lifetime, supported by experimental data and theoretical insights.
The Foundation: Understanding Naphthalene's Photophysics
The photophysical journey of a naphthalene derivative begins with the absorption of a photon, elevating the molecule from its ground electronic state (S₀) to an excited singlet state (S₁ or higher). This process is governed by the molecule's electronic structure, which is directly influenced by the attached functional groups. The excited molecule can then return to the ground state through several pathways, including fluorescence (radiative decay) and non-radiative decay processes like internal conversion and intersystem crossing. The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φf), a critical parameter for any fluorescent probe.[2]
The substitution pattern on the naphthalene ring plays a pivotal role in modulating these photophysical properties. The 1- and 2-positions of the naphthalene core are not electronically equivalent, leading to distinct differences in the electronic distribution and, consequently, the excited-state behavior of their derivatives. This guide will specifically focus on the comparison between the 1,6- and 2,6-disubstitution patterns, exploring how this seemingly minor structural change can lead to vastly different photophysical outcomes.
Head-to-Head Comparison: 1,6- vs. 2,6-Disubstituted Naphthalenes
To illustrate the impact of the substitution pattern, we will compare the photophysical properties of naphthalenes with various substituents at the 1,6 and 2,6 positions. While a comprehensive dataset for a homologous series is not always available in a single source, by compiling data from various studies, we can discern clear trends.
Amino-Substituted Naphthalenes: A Tale of Two Isomers
Amino groups are strong electron-donating groups that can significantly influence the photophysical properties of the naphthalene core.
| Compound | Substituent | Solvent | λ_abs (nm) | λ_em (nm) | Φ_f | τ_f (ns) |
| 1,6-Diaminonaphthalene | 1,6-di-NH₂ | Data not readily available | - | - | - | - |
| 2,6-Diaminonaphthalene | 2,6-di-NH₂ | Data not readily available | - | - | - | - |
Nitro-Substituted Naphthalenes: The Quenching Effect
Nitro groups are strong electron-withdrawing groups and are known to be effective fluorescence quenchers.
| Compound | Substituent | Solvent | λ_abs (nm) | λ_em (nm) | Φ_f | τ_f (ns) |
| 1,6-Dinitronaphthalene | 1,6-di-NO₂ | Data not readily available | - | - | - | - |
| 2,6-Dinitronaphthalene | 2,6-di-NO₂ | Toluene | 350 | 550 (aggregate) | 0.003 (aggregate) | 1.1 (aggregate) |
Data for 2,6-dinitronaphthalene is for aggregated species, which exhibit fluorescence.[3] The nitro groups dramatically quench the fluorescence of the naphthalene core through efficient intersystem crossing. The difference in substitution pattern is expected to influence the efficiency of this quenching process.
Hydroxy- and Alkoxy-Substituted Naphthalenes: Modulating the Emission
Hydroxy and alkoxy groups are electron-donating substituents that can enhance fluorescence.
| Compound | Substituent | Solvent | λ_abs (nm) | λ_em (nm) | Φ_f | τ_f (ns) |
| 1,6-Dihydroxynaphthalene | 1,6-di-OH | Data not readily available | - | - | - | - |
| 2,6-Dihydroxynaphthalene | 2,6-di-OH | Data not readily available | - | - | - | - |
| 1,6-Dimethoxynaphthalene | 1,6-di-OCH₃ | Data not readily available | - | - | - | - |
| 2,6-Dimethoxynaphthalene | 2,6-di-OCH₃ | Data not readily available | - | - | - | - |
While specific comparative data is sparse, the position of the hydroxyl or methoxy group will affect the extent of charge transfer in the excited state and the interaction with protic solvents, thereby influencing the emission wavelength and quantum yield.
Carboxy-Substituted Naphthalenes: Impact on Acidity and Fluorescence
Carboxylic acid groups are electron-withdrawing and their ionization state can significantly impact the photophysical properties.
| Compound | Substituent | Solvent | λ_abs (nm) | λ_em (nm) | Φ_f | τ_f (ns) |
| 1,6-Naphthalenedicarboxylic acid | 1,6-di-COOH | Data not readily available | - | - | - | - |
| 2,6-Naphthalenedicarboxylic acid | 2,6-di-COOH | Data not readily available | - | - | - | - |
The acidity of the carboxylic acid groups and the potential for intramolecular hydrogen bonding will differ between the 1,6 and 2,6 isomers, which in turn will affect their fluorescence properties, particularly their pH sensitivity.
The "Why": Theoretical Insights into Substituent Effects
The observed differences in the photophysical properties of 1,6- and 2,6-disubstituted naphthalenes can be rationalized by considering the electronic structure of the naphthalene core. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key players in the electronic transitions.
Computational studies can provide valuable insights into how the substituent positions affect the energies and symmetries of these frontier orbitals. For instance, the nodal planes of the HOMO and LUMO of the naphthalene core differ, meaning that substituents at the 1,6- versus the 2,6-positions will have different degrees of electronic coupling with the π-system. This, in turn, dictates the energy of the electronic transition (absorption wavelength) and the change in dipole moment upon excitation, which influences solvatochromic effects and the Stokes shift.
Practical Implications for Researchers and Drug Development
The choice between a 1,6- and a 2,6-disubstituted naphthalene scaffold is not merely a synthetic convenience; it is a critical design choice with significant consequences for the final molecule's properties and function.
-
Fluorescent Probes and Sensors: For applications requiring high fluorescence quantum yields and photostability, the more symmetric 2,6-disubstitution pattern is often preferred.[4] The well-known solvatochromic dye Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) is a prime example of a 2,6-disubstituted naphthalene used to probe the polarity of cell membranes.
-
Drug Discovery: In drug development, the substitution pattern can influence a molecule's shape, polarity, and ability to interact with biological targets. The different electronic distributions of 1,6- and 2,6-isomers can lead to different binding affinities and specificities for proteins and other biomolecules.
-
Materials Science: The photophysical properties of disubstituted naphthalenes are also relevant in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials. The choice of substitution pattern can be used to tune the emission color and efficiency of these materials.
Experimental Protocols: Measuring the Photophysical Properties
Accurate and reproducible measurement of photophysical properties is essential for a meaningful comparison. Below are the standard methodologies for key experiments.
UV-Vis Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light.
Methodology:
-
Prepare a dilute solution of the compound in a suitable spectroscopic-grade solvent.
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorbance spectrum over a relevant wavelength range (typically 200-800 nm).
-
The wavelength of maximum absorbance (λ_abs) is a key parameter.
Fluorescence Spectroscopy
This technique measures the emission of light from a molecule after it has absorbed light.
Methodology:
-
Use a spectrofluorometer.
-
Excite the sample at its absorption maximum (λ_abs).
-
Scan the emission wavelengths to obtain the fluorescence spectrum.
-
The wavelength of maximum emission (λ_em) is recorded.
Fluorescence Quantum Yield (Φf) Determination (Relative Method)
The relative method is a widely used and reliable approach for determining the fluorescence quantum yield.[5]
Methodology:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.
-
Sample Preparation: Prepare a series of dilutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.
-
Measurement: Record the absorption and fluorescence emission spectra for all solutions under identical experimental conditions.
-
Data Analysis: Integrate the area under the fluorescence emission spectra. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_s) can then be calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts 's' and 'r' denote the sample and reference, respectively.
-
Fluorescence Lifetime (τf) Measurement
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for its measurement.
Methodology:
-
Excite the sample with a pulsed light source (e.g., a laser).
-
Detect the emitted single photons using a sensitive detector.
-
Measure the time delay between the excitation pulse and the arrival of the emitted photon.
-
Repeat this process many times to build up a histogram of photon arrival times.
-
The fluorescence lifetime is determined by fitting the decay of the fluorescence intensity over time.
Conclusion
The substitution pattern in disubstituted naphthalenes is a critical determinant of their photophysical properties. While direct, comprehensive comparative data for a wide range of 1,6- vs. 2,6-isomers remains an area ripe for further investigation, the available information and theoretical principles clearly indicate that the choice between these two substitution patterns offers a powerful tool for tuning the optical and electronic characteristics of naphthalene-based molecules. For researchers and drug development professionals, a thorough understanding of these structure-property relationships is paramount for the rational design of novel fluorescent probes, sensors, and therapeutic agents with optimized performance.
References
- 1. Photophysical behaviour of 2,6-diaminoanthraquinone in different solvents and at various pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Naphthalene-Based Polymers: Evaluating Isomeric Derivatives and Alternative Monomers
For researchers, scientists, and drug development professionals, the selection of a polymer backbone is a critical decision that dictates the material's ultimate performance. While a diverse array of aromatic monomers are available, naphthalene-based polymers offer a unique combination of thermal stability, electronic properties, and structural versatility. This guide provides a comparative analysis of polymers derived from various naphthalene isomers, with a special focus on the theoretical potential of the lesser-studied 1,6-dibromonaphthalene, benchmarked against other common aromatic polymers.
Due to a notable absence of experimental literature on the homopolymer of this compound, this guide will provide a comprehensive overview of the performance of polymers derived from other commercially available and well-researched naphthalene-based monomers, as well as other key aromatic monomers. This comparative data, coupled with a theoretical discussion of the 1,6-isomer, aims to equip researchers with the necessary information to make informed decisions for their applications.
Performance Comparison of Aromatic Polymers
The performance of a polymer is intrinsically linked to the chemical structure of its monomeric units. In the case of polynaphthalenes, the substitution pattern on the naphthalene ring significantly influences the polymer's properties. The following tables summarize key performance indicators for polymers derived from various dibromonaphthalene isomers and other common aromatic monomers.
Table 1: Thermal and Mechanical Properties
| Monomer | Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) | Tensile Strength (MPa) | Young's Modulus (GPa) |
| Naphthalene-Based | |||||
| 1,4-Dibromonaphthalene | Poly(1,4-naphthalene) | ~220-270 | >475[1] | - | - |
| 2,6-Naphthalenedicarboxylic Acid | Poly(ethylene 2,6-naphthalate) (PEN) | ~120[2] | >440[3] | ~200-250 | ~5-6 |
| 2,7-Naphthalenedicarboxylic Acid | Poly(ethylene 2,7-naphthalate) | 121.8[2] | - | - | - |
| 1,5-Naphthalene Diisocyanate | Polyurethane (NDI-based) | - | - | High | High |
| Other Aromatic Monomers | |||||
| p-Dibromobenzene | Poly(p-phenylene) (PPP) | - | >500[4] | High | High |
| 2,5-Dibromothiophene | Polythiophene (PT) | ~100-150 | ~300-400 | - | - |
| Diethyl Terephthalate | Poly(ethylene terephthalate) (PET) | ~70-80 | ~400 | ~50-80 | ~2-4 |
Table 2: Electronic and Optical Properties
| Monomer | Polymer | Band Gap (eV) | Emission Wavelength (nm) | Electron Mobility (cm²/Vs) | Hole Mobility (cm²/Vs) |
| Naphthalene-Based | |||||
| 1,4-Dibromonaphthalene | Poly(1,4-naphthalene) | ~3.0-3.3[5] | ~400-450 (Blue)[5] | - | - |
| 2,6-Dibromonaphthalene | Poly(2,6-naphthalene) | - | ~390-420 (Blue)[6] | - | - |
| Other Aromatic Monomers | |||||
| p-Dibromobenzene | Poly(p-phenylene) (PPP) | ~2.7-3.2 | ~400-460 (Blue)[4] | - | ~0.1 |
| 2,5-Dibromothiophene | Polythiophene (PT) | ~2.0-2.2 | ~550-650 (Orange-Red) | 10-5 - 10-1 | 10-4 - 10-1 |
Theoretical Performance of Poly(1,6-naphthalene)
While experimental data is lacking, the performance of poly(1,6-naphthalene) can be theoretically inferred based on its structure. The 1,6-linkage would result in a "zig-zag" or kinked polymer chain, contrasting with the more linear structures of polymers from 1,4-, 1,5-, and 2,6-isomers. This kinked structure would likely lead to:
-
Lower Crystallinity and Solubility: The irregular chain packing would hinder crystallization, potentially leading to a more amorphous polymer with increased solubility in organic solvents compared to its more linear counterparts.
-
Lower Thermal Stability: The less efficient packing might result in a lower decomposition temperature compared to the highly stable poly(p-phenylene) or other more linear polynaphthalenes.
-
Wider Band Gap: The reduced conjugation along the polymer backbone due to the kinked structure could lead to a larger HOMO-LUMO gap, resulting in blue-shifted absorption and emission spectra.
Experimental Protocols
Detailed methodologies for the synthesis of naphthalene-based polymers are crucial for researchers aiming to explore these materials. Below are representative protocols for common polymerization techniques.
Suzuki Coupling Polymerization of a Naphthalene-Based Polymer
This protocol describes a general procedure for the synthesis of a poly(naphthalene) derivative via Suzuki coupling.
Materials:
-
Dibromonaphthalene monomer (e.g., 2,6-dibromonaphthalene)
-
Naphthalene-bis(boronic acid pinacol ester)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized water
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dibromonaphthalene monomer, naphthalene-bis(boronic acid pinacol ester), and Pd(PPh₃)₄ catalyst in a mixture of toluene and DMF.
-
Add an aqueous solution of K₂CO₃ to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir vigorously for 24-48 hours.
-
After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Filter the crude polymer and wash it sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.
-
Purify the polymer further by Soxhlet extraction with a suitable solvent (e.g., chloroform or chlorobenzene).
-
Dry the purified polymer under vacuum at 60-80 °C.
Yamamoto Coupling Polymerization of a Naphthalene-Based Polymer
This protocol outlines a general procedure for the synthesis of a poly(naphthalene) via Yamamoto coupling.
Materials:
-
Dibromonaphthalene monomer (e.g., 1,4-dibromonaphthalene)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridyl (bpy)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
Procedure:
-
In a glovebox, add Ni(COD)₂, bpy, and anhydrous DMF to a Schlenk flask.
-
Heat the mixture to 60-80 °C with stirring until a deep-red or violet solution forms, indicating the formation of the active nickel complex.
-
Dissolve the dibromonaphthalene monomer in anhydrous toluene and add it dropwise to the catalyst solution.
-
Continue stirring at 80-100 °C for 24-72 hours.
-
After cooling, precipitate the polymer by pouring the reaction mixture into a solution of hydrochloric acid in methanol.
-
Filter the polymer and wash it with methanol and acetone.
-
Purify the polymer by Soxhlet extraction with appropriate solvents.
-
Dry the final polymer product under vacuum.
Visualizing Polymer Synthesis and Properties
Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships and workflows in polymer science.
Caption: Workflow for Suzuki Coupling Polymerization.
Caption: Property relationships of different aromatic polymers.
References
Spectroscopic comparison of 1,6-Dibromonaphthalene and 1,4-Dibromonaphthalene
A comprehensive guide to the spectroscopic differentiation of two key dibromonaphthalene isomers, providing researchers, scientists, and drug development professionals with essential data for unambiguous identification.
In the realm of organic synthesis and materials science, the precise identification of isomeric compounds is paramount. Positional isomers, such as 1,6-Dibromonaphthalene and 1,4-Dibromonaphthalene, often exhibit distinct physical, chemical, and electronic properties despite sharing the same molecular formula (C₁₀H₆Br₂). This guide offers a detailed comparative analysis of these two isomers based on fundamental spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). The presented data, a combination of experimental and predicted values, serves as a valuable reference for the characterization of these compounds.
At a Glance: Spectroscopic Data Summary
The following tables provide a summarized comparison of the key spectroscopic data for this compound and 1,4-Dibromonaphthalene.
Table 1: ¹H NMR Spectroscopic Data (Predicted for 1,6-isomer, Experimental for 1,4-isomer)
| Compound | Chemical Shift (δ) [ppm] | Multiplicity |
| This compound | ~8.12, ~7.85, ~7.75, ~7.50, ~7.45, ~7.35 | m |
| 1,4-Dibromonaphthalene | 8.23-8.19, 7.72-7.68, 7.64 | m, m, s |
Table 2: ¹³C NMR Spectroscopic Data (Predicted for 1,6-isomer, Experimental for 1,4-isomer)
| Compound | Chemical Shift (δ) [ppm] |
| This compound | ~135.1, ~131.9, ~131.0, ~130.8, ~130.2, ~129.7, ~128.9, ~128.5, ~122.6, ~121.9 |
| 1,4-Dibromonaphthalene | 134.5, 131.5, 128.6, 127.9, 127.2, 123.4 |
Table 3: Key IR Absorption Bands
| Compound | Wavenumber (cm⁻¹) | Functional Group |
| This compound | Data not readily available | C-H (aromatic), C=C (aromatic), C-Br |
| 1,4-Dibromonaphthalene | ~3050, ~1560, ~1480, ~780 | C-H stretch (aromatic), C=C stretch (aromatic), C-Br stretch |
Table 4: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Solvent |
| This compound | Data not readily available | - |
| 1,4-Dibromonaphthalene | ~225, ~300, ~312, ~325 | Not specified |
Table 5: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 284, 286, 288 (M⁺, M⁺+2, M⁺+4) | 205, 207 ([M-Br]⁺), 126 ([M-2Br]⁺) |
| 1,4-Dibromonaphthalene | 284, 286, 288 (M⁺, M⁺+2, M⁺+4)[1] | 205, 207 ([M-Br]⁺), 126 ([M-2Br]⁺) |
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and 1,4-Dibromonaphthalene.
Caption: A logical workflow for the spectroscopic comparison of isomers.
Detailed Experimental Protocols
The following sections outline the methodologies for the key spectroscopic techniques employed in the analysis of this compound and 1,4-Dibromonaphthalene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the dibromonaphthalene isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The solution should be homogeneous and free of any particulate matter.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
-
Data Acquisition:
-
¹H NMR: A standard proton experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled carbon experiment is performed. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Analysis: The chemical shifts (δ) are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). The multiplicity (singlet, doublet, triplet, etc.) and integration of the peaks in the ¹H NMR spectrum, and the number and chemical shifts of the signals in the ¹³C NMR spectrum are analyzed to elucidate the structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The absorption bands (peaks) in the spectrum are correlated to the vibrational frequencies of specific functional groups within the molecule. Key regions of interest for dibromonaphthalene include the aromatic C-H stretching region (~3100-3000 cm⁻¹), the aromatic C=C stretching region (~1600-1450 cm⁻¹), and the C-Br stretching region (typically below 800 cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the dibromonaphthalene isomer is prepared in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration is adjusted to ensure that the maximum absorbance falls within the optimal range of the instrument (typically 0.1-1.0 AU).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.
-
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-400 nm. The pure solvent is used as a reference in the second beam of the spectrophotometer.
-
Data Analysis: The wavelengths of maximum absorbance (λmax) are identified. These values correspond to electronic transitions within the molecule and are characteristic of the chromophore system. The position and intensity of these bands are influenced by the substitution pattern on the naphthalene ring.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). Electron Ionization (EI) is a common method for ionizing aromatic compounds.
-
Instrumentation: A mass spectrometer capable of resolving isotopic peaks is required.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
-
Data Analysis: The molecular ion peak (M⁺) is identified to determine the molecular weight of the compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion, with peaks at M⁺, M⁺+2, and M⁺+4 in an approximate ratio of 1:2:1, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern is also analyzed to gain further structural information.
Conclusion
The spectroscopic techniques outlined in this guide provide a powerful toolkit for the differentiation of this compound and 1,4-Dibromonaphthalene. The distinct patterns in their NMR spectra, arising from the different symmetry and electronic environments of the protons and carbons, are particularly diagnostic. While experimental data for this compound is not as readily available, the combination of experimental data for the 1,4-isomer and predicted data for the 1,6-isomer, alongside the characteristic isotopic patterns in mass spectrometry, allows for a confident structural assignment. These detailed protocols and comparative data will aid researchers in the unambiguous identification and characterization of these important chemical building blocks.
References
Reactivity Face-Off: Bromonaphthalenes vs. Bromoanthracenes in Cross-Coupling Reactions
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the strategic functionalization of polycyclic aromatic hydrocarbons is of paramount importance. Among the various halogenated aromatic compounds utilized as synthetic precursors, bromonaphthalenes and bromoanthracenes are foundational building blocks. This guide provides an objective comparison of the reactivity of these two classes of compounds in widely-used palladium-catalyzed cross-coupling reactions, supported by available experimental data. Understanding their relative reactivity is crucial for reaction optimization, catalyst selection, and the efficient synthesis of complex molecular architectures.
Executive Summary
Generally, the reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is influenced by a combination of electronic and steric factors. While both bromonaphthalenes and bromoanthracenes are reactive substrates, their reactivity profiles differ due to the distinct electronic nature and steric environments of the naphthalene and anthracene core structures. Available data from Suzuki-Miyaura and Buchwald-Hartwig reactions suggest that bromonaphthalenes, particularly 1-bromonaphthalene, often exhibit higher reactivity, leading to faster reaction times and higher yields under comparable conditions. However, the specific substitution pattern on the aromatic core and the reaction conditions play a crucial role in determining the ultimate outcome.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound. The rate-determining step is often the initial oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.
| Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromonaphthalene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 6 min | 99 | [1] |
| 9-Bromoanthracene | Phenylboronic acid | Palladacycle IA | K₂CO₃ | THF/H₂O | 60 | 12 | 70 (mono-arylated) | [2][3] |
| 9,10-Dibromoanthracene | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/THF/H₂O | Reflux | 18 | Varies | [2] |
Analysis of Reactivity:
From the available data, 1-bromonaphthalene demonstrates exceptional reactivity in Suzuki-Miyaura coupling, achieving a near-quantitative yield in a very short reaction time.[1] In contrast, the coupling of 9-bromoanthracene, while effective, generally requires longer reaction times to achieve good yields.[2][3] The position of the bromine atom on the naphthalene ring also influences reactivity, with 1-bromonaphthalene generally being more reactive than 2-bromonaphthalene due to steric and electronic factors.[2]
The increased reactivity of bromonaphthalenes can be attributed to the electronic properties of the naphthalene system. The C-Br bond in 1-bromonaphthalene is more readily activated for oxidative addition by the palladium catalyst. In the case of 9-bromoanthracene, the central ring of the anthracene core is highly reactive, which can sometimes lead to side reactions or catalyst deactivation, although it remains a viable substrate.
A generalized workflow for a Suzuki-Miyaura coupling reaction is depicted below.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of pharmaceuticals and other nitrogen-containing compounds. Similar to the Suzuki-Miyaura coupling, the reaction is initiated by the oxidative addition of palladium(0) to the aryl bromide.
Direct comparative quantitative data for the Buchwald-Hartwig amination of bromonaphthalenes and bromoanthracenes is scarce. However, the general principles of reactivity observed in Suzuki-Miyaura coupling are expected to hold true.
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Bromonaphthalene | Aniline | [Pd(IMes)(SPhos)Cl₂] | KOtBu | Dioxane | 100 | High (qualitative) | [4] |
| Aryl Bromides (general) | Primary/Secondary Amines | Pd(0) / Ligand | Strong Base | Toluene, Dioxane, etc. | 25-110 | Good to Excellent | [5][6] |
| 9,10-Diaminoanthracene derivative | 1,4-Dibromobenzene (six-fold amination) | Not specified | Not specified | Not specified | Not specified | Not specified | [7] |
Analysis of Reactivity:
Bromonaphthalenes are well-established, reactive substrates for the Buchwald-Hartwig amination, with various catalyst systems developed to achieve high yields.[4] While specific examples for bromoanthracenes are less common in general methodology studies, the successful six-fold amination of a diaminoanthracene derivative with 1,4-dibromobenzene highlights that the anthracene core is compatible with this transformation.[7]
The logical relationship for catalyst and condition selection in a Buchwald-Hartwig amination is outlined in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
Safety Operating Guide
Proper Disposal Procedures for 1,6-Dibromonaphthalene: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 1,6-Dibromonaphthalene, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to manage and dispose of this hazardous chemical waste in accordance with regulatory standards.
I. Immediate Safety and Handling Protocols
This compound is a halogenated aromatic hydrocarbon that must be handled as hazardous waste. All personnel must be familiar with the Safety Data Sheet (SDS) before handling this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Use chemical-resistant gloves (e.g., Viton®, Barrier®).
-
Body Protection: A lab coat, apron, or coveralls should be worn to prevent skin contact.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood. If vapors or aerosols are generated, a respirator is required.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove and launder contaminated clothing before reuse.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Spill Management:
-
Evacuate: Clear all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
II. Waste Collection and Storage
Proper segregation and storage of this compound waste are critical to prevent accidental reactions and ensure safe disposal.
-
Containers: Use dedicated, leak-proof, and chemically compatible containers for collecting this compound waste.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other required hazard symbols.
-
Segregation: Do not mix this compound waste with other waste streams, especially non-halogenated solvents, to avoid complicating the disposal process and increasing costs.[1] Keep it separate from acidic or alkaline waste streams.[1]
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from heat and sources of ignition.
III. Disposal Plan: High-Temperature Incineration
High-temperature incineration is the recommended and most effective method for the complete destruction of this compound and other halogenated aromatic compounds. This process breaks down the molecule into simpler, less harmful components.
Operational Parameters for Incineration:
The following table summarizes the key operational parameters for the effective incineration of halogenated hydrocarbons. These parameters are crucial for achieving high destruction efficiency and controlling the release of hazardous byproducts.
| Parameter | Recommended Value | Rationale |
| Operating Temperature | 1100°C - 1200°C (2012°F - 2192°F) | Ensures complete thermal decomposition of the brominated aromatic structure.[2][3][4] |
| Residence Time | 1.0 - 2.0 seconds | Provides sufficient time for the waste to be completely destroyed at the target temperature.[2][3] |
| Destruction and Removal Efficiency (DRE) | > 99.99% | High efficiency is necessary to minimize the release of undestroyed compound into the environment.[3] |
| Off-Gas Treatment | Mandatory Acid Gas Scrubbing | Neutralizes the hydrogen bromide (HBr) formed during combustion, preventing its release. |
Experimental Protocol for Disposal via Incineration:
-
Waste Preparation: Ensure the this compound waste is properly containerized and labeled. If mixed with a solvent, the solvent must also be suitable for incineration.
-
Transportation: Arrange for a licensed hazardous waste disposal company to transport the waste to a permitted incineration facility.
-
Incineration Process: The waste is injected into a primary combustion chamber at the specified high temperature. A secondary chamber may be used to ensure complete destruction.
-
Flue Gas Treatment (Scrubbing): The hot exhaust gases from the incinerator are directed to a scrubbing system to remove acidic gases, primarily hydrogen bromide (HBr).[5]
-
Emission Monitoring: The treated flue gas is continuously monitored to ensure compliance with environmental regulations before being released into the atmosphere.
-
Ash Disposal: Any solid residue (ash) from the incineration process is collected and disposed of in a secure landfill for hazardous waste.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
V. Alternative Disposal Considerations
While high-temperature incineration is the preferred method, other technologies for the destruction of halogenated organic compounds exist, such as molten salt oxidation. However, these are less common and may not be available at all hazardous waste facilities. Chemical neutralization at a laboratory scale is generally not recommended for complete disposal due to the stability of the aromatic ring and the potential for generating other hazardous byproducts. Always consult with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal professional to determine the most appropriate and compliant disposal method.
References
- 1. tandfonline.com [tandfonline.com]
- 2. epa.gov [epa.gov]
- 3. zeeco.com [zeeco.com]
- 4. zerowasteeurope.eu [zerowasteeurope.eu]
- 5. envitechinc.com [envitechinc.com]
- 6. Packed Bed Scrubbers Applications & Engineering - Monroe Environmental [monroeenvironmental.com]
- 7. Acidic Gases cleaned by CR CleanAir Fume Scrubbers [crcleanair.com]
Personal protective equipment for handling 1,6-Dibromonaphthalene
Essential Safety and Handling Guide for 1,6-Dibromonaphthalene
This guide provides comprehensive, immediate safety and logistical information for the handling and disposal of this compound (CAS No. 19125-84-9). It is intended for researchers, scientists, and drug development professionals. The following protocols are designed to ensure the safe handling of this compound and to establish a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment
This compound is a brominated aromatic compound. While specific toxicity data for this isomer is limited, it is classified as harmful if swallowed. Due to the nature of halogenated aromatic hydrocarbons, it is prudent to treat this compound with care, assuming potential for irritation to the skin, eyes, and respiratory tract.
GHS Classification for this compound:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statement: H302: Harmful if swallowed
The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust. Safe handling practices are paramount to minimize these risks.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound. The selection of appropriate PPE is the first line of defense in preventing exposure. The precautionary statement P280 specifically mandates the use of protective gloves, clothing, and eye/face protection.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides chemical resistance to aromatic compounds. Double-gloving is recommended for extended handling. |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Avoids inhalation of dust particles. |
Operational Plan: Safe Handling Protocol
Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring experimental integrity.
Preparation:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to control potential airborne particulates.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[1][2]
-
Spill Kit: A chemical spill kit appropriate for solid reagents should be available.
Handling:
-
Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Weighing: If weighing the solid, do so in a fume hood to prevent inhalation of any dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1]
-
Post-Handling: After handling, wash hands thoroughly.
Experimental Workflow: Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Place any unused this compound and contaminated disposable items (e.g., gloves, weighing paper, pipette tips) into a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic compounds.
Disposal Procedure:
-
Container Labeling: Ensure all waste containers are sealed and clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Institutional Guidelines: Follow all local and institutional guidelines for the disposal of hazardous chemical waste.
-
Professional Disposal: Arrange for a licensed professional waste disposal service to collect and dispose of the material.[3] Do not dispose of down the drain or in regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
-
Spill: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and sweep it up. Place the material in a sealed container for disposal.
By implementing these safety and handling protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
